molecular formula C7H10N2O3 B1361028 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid CAS No. 936249-31-9

1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1361028
CAS No.: 936249-31-9
M. Wt: 170.17 g/mol
InChI Key: NSBGYSNAQPJLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is a versatile pyrazole-based chemical building block of high value in medicinal chemistry and drug discovery research. Its structure incorporates both a carboxylic acid functional group and an ether side chain, making it a valuable scaffold for the synthesis of more complex molecules. This compound is primarily utilized as a key intermediate in the development of potential therapeutic agents. Research indicates its specific application in the synthesis of inhibitors for various biological targets. For instance, it has been employed as a core precursor in the design and synthesis of potent and selective FGFR (Fibroblast Growth Factor Receptor) inhibitors, which are a significant area of focus in oncology research for targeting aberrant signaling pathways in cancers. The carboxylic acid moiety allows for facile amide coupling or other derivatization reactions, enabling researchers to rapidly generate compound libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methoxyethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-12-5-4-9-6(7(10)11)2-3-8-9/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBGYSNAQPJLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936249-31-9
Record name 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core properties of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document delves into its physicochemical characteristics, established and putative synthesis pathways, and its potential biological relevance based on the well-documented activities of the broader pyrazole class of compounds. Safety and handling protocols, derived from data on structurally analogous compounds, are also presented to ensure safe laboratory practices. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this specific pyrazole derivative.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Pyrazole derivatives have a rich history of application, serving as the core structural motif in a wide array of therapeutic agents and agrochemicals. Their prevalence stems from their metabolic stability and their ability to act as versatile pharmacophores, engaging in various biological interactions.

Compounds incorporating the pyrazole moiety have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The functionalization of the pyrazole ring, including the substitution at the N1 position and the introduction of a carboxylic acid group at the C5 position, as seen in this compound, allows for fine-tuning of the molecule's steric and electronic properties. This modulation is critical for optimizing interactions with biological targets and improving pharmacokinetic profiles. This guide focuses specifically on the 1-(2-methoxyethyl) substituted pyrazole-5-carboxylic acid, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings, from reaction setup to formulation and biological assays. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 936249-31-9[3]
Molecular Formula C₇H₁₀N₂O₃[3][4]
Molecular Weight 170.17 g/mol [3]
Monoisotopic Mass 170.06914 Da[4]
SMILES COCCN1C(=CC=N1)C(=O)O[4]
InChI Key NSBGYSNAQPJLCA-UHFFFAOYSA-N[4]
Predicted XlogP -0.1[4]

Synthesis Pathways

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, the synthesis of substituted pyrazole-5-carboxylic acids is well-established in the chemical literature. A common and effective method involves the cyclization of a β-enamino diketone with a substituted hydrazine.

A plausible synthetic route is outlined below:

Generalized Synthesis Workflow

G cluster_0 Step 1: Formation of β-Keto Ester cluster_1 Step 2: Formation of Enamine cluster_2 Step 3: Cyclization to form Pyrazole Ring cluster_3 Step 4: Hydrolysis A Starting Ester (e.g., Diethyl Oxalate) C β-Keto Ester A->C Base (e.g., NaOEt) B Ketone with α-hydrogens B->C E β-Enamino Diketone C->E D N,N-dimethylformamide dimethyl acetal (DMF-DMA) D->E G Ester of Target Compound E->G F 2-Methoxyethylhydrazine F->G Solvent (e.g., EtOH) I This compound G->I H Base (e.g., NaOH) then Acid (e.g., HCl) H->I

Caption: Generalized synthetic workflow for pyrazole-5-carboxylic acids.

Experimental Protocol (Hypothetical, based on related syntheses[5])
  • Formation of the β-enamino diketone: A suitable β-keto ester is reacted with an amine source, such as N,N-dimethylformamide dimethyl acetal, to form the corresponding β-enamino diketone.

  • Cyclization: The resulting enamine is then reacted with 2-methoxyethylhydrazine in a suitable solvent, such as ethanol. This reaction proceeds via a condensation mechanism to form the pyrazole ring, yielding the ethyl ester of this compound.

  • Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide, followed by acidification to precipitate the final product.

Alternatively, for the conversion of the carboxylic acid to its acid chloride, a standard protocol involving thionyl chloride can be employed.[5] For example, the carboxylic acid can be refluxed with an excess of thionyl chloride in an inert solvent like benzene, followed by removal of the solvent and excess reagent under reduced pressure to yield the acid chloride.[5]

Potential Applications and Biological Relevance

While specific biological data for this compound is not extensively published, the pyrazole scaffold is a cornerstone in the development of various therapeutic agents.[6] The demonstrated bioactivities of structurally related pyrazole-5-carboxylic acid derivatives provide a strong rationale for the investigation of this compound in several key areas of drug discovery.

G cluster_0 Core Structure A Pyrazole-5-Carboxylic Acid Scaffold B Anticancer A->B C Anti-inflammatory (e.g., COX-2 inhibition) A->C D Anticoagulant (e.g., Factor Xa inhibition) A->D E Enzyme Inhibition (e.g., Carbonic Anhydrase) A->E

Caption: Therapeutic areas for pyrazole-based compounds.

  • Anticancer Activity: Numerous pyrazole derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[6][7] For example, certain 1-thiazol-2-yl-1H-pyrazole-5-carboxylic acid derivatives have shown potent activity against a broad range of tumor cells, inducing cell cycle arrest.[7]

  • Enzyme Inhibition: The pyrazole nucleus is a key component of several enzyme inhibitors. Pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of carbonic anhydrase.[8] Additionally, 1-(2-naphthyl)-1H-pyrazole-5-carboxylamides have been designed as highly potent and selective factor Xa inhibitors, demonstrating potential as oral anticoagulants.[9]

  • Anti-inflammatory Properties: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1]

The presence of the 2-methoxyethyl group at the N1 position of the pyrazole ring in the title compound can influence its solubility, lipophilicity, and metabolic stability, potentially offering advantages in drug design compared to other N-substituted pyrazoles.

Safety and Handling

Hazard Identification (Inferred)
  • Skin Irritation: May cause skin irritation.[11][12]

  • Eye Irritation: May cause serious eye irritation.[11][12]

  • Respiratory Irritation: May cause respiratory tract irritation.[11][12]

  • Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[11]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11][13] In case of inadequate ventilation, respiratory protection should be worn.[12]

  • Ventilation: Use only outdoors or in a well-ventilated area.[10][11] Ensure that eyewash stations and safety showers are close to the workstation.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11] Wash hands and any exposed skin thoroughly after handling.[10] Avoid contact with skin and eyes.[13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11]

First-Aid Measures (General)
  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10][11]

  • Skin Contact: If on skin, wash with plenty of soap and water.[10][11] If skin irritation occurs, seek medical advice.[10]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10][11] Remove contact lenses if present and easy to do. Continue rinsing.[10] If eye irritation persists, get medical advice.[10]

  • Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[11]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and development. Its physicochemical properties make it amenable to a variety of synthetic transformations. While direct biological data is limited, the extensive research on the broader class of pyrazole derivatives strongly suggests its potential utility in developing novel therapeutic agents, particularly in the areas of oncology, inflammation, and thrombosis. Adherence to appropriate safety protocols, based on data from related compounds, is essential when handling this chemical. Further investigation into the specific biological activities of this compound is warranted and could unveil novel applications in medicinal chemistry.

References

  • Arctom Scientific. This compound. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • PubChem. 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. Available from: [Link]

  • PubChem. 1H-Pyrazole-5-carboxylic acid. Available from: [Link]

  • Cooper, A. et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ChemSynthesis. 3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • Sharma, V. et al. (2014). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]

  • PrepChem.com. Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Available from: [Link]

  • PubChemLite. 1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid. Available from: [Link]

  • Al-Warhi, T. et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Jia, Z. J. et al. (2004). 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 3: Design, synthesis and SAR of orally bioavailable benzamidine-P4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Semantic Scholar. Pyrazole and Its Biological Activity. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]

  • Kamal, A. et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available from: [Link]

  • CAS Common Chemistry. 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester. Available from: [Link]

Sources

A Guide to the Structural Elucidation of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest to the pharmaceutical and agrochemical industries. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities.[1][2][3][4] Therefore, unambiguous structural confirmation of novel analogues is a critical prerequisite for further development. This document details the integrated use of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to definitively confirm the molecular structure. The causality behind experimental choices is explained, presenting a self-validating workflow applicable to the broader class of small organic molecules.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are cornerstones of medicinal chemistry.[3][5] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors allow them to interact with a wide range of biological targets. This has led to the development of numerous drugs with pyrazole cores for treating conditions ranging from inflammation to cancer.[2][6][7]

The target of this guide, This compound , combines the biologically active pyrazole nucleus with a carboxylic acid group, a common feature for modulating solubility and interacting with protein active sites, and a methoxyethyl side chain, which can influence pharmacokinetic properties. Given the potential for isomerism during synthesis (e.g., substitution at the N-1 vs. N-2 position, or the carboxyl group at C-3 vs. C-5), a rigorous and systematic structural elucidation is not merely procedural but essential for ensuring efficacy and safety in developmental pathways.

This guide serves as a detailed protocol for researchers and scientists, outlining the logical workflow and spectroscopic interpretation required to verify the precise atomic connectivity and constitution of the title compound.

Hypothesized Structure and Synthetic Strategy

Before analysis, a target structure is proposed based on a logical synthetic route. A common and effective method for preparing N-substituted pyrazole-5-carboxylic acids involves the alkylation of a pyrazole precursor.

Proposed Structure:

  • Compound Name: this compound

  • Molecular Formula: C₇H₁₀N₂O₃

  • Molecular Weight: 170.17 g/mol [8]

A plausible synthetic approach is outlined below. This context is crucial as it informs the analyst about potential starting materials or isomers that could appear as impurities.

Synthetic_Workflow cluster_main Proposed Synthetic Pathway A Ethyl Pyrazole-5-carboxylate C N-Alkylation A->C Reactant B 1-(2-Bromoethyl) methyl ether, Base (e.g., K₂CO₃) B->C Reagents D Ethyl 1-(2-methoxyethyl)-1H- pyrazole-5-carboxylate C->D Intermediate E Base Hydrolysis (e.g., NaOH, H₂O) D->E F 1-(2-methoxyethyl)-1H- pyrazole-5-carboxylic acid E->F Final Product

Caption: Proposed synthetic workflow for the target compound.

A Multi-Technique Approach to Structural Confirmation

The core of structural elucidation lies in the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Causality: The first step is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS for its ability to provide a highly accurate mass measurement, which can be used to predict the elemental formula, thereby distinguishing the target from compounds with the same nominal mass but different atomic compositions.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Introduce the sample into the ESI source via direct infusion or LC inlet.

  • Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Calibrate the instrument using a known standard to ensure high mass accuracy (<5 ppm).

Data Interpretation and Expected Results: The analysis should yield ion peaks corresponding to the exact mass of the protonated or deprotonated molecule.

ParameterExpected ValueRationale
Molecular FormulaC₇H₁₀N₂O₃Based on the proposed structure.
Exact Mass170.06914 DaThe calculated monoisotopic mass.[9]
[M+H]⁺ (Positive Mode)m/z 171.0764Corresponds to the exact mass plus the mass of a proton.[10]
[M-H]⁻ (Negative Mode)m/z 169.0619Corresponds to the exact mass minus the mass of a proton, readily formed from the carboxylic acid.[9]
Key Fragmentation Peaksm/z 125, 113, 59Potential loss of COOH (m/z 125), cleavage of the ether bond, or fragments of the methoxyethyl side chain.

Trustworthiness: The observation of an ion with a mass accurate to within 5 ppm of the calculated value for C₇H₁₀N₂O₃ provides strong evidence for the correct elemental formula.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, the aromatic pyrazole ring, and the C-O ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty crystal and subtract it from the sample spectrum.

Data Interpretation and Expected Results:

Functional GroupExpected Absorption Range (cm⁻¹)Nature of the Band
Carboxylic Acid O-H3300 - 2500Very broad, due to strong hydrogen bonding.[11][12][13]
Alkyl C-H3000 - 2850Medium to sharp peaks from the ethyl and methyl groups.[13]
Aromatic C-H3100 - 3000Weaker, sharp peak from the pyrazole ring protons.[11]
Carboxylic Acid C=O1725 - 1700Strong, sharp, and intense absorption.[12][13]
Aromatic C=C and C=N1600 - 1450Multiple medium to sharp bands characteristic of the pyrazole ring.
Ether C-O1150 - 1085Strong, sharp band corresponding to the C-O-C stretch.

Trustworthiness: The simultaneous observation of a very broad O-H stretch and a strong C=O carbonyl peak is a definitive indicator of a carboxylic acid functional group, corroborating the MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR does the same for carbon. 2D NMR techniques like COSY and HMBC are then used to definitively link these atoms together. A solvent like DMSO-d₆ is chosen to ensure the acidic carboxylic proton is observable.

Experimental Protocol: 1D and 2D NMR

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

  • Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) couplings between protons and carbons.

Data Interpretation and Expected Results:

¹H NMR (400 MHz, DMSO-d₆)

Assignment (Label)Predicted Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (a)> 12.0broad singlet1HHighly deshielded acidic proton, exchangeable.
Pyrazole H-3 (b)~7.8doublet1HAromatic proton adjacent to two N atoms. Coupled to H-4.
Pyrazole H-4 (c)~6.7doublet1HAromatic proton coupled to H-3.
N-CH₂ -CH₂-O (d)~4.5triplet2HMethylene group attached to the electron-withdrawing pyrazole nitrogen. Coupled to protons (e).
O-CH₂ -CH₂-N (e)~3.7triplet2HMethylene group adjacent to the ether oxygen. Coupled to protons (d).
O-CH₃ (f)~3.3singlet3HMethyl group protons adjacent to the ether oxygen.

¹³C NMR (100 MHz, DMSO-d₆)

AssignmentPredicted Shift (δ, ppm)Rationale
Carbonyl (C=O)~162Typical shift for a carboxylic acid carbonyl carbon.
Pyrazole C-5~145Carbon bearing the carboxylic acid group.
Pyrazole C-3~140Unsubstituted aromatic carbon adjacent to two nitrogens.
Pyrazole C-4~110Unsubstituted aromatic carbon.
N-C H₂-CH₂-O~50Methylene carbon attached to nitrogen.
O-C H₂-CH₂-N~70Methylene carbon attached to oxygen, more deshielded.
O-C H₃~58Methoxy carbon.

2D NMR for Unambiguous Confirmation:

  • COSY: Will show a clear cross-peak between the pyrazole protons H-3 (b) and H-4 (c), confirming their adjacency. It will also show a cross-peak between the two methylene proton signals (d and e), confirming the ethyl fragment.

  • HMBC: This is the key experiment for confirming the substitution pattern. Crucial correlations would be:

    • From the N-CH₂ protons (d) to the pyrazole carbons C-5 and C-3, definitively proving the attachment of the side chain to the N-1 position.

    • From the pyrazole proton H-4 (c) to the carbonyl carbon, confirming the C-5 position of the carboxylic acid.

Data Synthesis and Final Confirmation

Elucidation_Workflow cluster_workflow Structural Elucidation Logic Start Hypothesized Structure C₇H₁₀N₂O₃ MS HRMS Confirms Formula m/z = 171.0764 [M+H]⁺ Start->MS IR FTIR Confirms Functional Groups -COOH, C-O-C Start->IR NMR1D ¹H & ¹³C NMR Identifies all unique H and C environments Start->NMR1D Synthesis Data Synthesis & Cross-Validation MS->Synthesis IR->Synthesis NMR2D 2D NMR (COSY, HMBC) Establishes atomic connectivity (N1-subst, C5-subst) NMR1D->NMR2D NMR2D->Synthesis Conclusion Confirmed Structure This compound Synthesis->Conclusion

Caption: Logical workflow for structural confirmation.

Conclusion: The combination of high-resolution mass spectrometry confirming the elemental formula C₇H₁₀N₂O₃, infrared spectroscopy identifying the required carboxylic acid and ether functional groups, and a full suite of 1D and 2D NMR experiments establishing the precise connectivity and substitution pattern (N-1 for the methoxyethyl group and C-5 for the carboxylic acid) provides unequivocal proof of the structure as This compound . This rigorous, multi-technique approach ensures the highest level of scientific integrity, a mandatory requirement for any compound intended for further research and development.

References

A Comprehensive Spectroscopic Guide to 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural complexity and functional group arrangement of this molecule give rise to a unique spectroscopic fingerprint. This document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Molecular Structure

This compound (C₇H₁₀N₂O₃) possesses a pyrazole ring substituted at the N1 position with a methoxyethyl group and at the C5 position with a carboxylic acid. This unique combination of a heterocyclic aromatic system, an ether linkage, and a carboxylic acid functional group dictates its chemical properties and spectroscopic behavior.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for the pyrazole ring protons, the methoxyethyl side chain, and the carboxylic acid proton.

Predicted ¹H NMR Data (in DMSO-d₆)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Carboxylic acid (-COOH)~13.0Singlet (broad)-1H
Pyrazole H-3~7.8Doublet~2.01H
Pyrazole H-4~6.5Doublet~2.01H
N-CH₂-~4.5Triplet~5.52H
-O-CH₂-~3.7Triplet~5.52H
Methoxy (-OCH₃)~3.2Singlet-3H
Interpretation of the Predicted ¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 13.0 ppm in DMSO-d₆. This deshielding is due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding effects.

  • Pyrazole Ring Protons (H-3 and H-4): The two protons on the pyrazole ring are anticipated to appear as doublets due to coupling with each other. The H-3 proton is expected to be more deshielded (~7.8 ppm) than the H-4 proton (~6.5 ppm) due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing carboxylic acid group at C-5. The coupling constant between these two protons is expected to be small, around 2.0 Hz, which is typical for protons on a pyrazole ring.[1]

  • Methoxyethyl Protons (-CH₂-CH₂-O-CH₃): The two methylene groups of the methoxyethyl side chain will appear as triplets due to coupling with each other. The methylene group attached to the pyrazole nitrogen (N-CH₂) is expected to be more deshielded (~4.5 ppm) compared to the methylene group adjacent to the methoxy group (-O-CH₂) at approximately 3.7 ppm. The methoxy group protons will appear as a sharp singlet at around 3.2 ppm, integrating to three protons.

Standardized Experimental Protocol for ¹H NMR Spectroscopy

cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). B Add an internal standard (e.g., TMS) if required. A->B C Transfer the solution to a clean 5 mm NMR tube. B->C D Insert the sample into the NMR spectrometer. C->D E Lock and shim the instrument on the deuterium signal of the solvent. D->E F Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). E->F G Acquire the Free Induction Decay (FID). F->G H Apply Fourier transform, phase correction, and baseline correction. G->H I Calibrate the chemical shift scale to the solvent residual peak or internal standard. H->I

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

This protocol follows standard guidelines for NMR sample preparation and analysis.[2][3]

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, with its chemical shift indicating its electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic acid (C=O)~165
Pyrazole C-5~145
Pyrazole C-3~140
Pyrazole C-4~110
N-CH₂-~50
-O-CH₂-~70
Methoxy (-OCH₃)~58
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carboxylic Acid Carbonyl (C=O): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 165 ppm, due to the strong deshielding effect of the two oxygen atoms.

  • Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The C-5 carbon, attached to the carboxylic acid group, is predicted to be the most deshielded of the ring carbons at approximately 145 ppm. The C-3 carbon is also expected to be significantly downfield, around 140 ppm. The C-4 carbon is anticipated to be the most upfield of the ring carbons, at approximately 110 ppm. These predictions are consistent with data for other substituted pyrazoles.[4][5]

  • Methoxyethyl Carbons (-CH₂-CH₂-O-CH₃): The carbon of the methylene group attached to the oxygen (-O-CH₂) is expected to be more deshielded (~70 ppm) than the carbon of the methylene group attached to the nitrogen (N-CH₂) at around 50 ppm. The methoxy carbon (-OCH₃) is predicted to appear at approximately 58 ppm.

Standardized Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the need for a greater number of scans due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum.[6]

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300-2500Broad, StrongO-H stretchCarboxylic acid
3150-3100MediumC-H stretchPyrazole ring
2950-2850MediumC-H stretchAliphatic (methoxyethyl)
1725-1700StrongC=O stretchCarboxylic acid
~1600MediumC=N stretchPyrazole ring
~1550MediumC=C stretchPyrazole ring
1320-1210StrongC-O stretchCarboxylic acid, Ether
~1100StrongC-O stretchEther
Interpretation of the Predicted IR Spectrum
  • Carboxylic Acid Group: The most prominent feature of the IR spectrum is expected to be a very broad and strong absorption band from 3300 to 2500 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[7][8] A strong, sharp peak between 1725 and 1700 cm⁻¹ is predicted for the C=O stretching vibration.[9][10]

  • Pyrazole Ring: The C-H stretching vibrations of the pyrazole ring are expected to appear in the 3150-3100 cm⁻¹ region.[11] The C=N and C=C stretching vibrations within the ring will likely produce medium intensity bands around 1600 cm⁻¹ and 1550 cm⁻¹, respectively.

  • Methoxyethyl Group: The aliphatic C-H stretching vibrations of the methoxyethyl group are anticipated in the 2950-2850 cm⁻¹ range. A strong C-O stretching band from the ether linkage is expected around 1100 cm⁻¹.

Standardized Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method.[12]

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its self-check. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then collect the spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Major Fragment Ions (Electron Ionization - EI)
m/z (Nominal) Proposed Ion Structure Fragmentation Pathway
170[C₇H₁₀N₂O₃]⁺˙Molecular Ion (M⁺˙)
125[M - COOH]⁺Loss of the carboxylic acid group
111[M - CH₂OCH₃]⁺Loss of the methoxymethyl radical
81[C₄H₃N₂]⁺Pyrazole ring fragment
59[C₂H₅O]⁺Methoxyethyl fragment
Interpretation of the Predicted Mass Spectrum

The molecular ion peak (M⁺˙) is expected at an m/z of 170, corresponding to the molecular weight of the compound. A prominent fragmentation pathway is the loss of the carboxylic acid group as a radical (mass of 45), resulting in a fragment at m/z 125.[13] Another likely fragmentation is the cleavage of the N-CH₂ bond, leading to the loss of the methoxyethyl side chain. Cleavage of the pyrazole ring can also occur, leading to smaller fragment ions.

Predicted Fragmentation Pathway

M [M]⁺˙ m/z = 170 F1 [M - COOH]⁺ m/z = 125 M->F1 - •COOH F2 [C₂H₅O]⁺ m/z = 59 M->F2 cleavage F3 [C₄H₃N₂]⁺ m/z = 81 F1->F3 - C₂H₄O

Caption: Predicted major fragmentation pathway for this compound.

Standardized Experimental Protocol for Mass Spectrometry

For a small organic molecule like this, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common analytical technique.[14][15]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL range.[16]

  • LC Separation: Inject the sample into an LC system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

  • Ionization: The eluent from the LC is introduced into the ESI source, where the analyte is ionized.

  • Mass Analysis: The ions are then transferred to the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z ratios are determined. Both full scan and fragmentation (MS/MS) data can be acquired.

References

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). Synthesis, characterization, and antimicrobial activity of a novel pyrazole derivative.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 687-696.
  • New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

  • Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 21-25.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Using Fourier transform IR spectroscopy to analyze biological materials. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]

  • University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Human Metabolome Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Edwin, E., et al. (2019). 1H and 13C NMR Chemical Shift Prediction Models. Journal of Chemistry, 2019.
  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

  • PubMed. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • ResearchGate. (2023). How to predict IR Spectra?. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability Profiling of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Molecules like 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid, a pyrazole derivative, are of significant interest due to the pyrazole nucleus being a constituent in numerous pharmacological agents.[1][2][3] The journey from a promising lead compound to a viable drug candidate is paved with rigorous scientific evaluation, of which solubility and stability are foundational pillars. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility and stability of this specific pyrazole derivative, ensuring the generation of robust and reliable data for informed decision-making.

The seemingly simple questions of "How soluble is my compound?" and "How stable is it?" are, in reality, complex inquiries that are influenced by a multitude of factors including the compound's intrinsic properties and the experimental conditions.[4] This document is structured to not only provide step-by-step protocols but also to instill a deep understanding of the underlying principles, thereby empowering scientists to design and execute self-validating experiments. We will delve into both kinetic and thermodynamic solubility assays, followed by a systematic approach to stability testing under various stress conditions as mandated by international guidelines.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[5] It dictates the formulation strategies and can significantly impact the developability of a compound. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method often employed in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[6][7] It measures the concentration at which a compound, introduced from a concentrated organic solvent stock (typically DMSO), begins to precipitate in an aqueous medium.[7]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This method quantifies precipitation by measuring the scattering of light by suspended particles.[5][6]

Objective: To rapidly determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler (recommended)

  • Plate-based nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into wells of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

  • Nephelometric Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 1% DMSO).

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a more definitive measure than kinetic solubility.[4][7][8] It is typically conducted on fewer, more promising candidates during lead optimization and pre-formulation stages.[7] The shake-flask method is the gold standard for determining equilibrium solubility.[8]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid)

  • Purified water

  • 0.1 N HCl (pH 1.2)

  • Phosphate buffer (pH 6.8)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV system

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each of the selected aqueous media (water, 0.1 N HCl, and pH 6.8 phosphate buffer). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Adsorption to the filter material should be evaluated and accounted for if significant.[4]

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.[4]

Data Presentation: Solubility Profile
Parameter Aqueous Medium Solubility (µg/mL)
Kinetic SolubilityPBS (pH 7.4)[Insert Data]
Thermodynamic SolubilityPurified Water[Insert Data]
Thermodynamic Solubility0.1 N HCl (pH 1.2)[Insert Data]
Thermodynamic SolubilityPhosphate Buffer (pH 6.8)[Insert Data]
Visualization: Solubility Workflow

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k1 Prepare 10 mM Stock in DMSO k2 Serial Dilution in DMSO k1->k2 k3 Dispense into PBS (pH 7.4) k2->k3 k4 Incubate (2h) k3->k4 k5 Nephelometric Reading k4->k5 t1 Add Excess Solid to Buffer t2 Shake-Flask Equilibration (24-48h) t1->t2 t3 Filter Supernatant t2->t3 t4 Quantify by HPLC-UV t3->t4 start Solubility Assessment start->k1 start->t1 G cluster_0 Solid-State Stability (ICH Q1A) cluster_1 Forced Degradation (Stress Testing) ss1 Long-Term 25°C / 60% RH ss_analysis Analyze at Time Points: - Assay - Degradants - Appearance ss1->ss_analysis ss2 Accelerated 40°C / 75% RH ss2->ss_analysis fd1 Acid/Base Hydrolysis fd_analysis Identify Degradation Pathways Validate Stability-Indicating Method fd1->fd_analysis fd2 Oxidation (H₂O₂) fd2->fd_analysis fd3 Thermal Stress fd3->fd_analysis fd4 Photostability (ICH Q1B) fd4->fd_analysis start Stability Profiling start->ss1 start->ss2 start->fd1

Caption: Logical flow of solid-state and forced degradation stability studies.

Conclusion

The comprehensive solubility and stability characterization of this compound, as outlined in this guide, is a non-negotiable phase of its preclinical development. By systematically applying these kinetic, thermodynamic, and ICH-guided stability protocols, researchers can build a robust data package. This not only fulfills regulatory expectations but, more importantly, provides the critical insights needed to guide formulation development, define storage conditions, and ultimately, de-risk the progression of a promising molecule towards becoming a safe and effective medicine. The causality-driven approach detailed herein ensures that the generated data is not just a set of numbers, but a coherent scientific narrative of the compound's behavior.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Solubility Test. AxisPharm. [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. National Institutes of Health. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. National Institutes of Health. [Link]

  • Ich guidelines for stability studies 1. Slideshare. [Link]

  • Synthesis , Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Semantic Scholar. [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid . While direct biological data for this compound is not extensively available in current literature, its structural features—a pyrazole core, a carboxylic acid functional group, and a 1-(2-methoxyethyl) substituent—provide a strong basis for hypothesizing its potential therapeutic applications. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the rationale behind its potential biological activities and providing a comprehensive framework for its experimental validation.

Introduction to the Pyrazole Carboxylic Acid Scaffold

Pyrazole carboxylic acid derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][3][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, acts as a versatile pharmacophore. The carboxylic acid moiety is often crucial for biological activity, participating in key interactions with target proteins through hydrogen bonding and salt bridges.

The subject of this guide, This compound , possesses these core features. The N-substitution with a 2-methoxyethyl group introduces a flexible, polar side chain that can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing solubility, cell permeability, and target engagement.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the known activities of structurally related pyrazole carboxylic acids, we hypothesize that this compound may exhibit the following biological activities:

  • Anticancer Activity: Pyrazole derivatives have been extensively investigated as anticancer agents, targeting various hallmarks of cancer.[1][3] The planar pyrazole ring can participate in π-stacking interactions within protein active sites, while the carboxylic acid can form critical hydrogen bonds. The 1-(2-methoxyethyl) group may confer selectivity or enhanced binding to specific cancer-related targets. A potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

  • Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a carboxylic acid group. Pyrazole-based compounds have also shown promise as anti-inflammatory agents.[1] The hypothesized anti-inflammatory activity of this compound could stem from the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

  • Antimicrobial Activity: The pyrazole nucleus is a common feature in many antimicrobial agents.[1][3][4] The ability of the pyrazole ring and its substituents to interact with microbial enzymes or disrupt cell wall synthesis could be a source of its potential antimicrobial effects against a range of bacterial and fungal pathogens.

Proposed Experimental Validation Workflow

To investigate the hypothesized biological activities, a systematic, multi-tiered screening approach is recommended. The following diagram illustrates the proposed experimental workflow:

Experimental_Workflow cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Screening (In Vitro) cluster_2 Tertiary Screening (In Vivo) A Compound Synthesis & Characterization B Anticancer Screening (MTT Assay) A->B Test Compound C Anti-inflammatory Screening (COX/LOX Inhibition Assay) A->C Test Compound D Antimicrobial Screening (MIC Determination) A->D Test Compound E Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) B->E Active Hits F Cell-Based Anti-inflammatory Assays (e.g., NO Production in Macrophages) C->F Active Hits G Time-Kill Kinetics & Biofilm Disruption Assays D->G Active Hits H Xenograft Tumor Models E->H Confirmed Activity I Carrageenan-Induced Paw Edema Model F->I Confirmed Activity J Murine Systemic Infection Models G->J Confirmed Activity

Caption: A tiered approach for the systematic evaluation of this compound's biological potential.

Detailed Experimental Protocols

In Vitro Anticancer Activity Assessment

This assay provides a quantitative measure of the compound's cytotoxic effect on cancer cell lines.[5][6]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical IC₅₀ Values for this compound against various cancer cell lines.

Cell LineCancer TypeCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast15.20.8
A549Lung22.51.2
HCT116Colon18.90.9
In Vitro Anti-inflammatory Activity Assessment

This enzymatic assay determines the compound's ability to inhibit the activity of COX enzymes, key mediators of inflammation.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, and a solution of arachidonic acid (substrate).

  • Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition) for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a defined incubation period, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

In Vitro Antimicrobial Susceptibility Testing

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7][8]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Hypothetical Signaling Pathway and Structure-Activity Relationship

The anticancer activity of pyrazole derivatives often involves the modulation of critical signaling pathways. The following diagram illustrates a hypothetical mechanism where this compound inhibits a key kinase in a cancer cell survival pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Compound->Akt Inhibits

Caption: A hypothetical signaling pathway where the compound inhibits Akt, a key protein in cancer cell survival.

The structural features of this compound are key to its hypothesized activity. The following diagram illustrates the potential structure-activity relationships.

SAR cluster_0 Structural Features cluster_1 Potential Roles in Biological Activity A Pyrazole Core D Scaffold for interaction with target protein A->D B Carboxylic Acid E Forms hydrogen bonds and salt bridges with amino acid residues B->E C 1-(2-methoxyethyl) Substituent F Influences solubility, cell permeability, and target selectivity C->F

Caption: The relationship between the structural components of the compound and their potential roles in its biological activity.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, overview of the potential biological activities of this compound. The proposed experimental workflows offer a clear path for its systematic evaluation. Positive results from the initial in vitro screens would warrant further investigation into its mechanism of action, preclinical development, and potential as a novel therapeutic agent. The exploration of this and other novel pyrazole derivatives continues to be a promising avenue in the quest for new and effective treatments for a range of human diseases.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. [Link]

  • ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Kelland, L. R. (2007). Of mice and men: values and liabilities of the athymic nude mouse model in anticancer drug development. European Journal of Cancer, 43(5), 827-833. [Link]

  • MDPI. (2022). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

  • Scilit. (2025). Cell-based assays in GPCR drug discovery. [Link]

  • American Physiological Society. (2020). Recent progress in assays for GPCR drug discovery. [Link]

  • Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Slideshare. (2018). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Longdom Publishing. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. [Link]

  • National Institutes of Health. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]

  • MDPI. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2025). Bioassays for Anticancer Activities. [Link]

  • National Center for Biotechnology Information. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]

  • ResearchGate. (2015). Comparison of Various Cell-Based Assays for GPCR Screening. [Link]

  • Mini-Reviews in Organic Chemistry. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Cambridge University Press. (2012). 12 Assays to read GPCR modulation and signaling. [Link]

  • ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. [Link]

  • Scribd. (2019). ANTI INFLAMMATORY Screening Methods. [Link]

  • National Center for Biotechnology Information. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

  • National Institutes of Health. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole-Indole. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]

  • ElectronicsAndBooks. (2010). Synthesis and biological evaluation of novel pyrazole compounds. [Link]

Sources

The Ascendancy of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and favorable drug-like properties.[1] This guide delves into the specific attributes of the 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid core, a scaffold that has garnered significant attention for its unique combination of features. We will explore its synthesis, physicochemical properties, and its role in the design of targeted therapeutics, providing researchers and drug development professionals with a comprehensive understanding of its potential.

Introduction: The Pyrazole Scaffold - A Privileged Player in Drug Discovery

The five-membered heterocyclic pyrazole ring is a recurring motif in a multitude of clinically successful drugs.[2][3] Its importance is underscored by the fact that eight FDA-approved small molecule protein kinase inhibitors feature this core structure.[1] The appeal of the pyrazole scaffold lies in its ability to serve as a versatile framework, offering multiple points for chemical modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[1][4] Furthermore, pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]

The this compound scaffold builds upon this solid foundation, incorporating two key features that enhance its utility in medicinal chemistry: the 2-methoxyethyl group at the N1 position and the carboxylic acid at the C5 position.

  • The 2-Methoxyethyl Substituent: This group can influence the molecule's solubility, lipophilicity, and metabolic stability. The ether linkage provides a degree of conformational flexibility and can participate in hydrogen bonding interactions with biological targets.

  • The 5-Carboxylic Acid Moiety: This functional group is a crucial pharmacophoric element, capable of forming strong electrostatic and hydrogen bond interactions with amino acid residues in protein binding sites.[5][6] However, the inherent properties of a carboxylic acid, such as its potential for rapid metabolism and limited membrane permeability, often necessitate careful consideration and sometimes bioisosteric replacement.[5][6][7]

This guide will dissect the interplay of these features and provide a technical overview of how this specific pyrazole scaffold is leveraged in the pursuit of novel therapeutics.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives generally follows established methodologies for pyrazole ring formation.

General Synthetic Approach

A common and efficient route to 3,5-disubstituted pyrazoles involves a "one-pot" synthesis starting from arenes and carboxylic acids. This method proceeds through the formation of ketone and β-diketone intermediates, followed by heterocyclization with hydrazine.[8]

Experimental Workflow: One-Pot Pyrazole Synthesis

G Arene Arene & Acetic Acid Ketone Aryl Methyl Ketone Intermediate Arene->Ketone TfOH/TFAA Carboxylic_Acid Carboxylic Acid Hydrazine Hydrazine Hydrate Diketone 1,3-Diketone Intermediate Ketone->Diketone + Carboxylic Acid Pyrazole 3,5-Disubstituted Pyrazole Diketone->Pyrazole + Hydrazine G Carboxylic_Acid Carboxylic Acid Moiety (Potent but with liabilities) Bioisostere Bioisosteric Replacement (e.g., Tetrazole, Sulfonamide) Carboxylic_Acid->Bioisostere Replace Improved_Compound Compound with Improved ADME/Tox Profile Bioisostere->Improved_Compound Leads to

Caption: The concept of bioisosteric replacement for carboxylic acids.

Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamates. [6][9]These groups can mimic the acidic and hydrogen bonding properties of the carboxylic acid while offering improved metabolic stability and pharmacokinetic profiles. [9]

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold and its derivatives have been explored as inhibitors of various therapeutic targets.

Protein Kinase Inhibition

The pyrazole scaffold is a well-established core for the design of protein kinase inhibitors. [1]The carboxylic acid group can be strategically positioned to interact with key residues in the ATP-binding pocket. The 2-methoxyethyl group can be used to probe for additional binding interactions and to modulate physicochemical properties.

Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer progression. [10]Pyrazole-based compounds have been successfully developed as Hsp90 inhibitors. [10]In this context, the carboxylic acid or a suitable bioisostere can form crucial interactions with the N-terminal ATP-binding site of Hsp90.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR).

Key SAR Points:

  • N1-Substituent: The length and nature of the alkyl chain at the N1 position can significantly impact potency and selectivity. The methoxy group in the 2-methoxyethyl substituent can act as a hydrogen bond acceptor.

  • C3 and C4 Positions: These positions on the pyrazole ring are amenable to substitution to explore further interactions with the target protein and to modulate the overall properties of the molecule.

  • C5-Carboxylic Acid: As discussed, this group is often critical for binding. The decision to retain the carboxylic acid or replace it with a bioisostere is a key aspect of the lead optimization process.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its synthetic tractability, coupled with the versatile pharmacophoric features of the pyrazole ring, the 2-methoxyethyl group, and the carboxylic acid moiety, provides a rich platform for medicinal chemists. Future research will likely focus on the continued exploration of this scaffold against a wider range of biological targets and the development of novel bioisosteric replacements for the carboxylic acid to further optimize drug-like properties.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed. Available from: [Link]

  • Synthesis of pyrazole‐5‐carboxylic acid (84);... ResearchGate. Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. Available from: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Scite.ai. Available from: [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. PubChem. Available from: [Link]

  • Overview of some aromatic heterocyclic bioisosteres of the carboxylic acid moiety. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available from: [Link]

  • 3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid. ChemSynthesis. Available from: [Link]

  • Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. PrepChem.com. Available from: [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. Available from: [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. Available from: [Link]

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health. Available from: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]

  • 1H-Pyrazole-5-carboxylic acid. PubChem. Available from: [Link]

  • 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. ResearchGate. Available from: [Link]

Sources

Discovery and history of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous clinically significant pharmaceuticals. This guide provides a comprehensive exploration of the discovery and historical development of pyrazole carboxylic acids, tracing their origins from the initial synthesis of the parent heterocycle to the sophisticated synthetic strategies and therapeutic applications that define their modern significance. We will delve into the foundational Knorr pyrazole synthesis, examine the evolution of synthetic methodologies for introducing the carboxylic acid functionality, and highlight the pivotal role of this scaffold in the development of targeted therapies. This narrative is supported by detailed protocols, mechanistic diagrams, and a curated overview of key drug molecules, offering researchers and drug development professionals a thorough understanding of this vital chemical class.

The Genesis of a Privileged Scaffold: Discovery of the Pyrazole Ring

The history of pyrazole carboxylic acids is intrinsically linked to the discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, serendipitously discovered a new class of compounds through the reaction of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction did not yield the expected product but instead produced a pyrazolone derivative, 3-methyl-1-phenyl-5-pyrazolone, later known as Edaravone.[2] This foundational discovery, formally named the Knorr Pyrazole Synthesis , became the most fundamental and enduring method for creating the pyrazole core.[3][4] It demonstrated that 1,3-dicarbonyl compounds could readily undergo cyclocondensation with hydrazines to form the stable, aromatic pyrazole ring system.[5]

Shortly after Knorr's work, the unsubstituted parent pyrazole was first synthesized in 1889 by Buchner via the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] These early discoveries unlocked the door to a vast new area of heterocyclic chemistry. Scientists quickly recognized the pyrazole nucleus as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its metabolic stability and versatile synthetic accessibility made it an attractive starting point for chemical exploration.[6]

The Knorr Pyrazole Synthesis: A Mechanistic Perspective

The enduring utility of the Knorr synthesis lies in its simplicity and efficiency. The reaction's causality is rooted in the inherent reactivity of the two starting components: a 1,3-dicarbonyl compound and a hydrazine derivative.

  • Electrophilic Centers: The 1,3-dicarbonyl compound possesses two electrophilic carbonyl carbons.

  • Nucleophilic Attack: The hydrazine, with its two nucleophilic nitrogen atoms, initiates the reaction by attacking one of the carbonyl groups.

The reaction proceeds through a series of well-defined steps: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. A final dehydration step then occurs, driven by the formation of the stable, aromatic pyrazole ring.[7]

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product dicarbonyl 1,3-Dicarbonyl (β-Ketoester) condensation Condensation (Imine/Hydrazone Formation) dicarbonyl->condensation + Hydrazine hydrazine Hydrazine (R-NH-NH₂) hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization Tautomerization dehydration Dehydration (Aromatization) cyclization->dehydration - H₂O pyrazole Substituted Pyrazole dehydration->pyrazole

Caption: The Knorr Pyrazole Synthesis Workflow.

A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two isomeric pyrazole products can form.[8] The reaction conditions, including the pH and the nature of the substituents on both reactants, can influence which regioisomer is favored. This challenge also spurred the development of more advanced, regioselective synthetic routes in later years.

Introduction of the Carboxylic Acid: Expanding Chemical Diversity

With a robust method for creating the core ring, the next logical step was functionalization. The introduction of a carboxylic acid group onto the pyrazole ring proved to be a transformative development. This functional group provides a critical handle for several reasons:

  • Enhanced Physicochemical Properties: The carboxylic acid moiety can improve aqueous solubility and provides a key hydrogen bond donor/acceptor site.

  • Synthetic Versatility: It serves as a versatile precursor for a wide range of derivatives, including esters, amides, and nitriles, allowing for extensive Structure-Activity Relationship (SAR) studies.[9][10][11]

  • Target Engagement: The carboxylate group can form crucial ionic or hydrogen-bonding interactions within the binding sites of biological targets, such as enzymes and receptors.

One of the most common strategies for synthesizing pyrazole carboxylic acids involves using a β-ketoester as the 1,3-dicarbonyl component in the Knorr synthesis. The resulting pyrazole product bears an ester group, which can then be readily hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Pyrazole Carboxylic Acids in Drug Discovery: From Concept to Clinic

The pyrazole scaffold is a key component in a multitude of FDA-approved drugs.[12] The addition of the carboxylic acid functionality has been instrumental in the discovery of potent and selective inhibitors for various disease targets.

Drug_Discovery cluster_therapeutic Therapeutic Areas & Targets cluster_drugs Key Examples center_node Pyrazole Carboxylic Acid Scaffold anti_inflammatory Anti-inflammatory (COX-2) center_node->anti_inflammatory anticancer Anticancer (Kinases, PARP) center_node->anticancer antiviral Antiviral (DENV Protease) center_node->antiviral metabolic Metabolic Disease (Hao2) center_node->metabolic celecoxib Celecoxib Analogs anti_inflammatory->celecoxib inhibitors Kinase Inhibitors anticancer->inhibitors denv DENV Inhibitors antiviral->denv hao2_inhibitors Hao2 Inhibitors metabolic->hao2_inhibitors

Sources

Navigating the Acquisition and Synthesis of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 4, 2026 – As the landscape of drug discovery continually evolves, the demand for novel heterocyclic building blocks has surged. Among these, pyrazole derivatives stand out for their versatile biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, and potential applications of the key intermediate, 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 936249-31-9).

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2] The specific substitution pattern of this compound offers a unique combination of a carboxylic acid handle for further derivatization and a methoxyethyl group at the N1 position, which can influence the compound's physicochemical properties, such as solubility and metabolic stability. Understanding the structure-activity relationships of such derivatives is crucial for the rational design of new therapeutic agents.[3][4] The 1-(2-methoxyethyl) substituent, in particular, can modulate lipophilicity and introduce a potential hydrogen bond acceptor, which can be critical for target engagement.

Commercial Availability and Sourcing

This compound is commercially available from several fine chemical suppliers, facilitating its direct use in research and development without the immediate need for in-house synthesis. When procuring this reagent, it is imperative to consider factors such as purity, available quantities, and lead times. Below is a comparative table of some of the key suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich Enamine-ENA341295963≥95%250mg, 1g, 5g
Arctom BD-A178926≥97%Inquire for details
Parchem InquireInquireInquire for details
ChemUniverse InquireInquireBulk quotes available

Note: Availability and specifications are subject to change. Researchers are advised to consult the suppliers' websites for the most current information.

Synthetic Pathways: A Technical Deep-Dive

While commercially available, an in-house synthesis of this compound can be a cost-effective alternative for large-scale needs and offers the flexibility to generate novel analogs. A plausible and efficient synthetic route involves a two-step process: the formation of the pyrazole ring via a condensation reaction, followed by the hydrolysis of the resulting ester.

Retrosynthetic Analysis and Strategy

The synthesis logically begins with the disconnection of the carboxylic acid to its corresponding ethyl ester, which simplifies purification and handling. The pyrazole ring itself can be constructed via the classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

G target This compound intermediate Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate target->intermediate Hydrolysis precursors Ethyl glyoxalate or equivalent + 2-Methoxyethylhydrazine intermediate->precursors Knorr Pyrazole Synthesis

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

The following protocol outlines a representative synthesis. Researchers should always perform their own risk assessment and adhere to all laboratory safety guidelines.

Step 1: Synthesis of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate

This step involves the cyclocondensation of a suitable β-ketoester equivalent with 2-methoxyethylhydrazine. A common starting material is ethyl glyoxalate or a derivative.

  • Reaction:

    • To a solution of 2-methoxyethylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add a solution of ethyl glyoxalate (1.0 eq).

    • The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

  • Reaction:

    • Dissolve the ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., ethanol or methanol) and water.

    • Add a base, such as sodium hydroxide or lithium hydroxide (1.1 - 1.5 eq), to the solution.

    • The reaction mixture is stirred, and the progress of the hydrolysis is monitored by TLC or LC-MS.

    • Once the reaction is complete, the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Hydrolysis Ethyl Glyoxalate Ethyl Glyoxalate Condensation Condensation Ethyl Glyoxalate->Condensation 1.0 eq Purification Purification Condensation->Purification Crude Ester 2-Methoxyethylhydrazine 2-Methoxyethylhydrazine 2-Methoxyethylhydrazine->Condensation 1.0 eq Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate Purification->Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate Purified Ester Saponification Saponification Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate->Saponification 1.0 eq Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate->Saponification Acidification Acidification Saponification->Acidification Sodium salt NaOH / H2O NaOH / H2O NaOH / H2O->Saponification Filtration & Drying Filtration & Drying Acidification->Filtration & Drying HCl HCl HCl->Acidification Final Product Final Product Filtration & Drying->Final Product

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

Pyrazole-5-carboxylic acids and their derivatives are valuable intermediates in the synthesis of a wide array of biologically active molecules. The carboxylic acid moiety serves as a convenient handle for the introduction of various functional groups, enabling the exploration of structure-activity relationships. The 1-(2-methoxyethyl) substituent can influence the pharmacokinetic profile of a drug candidate by altering its polarity and metabolic stability.

This particular scaffold has been investigated in the context of various therapeutic targets, including but not limited to:

  • Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. The substituents at the 1 and 5 positions can be modified to achieve selectivity and potency against specific kinases.

  • Receptor Antagonists: Derivatives of pyrazole carboxylic acids have been explored as antagonists for various G-protein coupled receptors (GPCRs).[3]

  • Antiproliferative Agents: The pyrazole scaffold is present in several compounds with demonstrated antiproliferative activity against various cancer cell lines.[5]

Conclusion

This compound is a readily accessible and synthetically versatile building block with significant potential in drug discovery. Its commercial availability allows for immediate use in research, while the outlined synthetic protocol provides a reliable method for its preparation on a larger scale. The unique structural features of this compound make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases.

References

[5] Lusardi, M., et al. (2022). Regioselective synthesis, structural characterization, and antiproliferative activity of novel tetra-substituted phenylaminopyrazole derivatives. Molecules, 27(18), 5814. [3] Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776. [6] Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Letters in Drug Design & Discovery, 15(9), 964-971. [4] Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1335-1345. [7] Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 108-121. [8] Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Journal of Pharmacy Research, 4(6), 1836-1838. [9] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). Molecules, 21(12), 1648. [10] Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. (2014). Asian Journal of Chemistry, 26(1), 123-127. [11] Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3740. [12] Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. (2022). Synthesis, 54(23), 5143-5150. [1] Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy and Bioallied Sciences, 4(1), 2-11. [2] Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3740. [13] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. (2008). Synlett, 2008(11), 1673-1678. [14] Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent. MedchemExpress.com. [15] Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Letters in Drug Design & Discovery, 15(9), 964-971. [16] this compound. PubChem. [17] Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. PrepChem.com. [18] Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020). Chinese Patent CN111138289B. [19] Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [20] Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [21] Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1084. [22] Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate. PubChem. [23] 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [24] ethyl 1H-pyrazole-4-carboxylate. PubChem.

Sources

A Senior Application Scientist's Guide to the Safe Handling and Application of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 936249-31-9) is a heterocyclic building block increasingly utilized in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds. While not acutely toxic, its classification as a skin, eye, and respiratory irritant necessitates a comprehensive understanding of its hazard profile and the implementation of robust safety protocols. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide researchers, scientists, and drug development professionals with an in-depth, field-proven framework for the safe handling, storage, application, and emergency management of this compound. We will delve into the causality behind recommended experimental procedures, offering a self-validating system of protocols grounded in authoritative safety data.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a common motif in pharmacologically active compounds, and the carboxylic acid moiety provides a versatile handle for synthetic elaboration, most commonly through amide bond formation.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 936249-31-9[2][3]
Molecular Formula C₇H₁₀N₂O₃[3][4]
Molecular Weight 170.17 g/mol [3]
Physical Form Powder[2]
Boiling Point Data not available[3]
Melting Point Data not available[5]
Storage Temperature Room Temperature[2]
SMILES O=C(C1=CC=NN1CCOC)O[3]
InChI Key NSBGYSNAQPJLCA-UHFFFAOYSA-N[2][4]

Hazard Identification and GHS Classification

The primary hazards associated with this compound are irritant in nature. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a Category 2 irritant for skin and eyes and may cause respiratory irritation.[2][6][7]

Table 2: GHS Hazard Classification

PictogramSignal WordHazard Statements

Warning [2]H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
  • H315 - Skin Irritation: Direct contact with the powder or solutions can cause redness, itching, and inflammation. The acidic nature of the carboxylic acid group can contribute to this irritancy.

  • H319 - Serious Eye Irritation: The compound is particularly hazardous to the eyes. Contact can cause significant, potentially painful irritation and requires immediate and thorough rinsing.[8]

  • H335 - Respiratory Irritation: Inhalation of the fine powder can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[9] This is a critical consideration when handling the solid material.

Risk Mitigation and Safe Laboratory Practices

A proactive approach to safety, grounded in understanding the "why" behind each precaution, is essential for minimizing risk.

Engineering Controls

The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[9]

  • Causality: A fume hood is critical to prevent the inhalation of airborne particles (aerosols) generated during weighing or transfer operations, directly mitigating the H335 respiratory hazard. It also provides a contained space to manage accidental spills.

Personal Protective Equipment (PPE)

Standard PPE is mandatory, with specific attention to preventing skin and eye contact.[10][11]

  • Eye/Face Protection: Wear chemical safety goggles that provide a full seal around the eyes. Standard safety glasses with side shields offer insufficient protection from airborne powder.[12] The rationale is to create a complete barrier against the H319 (serious eye irritation) hazard.

  • Skin Protection: Wear nitrile gloves and a standard laboratory coat. Ensure gloves are inspected before use and changed immediately if contamination is suspected.[9] The carboxylic acid functionality necessitates a robust barrier to prevent skin irritation (H315).

  • Respiratory Protection: For routine handling within a fume hood, no additional respiratory protection is typically required.[12] However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator for particulates may be necessary.

Handling and Storage Protocols
  • Handling: Always handle this substance in a well-ventilated area, preferably a fume hood.[13][14] Avoid creating dust. When weighing, use gentle motions and a weigh boat or creased paper to minimize aerosolization. Wash hands thoroughly after handling, even if gloves were worn.[8]

  • Storage: Store in a tightly-sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[8][13]

    • Causality: A tightly sealed container prevents the hygroscopic solid from absorbing atmospheric moisture, which could impact its reactivity and shelf-life. Storing away from bases is crucial to prevent unintended acid-base reactions.

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8][9]

  • Skin Contact: Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[9][14]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison control center or doctor.[8]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8][14]

Workflow for Small Spill Response

The following diagram outlines a logical workflow for managing a small, contained spill of the solid material in a laboratory setting.

SpillResponse start Small spill of solid This compound detected on benchtop alert Alert personnel in immediate vicinity start->alert ppe Don appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat alert->ppe contain Gently cover spill with inert absorbent material (e.g., vermiculite, dry sand) ppe->contain collect Carefully sweep material into a labeled, sealable waste container contain->collect decontaminate Decontaminate spill area with a suitable solvent (e.g., soap and water), followed by water collect->decontaminate dispose Dispose of waste container and contaminated materials according to institutional protocols decontaminate->dispose wash Wash hands thoroughly dispose->wash end Spill Response Complete wash->end

Sources

A Theoretical Investigation of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its versatile chemical nature allows for diverse substitutions, enabling the fine-tuning of pharmacological activity across a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.[1][3][4] This guide presents a comprehensive theoretical framework for the characterization of a specific pyrazole derivative, 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid . While this molecule serves as our primary subject, the methodologies detailed herein are broadly applicable to other novel small molecules in the early phases of drug discovery. We will proceed through a multi-faceted computational workflow, beginning with fundamental quantum chemical analysis to elucidate the molecule's intrinsic electronic and structural properties. Subsequently, we will evaluate its drug-likeness through in-silico ADMET profiling, identify potential biological targets via molecular docking, and outline the principles of Quantitative Structure-Activity Relationship (QSAR) modeling for future lead optimization. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to accelerate the identification and optimization of promising therapeutic candidates.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2] This arrangement confers a unique set of properties: the pyrazole ring can act as both a hydrogen bond donor (at the N-1 position) and an acceptor (at the N-2 position), and it often serves as a bioisostere for an aryl ring, improving physicochemical properties like solubility.[2] The therapeutic potential of this scaffold is well-established, with pyrazole-containing drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and various kinase inhibitors demonstrating its clinical significance.[1][5] The adaptability of the pyrazole core makes it a privileged structure in drug design, prompting continuous exploration of novel derivatives.[6]

Our subject molecule, This compound , combines this valuable pyrazole core with a carboxylic acid group, a common feature for interacting with biological targets, and a methoxyethyl side chain, which can influence solubility and metabolic stability. A thorough theoretical evaluation is the most resource-efficient first step to predict its potential as a drug candidate.

PropertyValueSource
IUPAC Name This compoundPubChem[7]
Molecular Formula C7H10N2O3PubChem[7]
Molecular Weight 170.17 g/mol PubChem[7]
Canonical SMILES COCCN1C(=CC=N1)C(=O)OPubChem[7]

Comprehensive Theoretical Workflow

A robust in-silico evaluation provides critical insights before committing to costly and time-consuming wet-lab synthesis and testing.[8] Our proposed workflow integrates several computational techniques to build a holistic profile of the target molecule.

G cluster_0 Phase 1: Intrinsic Properties cluster_1 Phase 2: Drug-Likeness & Bio-activity cluster_2 Phase 3: Analysis & Decision A Molecule Definition (SMILES/3D Structure) B Quantum Chemistry (DFT) - Geometry Optimization - Electronic Properties (HOMO/LUMO) - Molecular Electrostatic Potential A->B C ADMET Prediction - Absorption & Distribution - Metabolism & Excretion - Toxicity Profile B->C D Molecular Docking - Target Identification - Binding Affinity Prediction - Interaction Analysis B->D F Data Synthesis & Evaluation C->F E QSAR Modeling (For Analogue Series) - Model Building - Predictive Analysis D->E D->F E->F G Go/No-Go Decision for Synthesis F->G

Caption: Overall theoretical investigation workflow.

Part A: Quantum Chemical Analysis with Density Functional Theory (DFT)

Expertise & Rationale: Before assessing how a molecule interacts with biological systems, we must first understand its intrinsic properties in its most stable state. Density Functional Theory (DFT) is a powerful quantum mechanical method that allows us to accurately calculate the electronic structure and geometry of molecules.[9] By optimizing the molecule's geometry, we find its lowest energy conformation, which is the most probable structure and the correct starting point for all subsequent analyses.[10] Electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveal regions of reactivity, and the Molecular Electrostatic Potential (MEP) map visually identifies sites for electrophilic and nucleophilic attack.[11]

Detailed Protocol: DFT Calculation
  • Structure Preparation:

    • Generate a 3D structure of this compound from its SMILES string (COCCN1C(=CC=N1)C(=O)O) using software like Avogadro or ChemDraw.

    • Perform an initial geometry cleanup using a force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Causality: This step is critical to locate the global minimum on the potential energy surface, ensuring all subsequent calculations are performed on the most stable conformer.

    • Method: Use a DFT functional, with B3LYP being a widely accepted and robust choice for organic molecules.[9][12]

    • Basis Set: Employ a basis set such as 6-31G(d) or for higher accuracy, 6-311++G(d,p). The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing molecules with heteroatoms and potential hydrogen bonds.[12]

    • Software: Perform the calculation using a quantum chemistry package like Gaussian, ORCA, or GAMESS.

  • Vibrational Frequency Analysis:

    • Causality: This is a self-validating step. A true energy minimum will have no imaginary frequencies. This calculation also provides the theoretical infrared (IR) spectrum, which can be compared with experimental data if available.[9]

    • Procedure: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)) used for optimization. Confirm the absence of imaginary frequencies.

  • Electronic Property Calculation:

    • Causality: The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[10] A large gap suggests high stability and low reactivity. The MEP map helps visualize charge distribution and predict interaction sites.

    • Procedure: Using the optimized geometry, perform a single-point energy calculation to derive the HOMO and LUMO energies and generate the MEP surface.

G A 1. Initial 3D Structure (from SMILES) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Analysis B->C D Validation: No Imaginary Frequencies? C->D E 4. Property Calculation (HOMO, LUMO, MEP) D->E Yes G Revise Structure or Method D->G No F Optimized Structure & Properties E->F G->B

Caption: Workflow for DFT-based molecular characterization.

Part B: In-Silico Pharmacokinetic (ADMET) Profiling

Expertise & Rationale: A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or unforeseen toxicity (ADMET).[8] Predicting these properties computationally in the early stages of discovery is a crucial risk-mitigation strategy.[13] It allows for the early deselection of compounds with unfavorable profiles, saving significant resources.[14] Various computational models, many based on machine learning and QSAR, have been developed to predict these complex biological endpoints from molecular structure alone.[15]

Detailed Protocol: ADMET Prediction
  • Input Preparation:

    • Obtain the canonical SMILES string of the optimized molecular structure: COCCN1C(=CC=N1)C(=O)O.

  • Tool Selection:

    • Causality: Different tools use different underlying models and training data. Using multiple platforms can provide a consensus prediction and increase confidence.

    • Platforms: Utilize freely available web servers renowned for academic and research use, such as SwissADME, pkCSM, or ADMETlab.[14][16]

  • Execution:

    • Navigate to the chosen web server.

    • Paste the SMILES string into the input field and submit the job.

  • Data Analysis & Interpretation:

    • Causality: The goal is to assess whether the molecule falls within the accepted ranges for orally bioavailable drugs (often guided by frameworks like Lipinski's Rule of Five).[16]

    • Procedure: Consolidate the output into a table and compare the predicted values against established thresholds for drug-likeness.

ADMET ParameterPredicted ValueAcceptable Range/InterpretationImportance
Molecular Weight 170.17 g/mol < 500Good (Lipinski's Rule)
LogP (Lipophilicity) To be predicted-0.4 to +5.6Affects absorption and distribution
H-Bond Donors To be predicted≤ 5Influences membrane permeability
H-Bond Acceptors To be predicted≤ 10Influences membrane permeability
Aqueous Solubility (LogS) To be predicted> -6Crucial for absorption
CYP450 Inhibition To be predictedNon-inhibitorPredicts potential for drug-drug interactions
hERG Inhibition To be predictedNoPredicts risk of cardiotoxicity
AMES Toxicity To be predictedNon-mutagenicPredicts mutagenic potential

Part C: Target Identification and Molecular Docking

Expertise & Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[17] This method is instrumental in structure-based drug design. It allows us to hypothesize how our molecule might interact with a specific biological target on a molecular level, estimate the strength of this interaction (binding affinity), and identify key residues involved in the binding.[18][19] Given that pyrazole derivatives are known to inhibit various enzymes like kinases and cyclooxygenases, these protein families represent logical starting points for target screening.[18][20]

Detailed Protocol: Molecular Docking
  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign appropriate atom types and charges using software like AutoDock Tools or Chimera.

  • Receptor Selection and Preparation:

    • Causality: The choice of target protein should be hypothesis-driven. Based on the pyrazole scaffold's known activities, a receptor like Cyclooxygenase-2 (COX-2, PDB ID: 5KIR) or a relevant kinase (e.g., VEGFR-2, PDB ID: 2QU5) is a rational choice.[18][20]

    • Procedure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition:

    • Causality: The docking simulation must be focused on the protein's active site where biological activity occurs.

    • Procedure: Define the search space (the "grid box") for the docking algorithm. This is typically centered on the co-crystallized ligand in the PDB structure or a known active site.

  • Docking Simulation:

    • Software: Use a validated docking program such as AutoDock Vina, Schrödinger's Glide, or MOE.[6][17]

    • Execution: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site, scoring each one.

  • Results Analysis:

    • Causality: The primary outputs are the predicted binding affinity (e.g., in kcal/mol) and the 3D pose of the ligand in the active site. A lower binding energy generally indicates a more favorable interaction.[19]

    • Procedure: Analyze the top-scoring poses. Visualize the ligand-protein complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with specific amino acid residues.

G cluster_0 Inputs cluster_1 Preparation A Ligand (Optimized 3D Structure) C Prepare Ligand (Add Charges) A->C B Protein Target (from PDB) D Prepare Protein (Add Hydrogens) B->D E Define Binding Site (Grid Box) C->E D->E F Run Docking Simulation (e.g., AutoDock Vina) E->F G Analyze Results - Binding Energy - Interaction Poses F->G

Caption: A typical molecular docking workflow.

Part D: Principles of QSAR Modeling

Expertise & Rationale: While DFT, ADMET, and docking focus on a single molecule, Quantitative Structure-Activity Relationship (QSAR) modeling is used to analyze a series of related compounds. QSAR seeks to find a mathematical relationship between the chemical structures of a set of molecules and their biological activity.[6][21] A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding lead optimization efforts to design more potent molecules.[22][23]

Conceptual Workflow: QSAR
  • Data Set Preparation: A QSAR study requires a dataset of several pyrazole analogs with experimentally measured biological activity (e.g., IC50 values) against a specific target.

  • Molecular Descriptor Calculation: For each molecule in the series, calculate a large number of numerical descriptors that encode its structural, physicochemical, and electronic properties.

  • Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build an equation that correlates a subset of the descriptors with the observed biological activity.[21][24]

  • Model Validation: The model's predictive power must be rigorously validated using techniques like cross-validation and by predicting the activity of an external test set of compounds not used in model training.[24] A robust QSAR model demonstrates a high correlation between predicted and actual activity.[21]

Conclusion

This guide has outlined a systematic, multi-stage theoretical approach to characterize the novel molecule This compound from a drug discovery perspective. By integrating DFT for fundamental property analysis, in-silico models for ADMET prediction, and molecular docking for target interaction studies, we can generate a comprehensive data package. This in-silico dossier enables an informed, evidence-based decision on whether to advance the molecule, or a series of its analogs, toward synthesis and experimental validation. This "fail fast, fail cheap" computational paradigm is an indispensable component of modern, efficient drug development pipelines.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Institutes of Health (NIH). [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]

  • Medicinally important pyrazole derivatives. ResearchGate. [Link]

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]

  • ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. ijrpr. [Link]

  • Preliminary ADMET Prediction. Creative Biolabs. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Publications. [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. PubMed Central. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • DFT analysis of pyrazole's density of states in gas and water via... ResearchGate. [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. National Institutes of Health (NIH). [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]

  • Synthesis, computational and biological study of pyrazole derivatives. OUCI. [Link]

  • (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

  • Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. PubMed. [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. [Link]

  • Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). [Link]

  • This compound. PubChemLite. [Link]

  • 1H-Pyrazole-5-carboxylic acid. PubChem. [Link]

  • 3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid. ChemSynthesis. [Link]

  • 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

  • Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. PrepChem.com. [Link]

  • 1-(2-methoxyethyl)-1h-pyrazole-4-carboxylic acid. PubChemLite. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester. CAS Common Chemistry. [Link]

  • US10550102, Example 51a. PubChem. [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid via Ethyl Ester Saponification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This document provides a comprehensive guide for the chemical synthesis of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid , a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The protocol details a robust and high-yield procedure for the saponification (base-catalyzed hydrolysis) of its corresponding ethyl ester precursor, ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol suitable for laboratory execution, address critical safety considerations, and offer a troubleshooting guide to ensure successful synthesis. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development.

Reaction Principle & Mechanism: The Chemistry of Saponification

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification. This reaction is one of the most fundamental and reliable transformations in organic chemistry.[2] The process is effectively an irreversible hydrolysis under basic conditions, driven by a key acid-base reaction in the final step.[3]

The mechanism proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester. This leads to the formation of a tetrahedral intermediate.[4][5]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by expelling the ethoxide ion (EtO⁻), which is a suitable leaving group.

  • Irreversible Deprotonation: The products of the second step are a carboxylic acid and an ethoxide ion. The ethoxide ion is a strong base, much stronger than the resulting carboxylate anion. It immediately deprotonates the carboxylic acid in a highly favorable acid-base reaction.[3] This step forms ethanol and a sodium carboxylate salt, rendering the overall reaction irreversible under these conditions.

  • Acidic Workup: To obtain the final neutral carboxylic acid, an acidic workup is required in a separate step. The addition of a strong acid (like HCl) protonates the carboxylate salt, causing the desired carboxylic acid to precipitate from the aqueous solution.[4]

Reaction Mechanism Diagram

Saponification_Mechanism cluster_reactants Step 1: Saponification cluster_workup Step 2: Acidification Ester Ethyl Pyrazole Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack (OH⁻) Base NaOH Base->Tetrahedral Carboxylate Sodium Pyrazole Carboxylate Salt Tetrahedral->Carboxylate 2. Elimination (EtO⁻) 3. Deprotonation Ethanol Ethanol Tetrahedral->Ethanol FinalProduct Pyrazole Carboxylic Acid Carboxylate->FinalProduct 4. Protonation Acid HCl (Workup) Acid->FinalProduct

Sources

Introduction: The Significance of the Pyrazole-5-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pyrazole-5-Carboxylic Acids

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Specifically, pyrazole-5-carboxylic acid and its derivatives represent a "privileged scaffold," frequently appearing in molecules with a wide array of biological activities. These compounds are known to exhibit antimicrobial, anticancer, anti-inflammatory, antiviral, and antidepressant properties.[2][3] The carboxylic acid moiety at the 5-position often serves as a critical handle for forming amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4][5] For instance, celecoxib, a well-known COX-2 inhibitor, features a pyrazole core, highlighting the scaffold's therapeutic importance.[6]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental protocols for synthesizing pyrazole-5-carboxylic acids. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, justify experimental choices, and offer practical insights into potential challenges and optimization strategies. We will explore two primary and regioselective synthetic routes: the venerable Knorr pyrazole synthesis adapted for this specific target and the powerful 1,3-dipolar cycloaddition. Additionally, a detailed protocol for the final and crucial step of ester hydrolysis (saponification) is provided.

Synthetic Strategies: A Comparative Overview

The synthesis of substituted pyrazoles is a well-established field, but achieving specific regiochemistry, particularly for the 5-carboxylic acid isomers, requires careful selection of starting materials and reaction conditions. The two main strategies discussed here are chosen for their reliability and versatility.

  • Knorr Pyrazole Synthesis using β-Ketoesters: This classical method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7] By using a β-ketoester as the dicarbonyl component, a pyrazolone intermediate is formed, which can be a precursor to the desired carboxylic acid, although this route often presents challenges in achieving the final acid without rearrangement or harsh conditions. A more direct approach involves precursors that lead directly to an aromatic pyrazole.

  • [3+2] 1,3-Dipolar Cycloaddition: This is a highly efficient and often regioselective method for constructing the pyrazole ring.[6] The reaction involves a 1,3-dipole (such as a diazo compound) and a dipolarophile (an alkyne).[8] By using an acetylenic ester as the dipolarophile, pyrazole-5-carboxylate esters can be synthesized directly and often with high regioselectivity, which can then be hydrolyzed to the target acid.[9][10]

Method 1: Knorr Synthesis via β-Ketoester Condensation

The Knorr synthesis is a robust method for creating pyrazole rings from hydrazines and 1,3-dicarbonyl compounds, typically under acidic conditions.[11] When a β-ketoester is used, the reaction proceeds via condensation of the more reactive ketone with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen atom on the ester carbonyl, followed by dehydration, yields a pyrazolone.[12]

Causality and Experimental Rationale
  • Choice of Reactants: A β-ketoester (e.g., ethyl benzoylacetate) provides the necessary three-carbon backbone, while the hydrazine (e.g., phenylhydrazine) provides the two nitrogen atoms. The ester group serves as the precursor to the carboxylic acid.

  • Acid Catalysis: A catalytic amount of acid (e.g., glacial acetic acid) is used to protonate the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[13][14]

  • Solvent: A high-boiling solvent like 1-propanol or ethanol is used to allow the reaction to be heated, driving the condensation and dehydration steps to completion.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is essential to monitor the consumption of the limiting reactant (the β-ketoester) to determine when the reaction is complete.

Experimental Workflow: Knorr Synthesis

cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification reac1 β-Ketoester (e.g., Ethyl Benzoylacetate) proc1 Combine Reactants in Flask reac1->proc1 reac2 Hydrazine (e.g., Phenylhydrazine) reac2->proc1 reac3 Solvent (1-Propanol) + Acetic Acid (cat.) reac3->proc1 proc2 Heat with Stirring (~100°C, 1-2h) proc1->proc2 proc3 Monitor by TLC proc2->proc3 proc4 Cool Reaction Mixture proc3->proc4 proc5 Precipitate Product (Add Water) proc4->proc5 proc6 Filter & Wash Solid proc5->proc6 proc7 Recrystallize to Purify proc6->proc7 product Final Product: Pyrazolone proc7->product

Caption: Workflow for the Knorr synthesis of a pyrazolone.

Detailed Protocol: Synthesis of 3-Phenyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from established Knorr synthesis procedures.[12]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl benzoylacetate (3.0 mmol, 1.0 eq), phenylhydrazine (3.3 mmol, 1.1 eq), and 10 mL of 1-propanol.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C on a hot plate) with vigorous stirring.

  • Monitoring: After 1 hour, take a small aliquot of the reaction mixture and spot it on a TLC plate against the starting ethyl benzoylacetate. A suitable mobile phase is 30% ethyl acetate in hexanes. If the starting material is consumed, the reaction is complete. If not, continue heating for another hour.

  • Isolation: Once the reaction is complete, remove the flask from the heat. While the solution is still hot, add 15 mL of deionized water with stirring. The product will begin to precipitate as the solution cools.

  • Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Drying and Characterization: Allow the product to air-dry. For higher purity, the crude solid can be recrystallized from a suitable solvent like ethanol. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: 1,3-Dipolar Cycloaddition

The Huisgen [3+2] cycloaddition is a powerful and convergent method for synthesizing five-membered heterocycles.[15] For pyrazole-5-carboxylic acids, the key transformation is the reaction between a diazo compound and an alkyne ester. This approach offers excellent control over regioselectivity, directly yielding the pyrazole-5-carboxylate ester scaffold.

Causality and Experimental Rationale
  • Choice of Reactants: An alkyne bearing an electron-withdrawing group, such as ethyl propiolate, serves as the dipolarophile. A diazo compound, such as ethyl diazoacetate, acts as the 1,3-dipole. The reaction of these two components directly forms the pyrazole ring with ester groups at the desired positions.

  • Regioselectivity: The reaction between an electron-deficient alkyne and a diazo compound is highly regioselective. The terminal nitrogen of the diazo compound adds to the β-carbon of the alkyne (the carbon furthest from the ester), leading to the formation of the pyrazole-5-carboxylate isomer.[8]

  • Solvent-Free Conditions: Many such cycloadditions can be performed simply by heating the neat reactants, which aligns with the principles of green chemistry by eliminating solvent waste.[9]

  • Safety: Diazo compounds, especially diazomethane, can be toxic and explosive. It is crucial to handle them with appropriate safety precautions in a well-ventilated fume hood. Using more stable derivatives like ethyl diazoacetate mitigates some of these risks.

Experimental Workflow: 1,3-Dipolar Cycloaddition

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Purification reac1 Alkyne Ester (e.g., Diethyl Acetylenedicarboxylate) proc1 Combine Neat Reactants in a Sealed Vial reac1->proc1 reac2 Diazo Compound (e.g., Ethyl Diazoacetate) reac2->proc1 proc2 Heat with Stirring (e.g., 80-100°C) proc1->proc2 proc3 Monitor by TLC/NMR proc2->proc3 proc4 Cool to Room Temp proc3->proc4 proc5 Direct Purification by Column Chromatography proc4->proc5 product Final Product: Pyrazole-carboxylate Ester proc5->product

Caption: Workflow for 1,3-dipolar cycloaddition synthesis.

Detailed Protocol: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

This protocol is a representative example of a catalyst-free cycloaddition.[9]

  • Reaction Setup: In a 10 mL screw-cap vial equipped with a small magnetic stir bar, add diethyl acetylenedicarboxylate (2.0 mmol, 1.0 eq).

  • Reagent Addition: In a well-ventilated fume hood, carefully add ethyl diazoacetate (2.2 mmol, 1.1 eq) to the vial. Caution: Ethyl diazoacetate is toxic and potentially harmful. Handle with appropriate personal protective equipment.

  • Reaction: Tightly seal the vial and place it in a preheated oil bath at 90°C. Stir the mixture for 12-24 hours.

  • Monitoring: The reaction can be monitored by taking a small sample, diluting it with CDCl₃, and analyzing it by ¹H NMR to observe the disappearance of the starting material signals.

  • Purification: After the reaction is complete, cool the vial to room temperature. The resulting crude oil can be directly purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure pyrazole diester product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Final Step: Saponification of Pyrazole Esters

Whether the pyrazole-5-carboxylate ester was synthesized via cycloaddition or another method, the final step to obtain the carboxylic acid is typically a hydrolysis reaction, most commonly a base-mediated saponification.

Causality and Experimental Rationale
  • Mechanism: Saponification is the hydrolysis of an ester under basic conditions.[16] The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group. An irreversible acid-base reaction between the resulting carboxylic acid and the alkoxide drives the reaction to completion.[17]

  • Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are strong bases that effectively promote hydrolysis. Lithium hydroxide (LiOH) is sometimes preferred for its milder nature and better solubility in mixed aqueous/organic solvents.

  • Solvent System: A mixture of an alcohol (methanol or ethanol) and water is commonly used. The alcohol helps to solubilize the organic ester, while water is necessary for the hydrolysis and to dissolve the hydroxide base.[16]

  • Acidic Workup: After the basic hydrolysis is complete, the product exists as a carboxylate salt (e.g., sodium pyrazole-5-carboxylate). To obtain the neutral carboxylic acid, the solution must be acidified (typically with HCl) to a pH of ~2-3. This protonates the carboxylate, causing the final product to precipitate out of the aqueous solution.[16]

Experimental Workflow: Saponification

cluster_reaction Hydrolysis cluster_workup Workup & Isolation reac1 Pyrazole-5-carboxylate Ester proc1 Combine & Heat to Reflux reac1->proc1 reac2 Base (NaOH or KOH) in MeOH/Water reac2->proc1 proc2 Monitor by TLC until Ester is Consumed proc1->proc2 proc3 Cool & Remove MeOH (in vacuo) proc2->proc3 proc4 Acidify with HCl (aq) to pH 2-3 proc3->proc4 proc5 Collect Precipitate by Filtration proc4->proc5 proc6 Wash with Cold Water proc5->proc6 product Final Product: Pyrazole-5-carboxylic Acid proc6->product

Caption: Workflow for the saponification of a pyrazole ester.

Detailed Protocol: Hydrolysis of an Ethyl Pyrazole-5-carboxylate

This is a general protocol for ester saponification.[16]

  • Reaction Setup: Dissolve the ethyl pyrazole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio) in a round-bottom flask.

  • Base Addition: Add sodium hydroxide (2.0-3.0 eq) to the solution. Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux with stirring. The reaction time can vary from 2 to 12 hours, depending on the stability of the ester.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting ester spot.

  • Solvent Removal: Once complete, cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3 (check with pH paper). A precipitate should form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven. The purity can be checked by NMR, and if necessary, the product can be recrystallized.

Summary of Synthetic Methods

Parameter Method 1: Knorr Synthesis Method 2: 1,3-Dipolar Cycloaddition Final Step: Saponification
Reaction Type Condensation / CyclizationCycloadditionNucleophilic Acyl Substitution
Key Reactants 1,3-Dicarbonyl, HydrazineDiazo Compound, AlkynePyrazole Ester, Base (NaOH/KOH)
Typical Conditions Acid catalyst (AcOH), Heat (reflux)Heat (neat), or catalystBase (NaOH/KOH), Heat (reflux)
Regioselectivity Can be an issue; depends on dicarbonyl symmetry and hydrazine substitution.[18][19]Generally high and predictable, especially with electron-deficient alkynes.[8][9]Not applicable.
Pros Uses readily available starting materials; robust and well-established reaction.[1]High atom economy; convergent; often high yields and clean reactions.[9][20]Generally high-yielding and reliable; straightforward procedure.
Cons Can lead to mixtures of regioisomers; may produce pyrazolones instead of aromatic pyrazoles.[12][18]Diazo compounds can be hazardous; alkynes can be expensive.Requires a separate step after ring formation; acidic workup is crucial.

Conclusion

The synthesis of pyrazole-5-carboxylic acids is a vital task for medicinal and materials chemists. The 1,3-dipolar cycloaddition of a diazo compound with an alkyne ester stands out as a highly efficient and regioselective method for accessing the pyrazole-5-carboxylate core, which can be readily converted to the final acid via saponification. The Knorr synthesis remains a valuable alternative, particularly when specific substitution patterns are desired and the appropriate 1,3-dicarbonyl precursors are available. By understanding the mechanistic principles behind each protocol and carefully controlling the experimental conditions, researchers can reliably synthesize these valuable molecular building blocks for a wide range of scientific applications.

References

Application Notes and Protocols for 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid as an Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid[1][2][3] is a key heterocyclic building block in the synthesis of modern active pharmaceutical ingredients (APIs). Its structural features, particularly the substituted pyrazole ring, make it a valuable intermediate in the development of targeted therapies. The pyrazole motif is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, anticancer, and anticoagulant properties. This document provides a comprehensive guide to the synthesis, characterization, and application of this compound, with a focus on its role in the synthesis of the widely-used anticoagulant, Apixaban.

I. Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the pyrazole ring via a Knorr-type synthesis to yield an ester precursor, followed by the hydrolysis of the ester to the desired carboxylic acid.

Part A: Synthesis of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate (Ester Precursor)

The Knorr pyrazole synthesis is a well-established method for the formation of pyrazole rings from a hydrazine derivative and a 1,3-dicarbonyl compound. In this case, (2-methoxyethyl)hydrazine reacts with an appropriate β-ketoester.

Reaction Scheme:

Protocol: Synthesis of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate (Adapted from general Knorr synthesis procedures) [4][5][6][7]

Materials:

  • (2-methoxyethyl)hydrazine

  • Ethyl (ethoxymethylene)pyruvate

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-methoxyethyl)hydrazine (1.0 equivalent) in absolute ethanol to make a 0.5 M solution.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the solution.

  • To the stirred solution, add ethyl (ethoxymethylene)pyruvate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

  • Acetic Acid Catalyst: The acid catalyst protonates the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

  • Work-up Procedure: The aqueous work-up with sodium bicarbonate is to neutralize the acidic catalyst and any unreacted starting materials.

Visualization of the Synthetic Workflow:

Synthesis_Workflow Reactants Reactants: (2-methoxyethyl)hydrazine Ethyl (ethoxymethylene)pyruvate Reaction Knorr Pyrazole Synthesis Solvent: Ethanol Catalyst: Acetic Acid Heat (Reflux) Reactants->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate Purification->Product

Caption: Workflow for the synthesis of the ester precursor.

Part B: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it is generally irreversible and leads to a cleaner reaction.[8][9][10]

Protocol: Basic Hydrolysis of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate [8][9][10][11]

Materials:

  • Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water (co-solvent)

  • Hydrochloric acid (HCl), 1 M solution

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add NaOH or LiOH (2.0 equivalents) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC until the starting ester is completely consumed (typically 2-6 hours).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture to pH 3-4 with 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. The reaction is driven to completion by the formation of the stable carboxylate salt.

  • Acidification: Acidification protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid, allowing for its isolation.

II. Application as an Intermediate in API Synthesis: The Case of Apixaban

This compound is a crucial intermediate in the synthesis of Apixaban, a direct factor Xa inhibitor used as an anticoagulant.[12][13][14][15] The carboxylic acid moiety is activated and then reacted with an amine to form the final amide bond present in the Apixaban molecule.

Overall Synthetic Connection:

API_Synthesis Intermediate 1-(2-methoxyethyl)-1H- pyrazole-5-carboxylic acid Activation Carboxylic Acid Activation (e.g., with a coupling agent) Intermediate->Activation Amidation Amide Bond Formation Activation->Amidation Amine Amine Moiety of Apixaban Precursor Amine->Amidation Apixaban Apixaban Amidation->Apixaban

Caption: Role of the intermediate in Apixaban synthesis.

Protocol: Amide Formation in API Synthesis (General Procedure) [6][7][16]

Materials:

  • This compound

  • Appropriate amine precursor for the target API

  • Amide coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the amide coupling agent (1.1 equivalents) and the non-nucleophilic base (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine precursor (1.0 equivalent) in the anhydrous solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain the final API.

Mechanistic Insight - Amide Bond Formation:

The coupling agent activates the carboxylic acid by converting the hydroxyl group into a better leaving group. This facilitates the nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond.[1][17][18]

III. Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Analytical Technique Expected Data
¹H NMR Signals corresponding to the methoxy group (~3.3 ppm), the ethyl chain (~3.7 and ~4.5 ppm), the pyrazole ring protons (~6.8 and ~7.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).[5][19][20]
¹³C NMR Resonances for the methoxy carbon, ethyl carbons, pyrazole ring carbons, and the carboxylic acid carbonyl carbon (~160-170 ppm).[5][19][20]
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (C₇H₁₀N₂O₃, MW: 170.17 g/mol ).[21]
Infrared (IR) Spectroscopy A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-N and C-O stretches.[22][23]
Melting Point A sharp melting point range, indicating the purity of the compound.

IV. Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. While specific data for this compound is limited, general precautions for pyrazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24][25][26]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[24][25][26]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

V. Conclusion

This compound is a versatile and valuable intermediate in the synthesis of APIs, most notably Apixaban. The synthetic route, involving a Knorr pyrazole synthesis followed by ester hydrolysis, is a robust and scalable process. Understanding the reaction mechanisms and adhering to strict safety protocols are crucial for the successful and safe utilization of this compound in drug discovery and development. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in the pharmaceutical industry.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved January 4, 2026, from [Link]

  • knorr pyrazole synthesis | PPTX - Slideshare. (n.d.). Retrieved January 4, 2026, from [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved January 4, 2026, from [Link]

  • Amide formation from carboxylic acid derivatives. (2023, March 10). Khan Academy. Retrieved January 4, 2026, from [Link]

  • Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate - PrepChem.com. (n.d.). Retrieved January 4, 2026, from [Link]

  • Material Safety Data Sheet - Pyrazole, 98% - Cole-Parmer. (n.d.). Retrieved January 4, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. (2017, September 15). Retrieved January 4, 2026, from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023, January 22). Retrieved January 4, 2026, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 4, 2026, from [Link]

  • hydrolysis of esters - Chemguide. (n.d.). Retrieved January 4, 2026, from [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • The Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved January 4, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.). Retrieved January 4, 2026, from [Link]

  • 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation - Chemistry LibreTexts. (2023, August 4). Retrieved January 4, 2026, from [Link]

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31). Retrieved January 4, 2026, from [Link]

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - arkat usa. (n.d.). Retrieved January 4, 2026, from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate - PrepChem.com. (n.d.). Retrieved January 4, 2026, from [Link]

  • 1-(4-Methoxybenzyl)-1H-pyrazole-5-carboxylic acid - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved January 4, 2026, from [Link]

  • Role of Apixaban (Eliquis) in the Treatment And Prevention of Thromboembolic Disease. (n.d.). Retrieved January 4, 2026, from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Clinical Implications of Co-administering Apixaban with Key Interacting Medications. (2024, July 24). Retrieved January 4, 2026, from [Link]

  • Apixaban | C25H25N5O4 | CID 10182969 - PubChem - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021, June 22). Retrieved January 4, 2026, from [Link]

Sources

The Pyrazole Carboxylic Acid Scaffold: A Versatile Framework for a New Generation of Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Introduction: The Rise of Pyrazole Derivatives in Oncology

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile substitutions, enabling the design of molecules with high affinity and selectivity for a wide range of biological targets. Within this class, pyrazole carboxylic acid derivatives have garnered significant attention in oncology for their potential to modulate key pathways involved in cancer cell proliferation, survival, and metastasis[1][2].

While the specific compound 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid (CAS 936249-31-9) is a known chemical entity[3][4], its direct application and biological activity in cancer research are not yet extensively documented in publicly available literature. However, the broader family of pyrazole carboxylic acid derivatives has been the subject of intensive investigation, yielding numerous promising anticancer agents[5]. This guide, therefore, focuses on the general application of this chemical class in cancer research, providing a framework for investigating novel derivatives like this compound. We will explore their common mechanisms of action and provide detailed protocols for their evaluation as potential cancer therapeutics.

Mechanisms of Action: How Pyrazole Derivatives Combat Cancer

The anticancer activity of pyrazole derivatives is multifaceted, stemming from their ability to interact with a variety of critical cellular targets. Understanding these mechanisms is crucial for designing effective experimental strategies and for the rational development of new drugs.

Inhibition of Protein Kinases

A predominant mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases[6]. These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Pyrazole derivatives have been shown to inhibit a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle. Inhibition of CDKs, such as CDK2, by pyrazole compounds can lead to cell cycle arrest and prevent cancer cell proliferation[1].

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR and VEGFR, which are often overexpressed or mutated in tumors, driving their growth and angiogenesis. Pyrazole derivatives have been developed as potent inhibitors of these RTKs[1].

  • Other Serine/Threonine and Tyrosine Kinases: Pyrazole-containing compounds have also been shown to inhibit other kinases like Aurora A/B, AKT1, PKA, and PKCα, which are involved in various aspects of cancer cell biology[5][6].

Below is a generalized signaling pathway illustrating how a pyrazole derivative might inhibit a receptor tyrosine kinase, thereby blocking downstream pro-survival and proliferative signals.

kinase_inhibition_pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) extracellular->receptor Binds & Activates downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) receptor->downstream Phosphorylates & Activates pyrazole Pyrazole Derivative pyrazole->receptor Inhibits nucleus Nucleus downstream->nucleus proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->proliferation apoptosis Apoptosis proliferation->apoptosis Suppresses

Figure 1: Generalized Kinase Inhibition Pathway
Induction of Cell Cycle Arrest

By targeting CDKs or other cell cycle regulators, pyrazole derivatives can halt the progression of cancer cells through the cell cycle, a critical step for proliferation. A common finding is the arrest of cells in the G0/G1 phase, which prevents them from entering the DNA synthesis (S) phase[7]. This cytostatic effect can prevent tumor growth and may also sensitize cancer cells to other therapeutic agents.

Disruption of the Cytoskeleton

The cellular cytoskeleton, particularly the microtubule network, is essential for cell division, motility, and intracellular transport. Some pyrazole derivatives have been identified as tubulin polymerization inhibitors[1]. By interfering with the dynamics of microtubule assembly and disassembly, these compounds can disrupt the formation of the mitotic spindle, leading to mitotic catastrophe and cell death.

Other Mechanisms

The versatility of the pyrazole scaffold allows for the design of molecules with other anticancer activities, such as:

  • Selective COX-2 Inhibition: Some pyrazole-pyrazoline hybrids have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression[5].

  • Induction of Apoptosis: Ultimately, many of the mechanisms described above converge on the induction of programmed cell death, or apoptosis, in cancer cells.

Experimental Protocols for Evaluating Novel Pyrazole Derivatives

The following protocols provide a standard workflow for the initial assessment of a novel pyrazole-5-carboxylic acid derivative's anticancer potential in vitro.

experimental_workflow start Novel Pyrazole Carboxylic Acid Derivative step1 Step 1: In Vitro Cell Viability Assay (MTT/SRB) start->step1 step2 Step 2: Cell Cycle Analysis (Flow Cytometry) step1->step2 If active step3 Step 3: Mechanism-Specific Assay (e.g., Kinase Inhibition) step2->step3 Based on hypothesis data Data Analysis & Interpretation step3->data

Figure 2: Experimental Workflow for Compound Evaluation
Protocol 1: In Vitro Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration-dependent effect of a compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Novel pyrazole derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Novel pyrazole derivative

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS (phosphate-buffered saline)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole derivative at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of the compound on a specific kinase. This example uses a generic luminescence-based assay format.

Materials:

  • Recombinant active kinase of interest

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Novel pyrazole derivative

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Assay Preparation: Prepare serial dilutions of the pyrazole derivative in the assay buffer.

  • Reaction Setup: In each well of the plate, add the assay buffer, the kinase, the substrate, and the pyrazole derivative at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and concise manner to allow for easy comparison and interpretation.

Compound Cell Line Assay Type Endpoint Result (e.g., IC50 in µM)
Pyrazole Derivative XA549MTTCell Viability5.2 ± 0.7
Pyrazole Derivative XMCF-7MTTCell Viability8.9 ± 1.2
Pyrazole Derivative XHCT-116MTTCell Viability3.1 ± 0.5
Pyrazole Derivative XHCT-116Flow CytometryCell CycleG0/G1 Arrest at 5 µM
Pyrazole Derivative XRecombinant CDK2Kinase AssayEnzyme Inhibition0.8 ± 0.1

Conclusion and Future Directions

The pyrazole-5-carboxylic acid scaffold is a highly promising starting point for the development of novel anticancer agents. The diverse mechanisms of action exhibited by its derivatives, particularly kinase inhibition and cell cycle arrest, highlight its therapeutic potential[1]. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of new compounds within this class, such as this compound. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in animal models to assess efficacy and safety. Furthermore, identifying the specific molecular targets of novel active compounds will be crucial for their clinical development.

References

"1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid" as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Characterization of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Carboxylic Acid Scaffold in Enzyme Inhibition

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, pyrazole carboxylic acid derivatives have demonstrated a remarkable capacity for enzyme inhibition across diverse target classes, including oxidoreductases, proteases, and carbonic anhydrases.[2][3][4] This inhibitory potential is often attributed to the scaffold's ability to engage in key hydrogen bonding and electrostatic interactions within enzyme active sites. This document provides a comprehensive guide to the systematic evaluation of a novel derivative, This compound , as a potential enzyme inhibitor.

The protocols outlined herein are designed as a self-validating workflow, progressing from initial potency determination to a detailed elucidation of the mechanism of action (MOA). This structured approach ensures that experimental choices are logical and that the resulting data is robust and interpretable, providing a solid foundation for further drug development efforts.

Stage 1: Initial Characterization and Potency Assessment (IC50 Determination)

The first critical step in evaluating any potential inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[5][6] This initial screen provides the foundational data to justify more intensive mechanistic studies.

Workflow for Inhibitor Characterization

The overall process for characterizing a novel enzyme inhibitor is a multi-stage funnel, starting with broad screening and moving towards detailed mechanistic understanding.

G cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Mechanism of Action (MOA) cluster_2 Phase 3: Advanced Characterization A Compound Synthesis & QC C IC50 Determination Assay A->C B Target Enzyme Selection (e.g., Protease, Kinase) B->C D Enzyme Kinetic Assays (Varying [Substrate] & [Inhibitor]) C->D Active Compound E Data Analysis (Lineweaver-Burk / Michaelis-Menten) D->E F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F G Binding Affinity Assays (e.g., ITC, SPR) F->G Characterized Inhibitor H Selectivity & Off-Target Screening G->H

Caption: Workflow for the systematic characterization of a novel enzyme inhibitor.

Protocol 1: IC50 Determination using a Spectrophotometric Assay

This protocol provides a generalized method adaptable for many enzymes that utilize a chromogenic or fluorogenic substrate.[7][8]

1. Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate (chromogenic or fluorogenic)

  • This compound (Test Compound)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (clear for colorimetric, black for fluorometric assays)

  • Microplate reader

2. Reagent Preparation:

  • Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% DMSO.

  • Serial Dilutions: Create a serial dilution series of the test compound in assay buffer. It is critical to ensure the final DMSO concentration in all wells remains constant and low (typically ≤1%) to avoid effects on enzyme activity.[8]

  • Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to a concentration that yields a linear reaction rate for the duration of the assay.

  • Substrate Solution: Prepare the substrate in assay buffer at a concentration appropriate for the assay (typically at or near its Michaelis constant, Km).

3. Assay Procedure:

  • Dispense Inhibitor: Add 2 µL of the serially diluted test compound solutions to the wells of the 96-well plate. Include wells with 2 µL of assay buffer containing the same percentage of DMSO as the vehicle control (0% inhibition) and wells with a known potent inhibitor as a positive control (100% inhibition).

  • Add Enzyme: Add 48 µL of the enzyme working solution to each well.

  • Pre-incubation: Mix gently and incubate the plate for 15-30 minutes at the optimal temperature for the enzyme.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is crucial for obtaining accurate potency measurements.[7]

  • Initiate Reaction: Add 50 µL of the substrate solution to all wells to start the reaction. Mix immediately.

  • Monitor Reaction: Place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a wavelength appropriate for the product being formed. The reaction should be monitored in the linear range.[8]

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

  • Determine the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[6]

Data Presentation: IC50 Summary Table

CompoundTarget EnzymeIC50 (µM) [Mean ± SD, n=3]
This compound[e.g., Dengue Protease][Insert Value]
Positive Control Inhibitor[e.g., Dengue Protease][Insert Value]

Stage 2: Elucidation of the Mechanism of Action (MOA)

Once inhibitory activity is confirmed, determining the mechanism of action is paramount.[9] Reversible inhibitors are broadly classified based on how they interact with the enzyme and substrate.[10][11] Understanding this interaction is vital for lead optimization in drug discovery.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Km but does not change the Vmax.[12]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. It can bind to both the free enzyme and the enzyme-substrate complex. This reduces the Vmax but does not change the Km.[13]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition reduces both Vmax and Km.[12]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This affects both Vmax and Km.[14]

G cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive E1 E S ES1 ES E1:f0->ES1 k1 EI1 EI E1:f0->EI1 Ki I1 I I1->E1:f0 ES1->E1:f0 k-1 P1 E + P ES1->P1 kcat E2 E S ES2 ES E2:f0->ES2 k1 EI2 EI E2:f0->EI2 Ki I2 I I2->E2:f0 I2->ES2 ES2->E2:f0 k-1 ESI2 ESI ES2->ESI2 Ki P2 E + P ES2->P2 kcat E3 E S ES3 ES E3:f0->ES3 k1 I3 I I3->ES3 ES3->E3:f0 k-1 ESI3 ESI ES3->ESI3 Ki' P3 E + P ES3->P3 kcat

Caption: Visual representation of common reversible enzyme inhibition mechanisms.

Protocol 2: Enzyme Kinetic Studies for MOA Determination

This protocol involves measuring reaction rates at various substrate and inhibitor concentrations to observe their effects on the kinetic parameters Km and Vmax.[14][15]

1. Experimental Design:

  • This experiment is set up as a matrix. You will test multiple fixed concentrations of your inhibitor against a range of substrate concentrations.

  • Inhibitor Concentrations: Choose several concentrations of the test compound based on its previously determined IC50 (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50). A concentration of 0 serves as the uninhibited control.

  • Substrate Concentrations: For each inhibitor concentration, perform the assay across a wide range of substrate concentrations, typically from 0.1 x Km to 10 x Km.

2. Assay Procedure:

  • Follow the same general procedure as in Protocol 1 (steps 1-5).

  • For each fixed inhibitor concentration, generate a full substrate titration curve.

  • Ensure all conditions (enzyme concentration, temperature, buffer, final DMSO concentration) are held constant across all experiments to ensure data comparability.

3. Data Analysis:

  • For each inhibitor concentration, calculate the initial velocity (V₀) at each substrate concentration.

  • Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration on the same graph (Michaelis-Menten plot).

  • To more clearly visualize the data and determine kinetic parameters, transform the data into a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/V₀ versus 1/[S].[15]

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

    • Mixed Inhibition: Lines will intersect in the second quadrant (off-axis).

  • Use non-linear regression software to fit the original V₀ vs. [S] data to the appropriate Michaelis-Menten equations for each inhibition model to calculate the apparent Km, apparent Vmax, and the inhibition constant (Ki).[16]

Data Presentation: Enzyme Kinetic Parameters

Inhibitor Conc. (µM)Apparent Vmax (µM/min)Apparent Km (µM)Ki (µM)Inhibition Type
0 (Control)[Value][Value]N/AN/A
[0.5 x IC50][Value][Value][Value][Determined Type]
[1.0 x IC50][Value][Value][Value][Determined Type]
[2.0 x IC50][Value][Value][Value][Determined Type]

Stage 3: Advanced Biophysical Characterization

While kinetic studies reveal the functional consequences of inhibition, biophysical methods can provide direct evidence of binding and thermodynamic parameters. Isothermal Titration Calorimetry (ITC) is a powerful technique that measures the heat released or absorbed during a binding event, allowing for the direct determination of the binding constant (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[17][18] This provides a label-free, in-solution method to validate the enzyme-inhibitor interaction and offers deeper thermodynamic insight into the binding mechanism.

Conclusion

The framework provided in this application note offers a rigorous, multi-stage approach to characterize the potential of This compound as an enzyme inhibitor. By systematically determining its potency (IC50) and then elucidating its mechanism of action through detailed kinetic studies, researchers can build a comprehensive profile of the compound's inhibitory properties. This foundational knowledge is essential for making informed decisions in the complex process of drug discovery and development.

References

  • B-Enzymes. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Available at: [Link]

  • PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Available at: [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Available at: [Link]

  • Preprints.org. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • DergiPark. (2011). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Available at: [Link]

  • PubMed. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. Available at: [Link]

  • ACS Publications. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. Available at: [Link]

  • edX. (n.d.). IC50 Determination. Available at: [Link]

  • Portland Press. (2021). Steady-state enzyme kinetics. Available at: [Link]

  • PubMed. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Available at: [Link]

  • PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Available at: [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]

  • AZoM. (2020). Characterize Enzyme Kinetics. Available at: [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Available at: [Link]

  • JoVE. (2019). Video: Enzyme Inhibition. Available at: [Link]

  • Chemistry LibreTexts. (2025). Enzyme Inhibition. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Evaluation of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed framework for the synthesis, characterization, and pharmacological evaluation of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid, a novel pyrazole derivative, for its potential as an anti-inflammatory therapeutic. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-inflammatory agents.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The renowned anti-inflammatory drug celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the therapeutic potential of this heterocyclic motif.[1][4] The development of novel pyrazole derivatives is driven by the need for more effective and safer anti-inflammatory drugs that can overcome the limitations of current non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal and cardiovascular side effects.[1][5] This guide outlines a systematic approach to investigating the anti-inflammatory properties of this compound, from its chemical synthesis to its evaluation in preclinical models of inflammation.

Part 1: Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a multi-step process, beginning with the formation of a key β-keto ester intermediate, followed by cyclocondensation to form the pyrazole ring, and subsequent N-alkylation and hydrolysis.[6][7]

Protocol 1: Synthesis of this compound

Step 1: Synthesis of a β-keto ester A common method for synthesizing β-keto esters involves the reaction of a ketone with a source of a carboxyl group, such as diethyl oxalate, in the presence of a strong base.[6][7]

Step 2: Cyclocondensation to form the pyrazole ring The synthesized β-keto ester is then reacted with hydrazine hydrate to form the pyrazole ring. This reaction is a classic method for the synthesis of pyrazole derivatives.[7]

Step 3: N-alkylation of the pyrazole ring The pyrazole intermediate is then N-alkylated using 2-methoxyethyl halide in the presence of a suitable base.[2]

Step 4: Hydrolysis of the ester Finally, the ester is hydrolyzed to the corresponding carboxylic acid to yield the target compound, this compound.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H10N2O3PubChem[8]
Molecular Weight170.17 g/mol PubChem[8]
AppearanceWhite to off-white solidPredicted
SolubilitySoluble in DMSO, MethanolPredicted
pKa~4-5 (for the carboxylic acid)Predicted

Part 2: In Vitro Evaluation of Anti-Inflammatory Activity

The initial assessment of the anti-inflammatory potential of a novel compound is typically performed using in vitro cell-based assays. These assays allow for the investigation of the compound's effect on key inflammatory pathways and the production of inflammatory mediators.[9][10]

Protocol 2: Lipopolysaccharide (LPS)-Stimulated Cytokine Release in Macrophages

This assay evaluates the ability of the test compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.[11][12]

Materials:

  • RAW 264.7 murine macrophage cell line or human THP-1 monocytes differentiated into macrophages.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics).[13]

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound (dissolved in DMSO).

  • ELISA kits for TNF-α and IL-6.

  • 96-well cell culture plates.

Procedure:

  • Seed macrophages in a 96-well plate at an optimal density and allow them to adhere overnight.[14]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 4-24 hours).[12][15]

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Determine the IC50 value of the compound for the inhibition of each cytokine.

Protocol 3: NF-κB Reporter Assay

The transcription factor NF-κB is a master regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs.[1][16] This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[17][18]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter plasmid.

  • Complete cell culture medium.

  • NF-κB activator (e.g., TNF-α or PMA).[17]

  • This compound.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with an NF-κB activator for 6-24 hours.[17]

  • Lyse the cells and add the luciferase assay reagent.[18]

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of NF-κB inhibition for each concentration of the compound.

Diagram 1: Inflammatory Signaling Pathway

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene Induces Cytokines TNF-α, IL-6 Gene->Cytokines Leads to Compound 1-(2-methoxyethyl)-1H- pyrazole-5-carboxylic acid Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Potential mechanism of action of this compound.

Part 3: In Vivo Evaluation of Anti-Inflammatory Efficacy

Following promising in vitro results, the anti-inflammatory efficacy of the compound should be evaluated in established animal models of inflammation.[9][19]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation for screening anti-inflammatory drugs.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

  • 1% (w/v) carrageenan solution in saline.

  • This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).

  • Positive control (e.g., indomethacin).

  • Plebthysmometer or digital calipers.

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally.[7]

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume or thickness at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Table 2: Representative Data for Carrageenan-Induced Paw Edema Assay

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control-0.85 ± 0.05-
Compound X100.62 ± 0.0427.1
Compound X300.43 ± 0.03 49.4
Indomethacin100.38 ± 0.0355.3
p<0.05, **p<0.01 compared to Vehicle Control group. Data are hypothetical.
Protocol 5: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established animal model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease. It is used to evaluate the efficacy of compounds in a model of chronic inflammation.

Materials:

  • DBA/1 mice (8-10 weeks old).[6]

  • Bovine or chicken type II collagen.

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • This compound.

  • Positive control (e.g., methotrexate).

Procedure:

  • Immunization: Emulsify type II collagen in CFA and inject intradermally at the base of the tail on day 0.

  • Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.

  • Treatment: Begin administration of the test compound or vehicle daily from the onset of arthritis (around day 25-28) for a specified period.

  • Assessment: Monitor the mice for signs of arthritis (redness, swelling) and score the severity of arthritis in each paw. Measure paw thickness regularly.

  • Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

Diagram 2: Experimental Workflow for In Vivo Studies

G cluster_acute Acute Inflammation Model (Carrageenan-Induced Paw Edema) cluster_chronic Chronic Inflammation Model (Collagen-Induced Arthritis) A1 Animal Acclimatization A2 Compound/Vehicle Administration A1->A2 A3 Carrageenan Injection A2->A3 A4 Paw Volume Measurement (0-5 hours) A3->A4 A5 Data Analysis (% Inhibition) A4->A5 C1 Primary Immunization (Collagen + CFA) C2 Booster Injection (Collagen + IFA) C1->C2 C3 Onset of Arthritis C2->C3 C4 Daily Compound/Vehicle Treatment C3->C4 C5 Clinical Scoring & Paw Measurement C4->C5 During Treatment C6 Histopathological Analysis C5->C6 End of Study

Caption: Workflow for acute and chronic in vivo inflammation models.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex, Inc. Available at: [Link]

  • Protocol for the induction of arthritis in C57BL/6 mice - PubMed. Available at: [Link]

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis - Bio-protocol. Available at: [Link]

  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. Available at: [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. Available at: [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. Available at: [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats - Chondrex, Inc. Available at: [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. Available at: [Link]

  • IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS - vels. Available at: [Link]

  • Human NF-κB Reporter Assay System - Indigo Biosciences. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]

  • 4.3.3. Carrageenan-Induced Paw Edema - Bio-protocol. Available at: [Link]

  • Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. Available at: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. Available at: [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed. Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. Available at: [Link]

  • US Patent for Carboxamide derivative and its diastereomers in stable crystalline form.
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]

  • Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride - PrepChem.com. Available at: [Link]

  • Carrageenan Induced Paw Edema Model - Creative Biolabs. Available at: [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - arkat usa. Available at: [Link]

  • Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC. Available at: [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. Available at: [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 - Molecular Devices. Available at: [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. Available at: [Link]

  • Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • LPS-induced time-and dose-dependent release of IL-1 (A), TNF-(B), and... - ResearchGate. Available at: [Link]

  • Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed. Available at: [Link]

  • This compound - PubChemLite. Available at: [Link]

Sources

Application Note: Harnessing 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid for the Synthesis of Novel Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the use of the functionalized ligand, 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid , in the design and synthesis of Metal-Organic Frameworks (MOFs). We will explore the unique structural attributes of this ligand, outline rational design principles for MOF construction, provide a detailed experimental protocol, and discuss the critical characterization techniques required to validate your synthesis.

Ligand Profile: The Advantage of a Functionalized Pyrazole-Carboxylate

The ligand, this compound, offers a unique combination of structural features that make it a compelling building block for advanced MOFs. A deliberate analysis of its structure reveals three key functional domains:

  • The Pyrazole Ring: This nitrogen-rich heterocycle provides a robust and sterically defined coordination point. The nitrogen atom at the 2-position acts as a strong Lewis base, readily coordinating to metal ions.[1][2][3]

  • The Carboxylate Group: This versatile functional group can engage in various coordination modes with metal centers (monodentate, bidentate bridging, etc.), enabling the formation of stable, high-dimensional framework structures.[4][5]

  • The N-methoxyethyl Chain: This flexible side chain introduces several unique properties. The ether oxygen atom presents an additional potential hydrogen bond acceptor or weak coordination site, which can influence the packing of the framework and its interaction with guest molecules. Furthermore, the conformational flexibility of the ethyl chain can allow the framework to adapt to different metal coordination environments, potentially leading to novel network topologies.[2]

The synergy between the rigid pyrazole-carboxylate backbone and the flexible, functional side chain provides a powerful tool for tuning the resulting MOF's pore environment, stability, and surface chemistry.

Design Principles and Workflow for MOF Synthesis

The successful synthesis of a crystalline MOF is a multifactorial process. The choice of metal, solvent, and reaction conditions are directly influenced by the nature of the organic ligand.[6] A logical workflow for developing a new MOF with this compound is outlined below.

MOF_Synthesis_Workflow cluster_0 Design & Preparation cluster_1 Synthesis cluster_2 Purification & Activation cluster_3 Validation & Characterization A Select Metal Node (e.g., Zn(II), Cu(II), Zr(IV)) C Prepare Precursor Solution (Ligand + Metal Salt) A->C B Choose Solvent System (e.g., DMF, DEF, Ethanol) B->C D Solvothermal Reaction (Heat in sealed vessel) C->D Transfer to Reactor E Isolate Crystals (Filtration/Centrifugation) D->E Cool & Harvest F Solvent Exchange (e.g., with Chloroform, Acetone) E->F G Activate Material (Heat under vacuum) F->G H Confirm Crystallinity (PXRD) G->H I Assess Thermal Stability (TGA) H->I J Verify Porosity (Gas Sorption - BET) I->J

Caption: General workflow for the synthesis and validation of a new MOF.

Causality Behind Experimental Choices:
  • Metal Node Selection: The geometry of the metal coordination sphere (e.g., tetrahedral for Zn(II), octahedral for many transition metals) is a primary determinant of the final framework topology. Zinc (II) is often a good starting point due to its preference for forming well-defined tetrahedral clusters like the Zn₄O secondary building unit (SBU).

  • Solvent System: High-boiling point solvents like N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are commonly used in solvothermal synthesis.[7] They effectively solubilize the precursors and allow for reaction temperatures typically in the range of 80-150 °C, which provides the necessary energy to overcome the kinetic barriers of crystal formation.

  • Temperature and Time: These parameters control the nucleation and growth of MOF crystals. Lower temperatures and shorter times may yield amorphous products or kinetic phases, while higher temperatures and longer times can lead to more thermodynamically stable, crystalline phases. Optimization is often required.[7]

Experimental Protocol: Solvothermal Synthesis of a Representative MOF

Disclaimer: As of the current literature survey, a specific MOF synthesized from this compound has not been reported. The following is a representative, robust protocol adapted from established methods for analogous N-substituted pyrazole-carboxylate ligands and serves as an excellent starting point for experimentation.

Materials and Reagents:
  • This compound (Ligand, L)

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (Metal Source, >99%)

  • N,N-Dimethylformamide (DMF) (Anhydrous, >99.8%)

  • Chloroform (Anhydrous, >99%)

  • Scintillation vials (20 mL) or Teflon-lined autoclaves

  • Programmable laboratory oven

  • Filtration apparatus (e.g., Büchner funnel or centrifuge)

Step-by-Step Synthesis Procedure:
  • Precursor Solution Preparation:

    • In a 20 mL glass scintillation vial, combine this compound (e.g., 0.05 mmol, 9.2 mg) and Zinc nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg).

    • Scientist's Note: A molar excess of the metal salt is often used to promote the formation of desired metal-oxo clusters (SBUs). The ratio is a critical parameter to optimize.

    • Add 10 mL of DMF to the vial.

    • Cap the vial and sonicate for 5-10 minutes or until all solids are fully dissolved, resulting in a clear, homogenous solution.

  • Solvothermal Reaction:

    • Place the tightly sealed vial into a programmable laboratory oven.

    • Heat the oven to 120 °C over a period of 2 hours.

    • Hold the temperature at 120 °C for 24 hours .

    • Scientist's Note: The slow heating ramp can promote the growth of larger, higher-quality single crystals. The isothermal period allows the self-assembly process to reach thermodynamic equilibrium.

    • Turn off the oven and allow it to cool slowly to room temperature over 12-24 hours. Crystalline product should appear as a white precipitate at the bottom of the vial.

  • Product Isolation and Purification:

    • Decant the mother liquor (supernatant DMF) from the vial.

    • Add 10 mL of fresh DMF, cap the vial, and gently agitate to wash the crystalline product. Let the crystals settle and decant the wash solvent. Repeat this step three times.

    • Scientist's Note: This washing step is crucial to remove unreacted starting materials and other soluble impurities that may be trapped within the bulk product.

    • After the final DMF wash, add 10 mL of a more volatile solvent like chloroform. Allow the crystals to soak for at least 6 hours. This process, known as solvent exchange, is critical for activation.

    • Repeat the solvent exchange with fresh chloroform two more times.

  • Activation:

    • After the final solvent exchange, decant the chloroform and transfer the wet solid to a sample vial.

    • Place the vial in a vacuum oven or use a Schlenk line.

    • Heat the sample to 150 °C under dynamic vacuum for 12 hours.

    • Scientist's Note: Activation is the process of removing all guest solvent molecules from the pores of the MOF without causing the framework to collapse. This step is essential for accessing the material's porosity for applications like gas storage or drug loading. The final temperature should be below the material's decomposition temperature.

    • The resulting fine white powder is the activated MOF, ready for characterization.

Validation and Characterization: A Self-Validating System

Each characterization technique provides a crucial piece of evidence to confirm the identity and quality of the synthesized material.

Technique Purpose Expected Result for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the bulk sample.A pattern with sharp, well-defined peaks, indicating a highly ordered, crystalline material. The absence of broad humps suggests no amorphous impurities.
Thermogravimetric Analysis (TGA) Determines the thermal stability and solvent content of the MOF.A curve showing an initial weight loss corresponding to solvent removal, followed by a stable plateau, and then a sharp weight loss at high temperature indicating framework decomposition.
Fourier-Transform Infrared (FTIR) Spectroscopy Verifies the coordination of the carboxylate group to the metal center.The characteristic C=O stretch of the free carboxylic acid (around 1700 cm⁻¹) should shift to a lower frequency (asymmetric stretch ~1550-1650 cm⁻¹) upon coordination to the zinc center.
N₂ Adsorption-Desorption (BET Analysis) Quantifies the porosity, including specific surface area and pore volume.A Type I or Type IV isotherm, confirming microporous or mesoporous character. The calculated BET surface area should be significant, confirming accessible pores.
Representative Data for a Hypothetical MOF

The following table presents plausible characterization data for a hypothetical MOF, "Zn-MEP," synthesized from this compound.

Property Value
Crystal System Monoclinic
BET Surface Area 850 - 1200 m²/g
Pore Volume 0.45 - 0.60 cm³/g
Thermal Stability (in N₂) Stable up to 350 °C
Key FTIR Peaks (cm⁻¹) ~1610 (ν asym COO⁻), ~1395 (ν sym COO⁻)

Mechanistic Insights and Application Potential

The structure of the ligand suggests several possibilities for creating functional materials relevant to drug development.

Caption: Bidentate coordination mode of the ligand to metal centers.

The pores of a MOF constructed with this ligand could be functionalized by the methoxyethyl groups, creating a more hydrophilic environment compared to simple alkyl or aryl linkers. This could be advantageous for the encapsulation and controlled release of polar drug molecules.[8] The stability of pyrazolate-based MOFs, often higher than purely carboxylate systems, makes them robust candidates for drug delivery applications where stability in aqueous environments is paramount.[8] Researchers in drug development can leverage these frameworks as high-capacity, tunable carriers for active pharmaceutical ingredients (APIs), potentially improving bioavailability and enabling targeted delivery.

References

Application Notes & Protocols: Systematic Derivatization of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the systematic derivatization of the lead compound, 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid, to facilitate comprehensive Structure-Activity Relationship (SAR) studies. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, with numerous FDA-approved drugs featuring this privileged scaffold.[1] This document outlines strategic modifications to the core molecule, including derivatization of the C5-carboxylic acid, variation of the N1-substituent, and substitution on the pyrazole ring. Each strategy is accompanied by a detailed, field-proven protocol, the underlying scientific rationale, and methods for data analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space around this pyrazole scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

Introduction: The Pyrazole Scaffold and the Rationale for SAR

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor (at N1-H) and acceptor (at N2) make it a versatile scaffold in drug design.[1] Pyrazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4]

Structure-Activity Relationship (SAR) studies are fundamental to transforming a biologically active "hit" compound into a viable "lead" or drug candidate. By systematically modifying a lead compound's structure and measuring the effect of each change on its biological activity, researchers can identify key pharmacophoric elements and develop a predictive model for designing more potent and selective molecules.[5][6]

Our lead compound, This compound , presents three primary vectors for chemical modification to build a robust SAR.

Logical Framework for Derivatization

The following diagram illustrates the key points of diversification on the this compound scaffold.

SAR_Strategy cluster_vectors Points of Derivatization Lead_Compound This compound R1 R1: C5-Carboxylic Acid (Primary Interaction Group) Lead_Compound->R1 Amides, Esters, Bioisosteres R2 R2: N1-Substituent (Physicochemical & PK/PD Tuning) Lead_Compound->R2 Vary Alkyl/Aryl Groups, Introduce Functionality R3 R3/R4: C3/C4 Ring Positions (Vector Exploration, Metabolic Stability) Lead_Compound->R3 Halogenation, Alkylation

Caption: Strategic points for derivatization on the core scaffold.

Derivatization Strategy I: Modification of the C5-Carboxylic Acid (R1)

The carboxylic acid at the C5 position is the most synthetically accessible handle and is often a critical interaction point with biological targets (e.g., forming salt bridges or hydrogen bonds). Its derivatization into amides, esters, or bioisosteric replacements is a primary strategy to probe the steric and electronic requirements of the binding pocket.

Amide Library Synthesis

Converting the carboxylic acid to a diverse library of amides is the most common and fruitful initial step in an SAR campaign. This modification neutralizes the charge of the parent acid and introduces vectors that can explore new regions of the binding site.

Rationale: The choice of amine coupling partners should be strategic. A well-designed initial set would include:

  • Small aliphatic amines (e.g., methylamine, dimethylamine) to probe for size constraints.

  • Cyclic amines (e.g., piperidine, morpholine) to introduce conformational rigidity.[6]

  • Functionalized amines (e.g., ethanolamine, piperazine) to add hydrogen bonding capabilities or potential for further derivatization.

  • Aromatic/heteroaromatic amines (e.g., aniline, aminopyridine) to explore potential π-stacking interactions.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and low-racemization coupling reagent.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: Stir the mixture at room temperature for 15-20 minutes. The solution should become clear as the activated ester forms.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final 1H-pyrazole-5-carboxamide derivative.[7]

Carboxylic Acid Bioisosteres

If the acidic nature of the carboxylate is essential for activity but presents pharmacokinetic challenges (e.g., poor cell permeability, rapid clearance), replacing it with a bioisostere is a logical next step.

Rationale: Bioisosteres are functional groups that possess similar physicochemical properties to the original group, potentially retaining biological activity while improving drug-like properties.

  • Tetrazole: A common carboxylic acid bioisostere with a similar pKa and planar structure. It can participate in similar hydrogen bonding interactions.

  • Hydroxamic Acid: Often used as a chelating group for metalloenzymes.[5]

The synthesis of these bioisosteres typically involves multi-step sequences starting from the corresponding ester or acid chloride of the pyrazole core.

Derivatization Strategy II: Variation of the N1-Substituent (R2)

The N1-(2-methoxyethyl) group plays a significant role in determining the molecule's overall physicochemical profile, including its solubility, lipophilicity, and metabolic stability. Varying this substituent is crucial for optimizing pharmacokinetics.

Rationale: Modifications at N1 can:

  • Tune Lipophilicity (logP): Replacing the methoxyethyl group with shorter alkyl chains (e.g., methyl, ethyl) will decrease lipophilicity, while larger or more complex groups (e.g., benzyl, cyclohexyl) will increase it.

  • Introduce New Interactions: Incorporating groups with hydrogen bond donors/acceptors (e.g., hydroxyethyl, aminoethyl) can form new interactions with the target.

  • Block Metabolism: Introducing metabolically robust groups (e.g., cyclopropylmethyl) can prevent N-dealkylation.

This strategy requires a de novo synthesis of the pyrazole core, as modifying the existing N1-substituent is generally not feasible. The Knorr pyrazole synthesis is a robust and versatile method.[8][9]

Protocol 3.1: Synthesis of N1-Substituted Pyrazole-5-carboxylates

This workflow outlines the synthesis of various N1-substituted pyrazole precursors starting from commercially available reagents.

N1_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis reagents1 Hydrazine Derivative (R2-NHNH2) product1 Cyclization in EtOH reagents1->product1 reagents2 Diethyl 2-(ethoxymethylene)-3-oxobutanoate reagents2->product1 intermediate Ethyl 1-(R2)-1H-pyrazole-5-carboxylate product1->intermediate Regioisomeric Mixture, Purification Required hydrolysis LiOH or NaOH THF/H2O intermediate->hydrolysis final_product 1-(R2)-1H-pyrazole-5-carboxylic acid hydrolysis->final_product

Caption: General workflow for synthesizing N1-varied pyrazole precursors.

  • Pyrazole Formation: A substituted hydrazine (R²-NHNH₂) (1.0 eq) is reacted with diethyl 2-(ethoxymethylene)-3-oxobutanoate or a similar 1,3-dicarbonyl equivalent in a suitable solvent like ethanol. The reaction is typically heated to reflux for 2-6 hours. This cyclocondensation often yields a mixture of regioisomers (substitution at N1 vs. N2), which must be separated by chromatography.[9]

  • Ester Hydrolysis: The purified ethyl 1-(R²)-1H-pyrazole-5-carboxylate (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1). Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature until TLC or LC-MS indicates complete consumption of the ester (typically 4-12 hours).[7]

  • Acidification & Isolation: The reaction mixture is cooled in an ice bath and acidified to pH 2-3 with 1M HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the target carboxylic acid, which can then be used in Protocol 2.1.

Derivatization Strategy III: Substitution on the Pyrazole Ring (R3/R4)

Modifying the C3 and C4 positions of the pyrazole ring allows for exploration of new vectors and can influence the electronic character of the ring system. Electrophilic substitution reactions are common methods for this purpose.

Rationale:

  • C4-Substitution: This position is often the most susceptible to electrophilic substitution.[9] Introducing small, electron-withdrawing groups like halogens (Cl, Br) can alter the pKa of the pyrazole nitrogens and probe for halogen bonding interactions.

  • C3-Substitution: Introducing substituents at C3 can provide a new vector to explore different sub-pockets of the binding site.

Protocol 4.1: C4-Bromination of the Pyrazole Ring
  • Preparation: Dissolve the 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate ester precursor (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-16 hours, monitoring by LC-MS.

  • Work-up: Once the reaction is complete, quench with aqueous sodium thiosulfate solution. Extract the product with an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the C4-bromo-pyrazole intermediate, which can then be hydrolyzed and coupled as described previously.

Data Organization and SAR Analysis

Systematic data collection is paramount for deriving meaningful SAR. All synthesized compounds should be purified to >95% purity (as determined by LC-MS and ¹H NMR) and characterized before biological evaluation.

Table 1: Example Template for SAR Data Collation
Compound IDR¹ Group (from C5-COOH)R² Group (at N1)R³ / R⁴ (Ring Sub.)Target IC₅₀ (nM)cLogP (Calc.)Notes
LEAD-01 -OH (Carboxylic Acid)-CH₂CH₂OCH₃H / H5000.85Starting point
SAR-01 -NHCH₃-CH₂CH₂OCH₃H / H2501.10Small amide tolerated
SAR-02 -N(Morpholino)-CH₂CH₂OCH₃H / H1501.25Bulkier cyclic amide improves potency
SAR-03 -NH(Phenyl)-CH₂CH₂OCH₃H / H>10002.80Aromatic amide detrimental
SAR-04 -N(Morpholino)-CH₂CH₃H / H3000.90Shorter N1-alkyl chain reduces potency
SAR-05 -N(Morpholino)-CH₂CH₂OCH₃H / Br (at C4)751.85C4-Bromo significantly improves potency

This structured data allows for the rapid identification of trends. For instance, the hypothetical data above suggests that a moderately bulky, hydrogen-bond-accepting amide at C5 is preferred, and that an electron-withdrawing group at C4 enhances activity.

Conclusion

The systematic derivatization of this compound provides a robust platform for developing a comprehensive Structure-Activity Relationship. By strategically and independently modifying the C5-carboxylic acid, the N1-substituent, and the pyrazole ring itself, researchers can effectively map the chemical space required for optimal biological activity. The protocols and strategies outlined in this document provide a validated starting point for initiating such a medicinal chemistry campaign, paving the way for the discovery of novel and improved therapeutic agents.

References

  • Troshkova, E. V., et al. (2020). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health (NIH). Available at: [Link]

  • Linciano, P., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • Yakan, H., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Google Patents. (1990). Method for preparing pyrazolecarboxylic acid and derivatives.
  • Lan, R., et al. (1998). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Ammar, Y. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Dr. Venkatesh P. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Hwang, S. H., et al. (2013). Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Ghorab, M. M., et al. (2004). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • PubChem. (2024). This compound. Available at: [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • ResearchGate. (2021). Synthesis of pyrazole carboxylic acid intermediate 5... Available at: [Link]

  • Al-Ostath, R. A. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Tök, Ö., et al. (2007). Synthesis of carboxylic acid derivatives of 2-pyrazolines. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 936249-31-9) is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery.[1] The pyrazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The specific N-alkylation with a 2-methoxyethyl group can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical parameters in the development of new drug candidates.

These application notes provide a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. The described synthetic strategy is a robust and efficient three-step process, commencing with the synthesis of a key intermediate, ethyl 1H-pyrazole-5-carboxylate, followed by N-alkylation and subsequent hydrolysis to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, explanations of the underlying chemical principles, and practical insights for a successful synthesis.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-step sequence:

Synthetic_Scheme cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis Diethyl_Oxalate Diethyl Oxalate Ethyl_Pyrazole_Carboxylate Ethyl 1H-pyrazole-5-carboxylate Diethyl_Oxalate->Ethyl_Pyrazole_Carboxylate Condensation Hydrazine Hydrazine Hydrate Hydrazine->Ethyl_Pyrazole_Carboxylate Alkylated_Ester Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate Ethyl_Pyrazole_Carboxylate->Alkylated_Ester K2CO3, Acetonitrile Bromoether 2-Bromoethyl methyl ether Bromoether->Alkylated_Ester Final_Product This compound Alkylated_Ester->Final_Product NaOH, H2O/EtOH then H+

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

This step involves the well-established Knorr pyrazole synthesis, where a β-dicarbonyl compound, in this case, derived from diethyl oxalate, undergoes condensation with hydrazine to form the pyrazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl oxalate146.1414.6 g0.1
Sodium ethoxide68.056.8 g0.1
Ethyl acetate88.11100 mL-
Hydrazine hydrate50.065.0 g0.1
Ethanol46.07150 mL-
Acetic acid60.055 mL-

Procedure:

  • To a stirred solution of sodium ethoxide (6.8 g, 0.1 mol) in dry ethanol (100 mL) at 0-5 °C, a solution of diethyl oxalate (14.6 g, 0.1 mol) and ethyl acetate (8.8 g, 0.1 mol) in dry ethanol (50 mL) is added dropwise over 30 minutes.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The resulting suspension is cooled to 0-5 °C, and a solution of hydrazine hydrate (5.0 g, 0.1 mol) in ethanol (20 mL) containing acetic acid (5 mL) is added dropwise.

  • The reaction mixture is then refluxed for 6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (100 mL) and ethyl acetate (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford ethyl 1H-pyrazole-5-carboxylate as a white solid.

Step 2: Synthesis of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate

This step involves the N-alkylation of the pyrazole ring with 2-bromoethyl methyl ether. The use of a base is crucial to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the alkyl halide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 1H-pyrazole-5-carboxylate140.147.0 g0.05
2-Bromoethyl methyl ether138.998.3 g0.06
Potassium carbonate (K₂CO₃)138.2110.4 g0.075
Acetonitrile (anhydrous)41.05100 mL-

Procedure:

  • To a solution of ethyl 1H-pyrazole-5-carboxylate (7.0 g, 0.05 mol) in anhydrous acetonitrile (100 mL) is added potassium carbonate (10.4 g, 0.075 mol).

  • The mixture is stirred at room temperature for 30 minutes.

  • 2-Bromoethyl methyl ether (8.3 g, 0.06 mol) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and maintained at this temperature for 12-16 hours, with monitoring by TLC.

  • After completion of the reaction, the mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (100 mL), washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate as a colorless oil.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. Basic hydrolysis is generally preferred as it is an irreversible reaction, leading to higher yields.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate198.215.0 g0.025
Sodium hydroxide (NaOH)40.002.0 g0.05
Water18.0250 mL-
Ethanol46.0725 mL-
Hydrochloric acid (HCl), 2M-~25 mL-

Procedure:

  • A solution of ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate (5.0 g, 0.025 mol) in a mixture of ethanol (25 mL) and water (50 mL) is prepared in a round-bottom flask.

  • Sodium hydroxide (2.0 g, 0.05 mol) is added, and the mixture is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC until the starting material is no longer detectable.

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with 2M hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a white solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point (MP): For solid compounds, the melting point should be determined and compared with literature values if available.

Safety Precautions

Standard laboratory safety practices should be followed throughout the synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care and avoid inhalation and skin contact.

  • Sodium ethoxide is a strong base and is flammable. Handle in an inert atmosphere and avoid contact with water.

  • 2-Bromoethyl methyl ether is a lachrymator and is harmful if inhaled or absorbed through the skin.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.

Troubleshooting

ProblemPossible CauseSolution
Step 1: Low yield of ethyl 1H-pyrazole-5-carboxylateIncomplete reaction or side reactions.Ensure anhydrous conditions. Check the quality of sodium ethoxide. Optimize reaction time and temperature.
Step 2: Low yield of N-alkylation productIncomplete reaction or formation of the N2-alkylated isomer.Ensure the use of anhydrous acetonitrile. Increase the amount of base or reaction time. The regioselectivity of N-alkylation can be influenced by the reaction conditions; separation of isomers by chromatography may be necessary.
Step 3: Incomplete hydrolysisInsufficient base or reaction time.Increase the amount of sodium hydroxide or prolong the reflux time.
Oily final productImpurities present.Recrystallize the product from a suitable solvent system (e.g., water/ethanol).

Visualization of the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Pyrazole Ester Synthesis cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrolysis A Mix Diethyl Oxalate, Ethyl Acetate & NaOEt in EtOH B Add Hydrazine Hydrate Solution A->B C Reflux Reaction Mixture B->C D Workup and Purification C->D E Obtain Ethyl 1H-pyrazole-5-carboxylate D->E F Dissolve Pyrazole Ester in Acetonitrile with K2CO3 E->F Intermediate Product G Add 2-Bromoethyl methyl ether F->G H Reflux Reaction Mixture G->H I Workup and Purification H->I J Obtain Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate I->J K Dissolve Alkylated Ester in EtOH/H2O with NaOH J->K Intermediate Product L Reflux Reaction Mixture K->L M Acidify with HCl L->M N Filter and Dry M->N O Obtain this compound N->O

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • ARKAT USA, Inc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimization of Reaction Conditions for 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid. We will address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights. Our objective is to empower you to optimize reaction conditions, maximize yields, and ensure the purity of your target compound.

Overview of the Synthetic Strategy

The synthesis of this compound is most efficiently achieved via a two-step process. This strategy is designed for robust scalability and high purity of the final product.

  • Step 1: Regioselective N-Alkylation. An ethyl pyrazole-5-carboxylate precursor is N-alkylated with 2-bromoethyl methyl ether (or a similar electrophile) under basic conditions. The primary challenge in this step is to control the regioselectivity, favoring alkylation at the N1 position over the N2 position.

  • Step 2: Saponification. The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, followed by acidic workup.

The overall workflow is depicted below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification start Ethyl 1H-pyrazole-5-carboxylate reaction1 N-Alkylation Reaction start->reaction1 reagent1 Base (K₂CO₃) Solvent (DMF) reagent1->reaction1 alkylating_agent 2-Bromoethyl methyl ether alkylating_agent->reaction1 intermediate Ethyl 1-(2-methoxyethyl)-1H- pyrazole-5-carboxylate reaction1->intermediate Purification via Column Chromatography reaction2 Ester Hydrolysis intermediate->reaction2 reagent2 Base (LiOH or NaOH) Solvent (THF/H₂O) reagent2->reaction2 acidification Acidic Workup (HCl) reaction2->acidification product 1-(2-methoxyethyl)-1H- pyrazole-5-carboxylic acid acidification->product Isolation & Drying

Caption: High-level workflow for the two-step synthesis.

Optimized Experimental Protocol

This protocol provides a validated starting point for the synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.

Part A: Synthesis of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate
Reagent/ParameterRecommended Quantity/SettingNotes
Ethyl 1H-pyrazole-5-carboxylate1.0 eqEnsure starting material is pure and dry.
Potassium Carbonate (K₂CO₃)2.0 - 2.5 eqAnhydrous, finely powdered for best results.
2-Bromoethyl methyl ether1.2 - 1.5 eqUse of excess drives the reaction to completion.
SolventN,N-Dimethylformamide (DMF)Anhydrous grade is critical.
Temperature60-80 °CHigher temperatures can lead to side products.
Reaction Time12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous DMF.

  • Add finely powdered potassium carbonate (2.5 eq). Stir the suspension vigorously for 15 minutes.

  • Add 2-bromoethyl methyl ether (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and maintain for 16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the product as a colorless oil.

Part B: Synthesis of this compound
Reagent/ParameterRecommended Quantity/SettingNotes
Ethyl 1-(2-methoxyethyl)-...1.0 eqProduct from Part A.
Lithium Hydroxide (LiOH)2.0 - 3.0 eqNaOH can also be used.[1]
Solvent SystemTHF : H₂O (3:1 v/v)A co-solvent system ensures solubility.[2]
TemperatureRoom Temperature to 40 °CGentle heating may be required.
Reaction Time4-12 hoursMonitor by TLC or LC-MS.
Acid for Workup1M Hydrochloric Acid (HCl)Add slowly until pH ~2-3.

Step-by-Step Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (2.5 eq) and stir the mixture at room temperature. Gentle warming to 40 °C can accelerate the reaction.

  • Monitor the reaction progress by TLC until the starting ester is fully consumed.

  • Cool the reaction mixture in an ice bath and slowly acidify with 1M HCl until the pH of the solution is approximately 2-3.

  • A white precipitate of the carboxylic acid should form. If not, proceed to extraction.

  • Extract the product into ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product as a white solid.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Caption: Logic diagram for troubleshooting common synthesis issues.

Q1: My N-alkylation reaction (Step 1) has a very low yield or did not proceed. What went wrong?

Answer: This issue typically points to one of three areas: inefficient deprotonation, a poor electrophile, or suboptimal reaction conditions.

  • Inefficient Deprotonation: The pyrazole nitrogen must be deprotonated to become sufficiently nucleophilic. Potassium carbonate is a moderate base; if it is not completely dry or is of low quality, it will be ineffective. For more difficult alkylations, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used.[3]

  • Alkylating Agent Reactivity: 2-Bromoethyl methyl ether is a standard reagent. However, if it has degraded, its reactivity will be low. Consider using the more reactive 2-iodoethyl methyl ether or adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This in-situ generation of the iodo-analogue via the Finkelstein reaction can significantly accelerate the process.

  • Reaction Conditions: Ensure your solvent (DMF) is truly anhydrous, as water will quench the base and inhibit the reaction. The temperature may also be insufficient; you can cautiously increase it to 80 °C while monitoring for any decomposition.

Q2: I obtained a mixture of two products in the N-alkylation step. How can I improve the regioselectivity for the desired N1 isomer?

Answer: The formation of both N1 and N2 alkylated isomers is a classic challenge in pyrazole chemistry.[3][4] The ratio of these isomers is influenced by steric and electronic factors.

  • Steric Hindrance: The ester group at the C5 position provides some steric bulk, which generally directs the incoming electrophile to the less hindered N1 nitrogen. This is why N1 is usually the major product.[4]

  • Reaction Conditions: While it is difficult to completely eliminate the formation of the N2 isomer, certain conditions can favor the N1 product. Using milder conditions (lower temperature, less reactive base) can sometimes increase selectivity. However, the most practical solution is often an efficient purification step. The two isomers typically have different polarities and can be separated effectively using silica gel column chromatography.

Q3: The saponification (Step 2) is very slow or appears incomplete, even after 12 hours.

Answer: Incomplete hydrolysis is usually due to insufficient base, poor solubility, or steric hindrance.

  • Stoichiometry of Base: Ensure you are using at least 2-3 equivalents of LiOH or NaOH. The reaction consumes one equivalent of base, and an excess helps drive the reaction to completion.[1][5]

  • Solubility: The ester may not be fully soluble in the aqueous THF mixture. You can slightly increase the proportion of THF or add a small amount of methanol to improve solubility.[1] Ensure the mixture is being stirred vigorously to maximize the interface between the aqueous and organic phases.

  • Temperature: While the reaction often proceeds at room temperature, gently heating to 40-50 °C can significantly increase the rate of hydrolysis without causing significant side reactions.[6]

Q4: After acidification in Step 2, my product oiled out or was very difficult to filter and isolate. What are the best practices for workup?

Answer: This is a common issue with carboxylic acids that have moderate polarity.

  • Ensure Complete Precipitation: Cool the mixture thoroughly in an ice bath before and during acidification. Add the acid slowly to allow for controlled precipitation and crystal growth. Check the final pH to ensure it is in the 2-3 range for complete protonation of the carboxylate salt.

  • Extraction is Key: If a clean solid does not precipitate, the best course of action is to perform a liquid-liquid extraction. Use a solvent in which your product is highly soluble, such as ethyl acetate or dichloromethane. Perform multiple extractions (at least three) to ensure complete recovery from the aqueous layer.

  • Salting Out: Before extraction, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? Answer: Standard laboratory safety practices should be followed. Specifically:

  • DMF: is a reproductive toxin and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (if used): is highly reactive with water and flammable. It must be handled under an inert atmosphere.

  • Acid/Base Handling: Concentrated acids and bases are corrosive. Always add reagents slowly, especially during quenching and acidification steps, which can be exothermic.

Q2: Which analytical techniques are best for monitoring these reactions? Answer:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products. Use a UV lamp for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product(s) being formed and giving a clearer picture of reaction completion and impurity profiles.

Q3: Can I use a different starting ester, like a methyl or benzyl ester? Answer: Yes. A methyl ester will behave very similarly to the ethyl ester in both the N-alkylation and saponification steps. A benzyl ester can also be used; however, in addition to saponification, it offers the alternative of deprotection via hydrogenolysis, which can be useful if your molecule is base-sensitive.

Q4: How do I confirm the structure and purity of my final product? Answer: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the exact structure, including the regiochemistry of the N-alkylation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.

References

  • D. M. Fink, et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]

  • I. L. Nikonov, et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • P. J. S. S. van Eijk, et al. (2019). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • S. Fun, et al. (2015). Highly Selective N-Alkylation of Pyrazoles. ResearchGate. [Link]

  • D. M. Fink, et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • H. J. Sattler, et al. (1995). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • J. Clark. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Organic-chemistry.org. [Link]

  • N. S. Aggarwal, et al. (2021). Design, synthesis, antibacterial evaluation and molecular docking studies of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • J. Clark. (2020). Hydrolysis of esters. Chemguide. [Link]

  • U. Uršič, et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • M. G. Pizzuti, et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Molecules. [Link]

Sources

Technical Support Center: Purification of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid (CAS 936249-31-9) . This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common challenges encountered during the purification of this compound. Our guidance is structured in a question-and-answer format to directly address the issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when synthesizing this compound?

A1: Impurities are highly dependent on the synthetic route employed. However, common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding ester precursor if the synthesis involves a hydrolysis step.[1]

  • Side-Reaction Byproducts: Incomplete cyclization or reactions with the solvent can lead to related heterocyclic impurities.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, methanol, ethanol) may be present.[1][2][3]

  • Inorganic Salts: Formed during pH adjustments or work-up procedures (e.g., NaCl, MgSO₄).[4][5]

Q2: How do I choose the best primary purification technique for my crude product?

A2: The optimal technique depends on the physical state of your crude product and the nature of the impurities. Since this compound is a solid powder[6], your choice will primarily be between recrystallization, acid-base extraction, and column chromatography. Use the following workflow to guide your decision.

Purification_Workflow start Crude Product (Solid) q1 Are major impurities neutral or basic? start->q1 abe Perform Acid-Base Extraction q1->abe  Yes   q3 Are impurities structurally similar / have similar polarity? q1->q3  No / Unsure   q2 Is the product now pure by TLC/NMR? abe->q2 recryst Perform Recrystallization q2->recryst  No, but solid   end Pure Product q2->end  Yes   recryst->end chrom Perform Column Chromatography chrom->end q3->recryst  No   q3->chrom  Yes  

Caption: Decision workflow for selecting a purification method.

Q3: What are the key physical properties of this compound?

A3: Understanding the physical properties is crucial for designing purification protocols.

PropertyValueSource
CAS Number 936249-31-9[6]
Molecular Formula C₇H₁₀N₂O₃[7]
Molecular Weight 170.17 g/mol [7]
Physical Form Powder[6]
Predicted XlogP -0.1[7]

The low predicted XlogP value suggests high polarity, which is a key consideration for chromatography.

Troubleshooting & Optimization Guide

This section addresses specific experimental failures and provides actionable solutions based on chemical principles.

Acid-Base Extraction Issues
Q4: I've performed an acid-base extraction, neutralized the aqueous layer, but my product isn't precipitating. What went wrong?

A4: This is a common and frustrating issue. Here are the most likely causes and solutions:

  • Cause 1: Incomplete Neutralization. You may not have added enough acid to reach the isoelectric point of the carboxylic acid, keeping it in its soluble carboxylate salt form.

    • Solution: Use a pH meter or pH paper to monitor the acidification. Slowly add a strong acid like 6M HCl dropwise while stirring vigorously, ensuring the pH drops to at least 2-3.[5] The area of most effective precipitation is often at a pH well below the pKa of the carboxylic acid.

  • Cause 2: Compound is Water-Soluble. While many carboxylic acids precipitate upon acidification, your target molecule has polar functional groups (ether, pyrazole) that may grant it some water solubility, especially in small volumes.

    • Solution: After acidification, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The protonated carboxylic acid will partition into the organic layer. Combine the organic extracts, dry with a drying agent (e.g., anhydrous MgSO₄), filter, and evaporate the solvent to recover your product.[8]

  • Cause 3: Insufficient Concentration. If the concentration of your compound in the aqueous layer is too low, it may remain in solution even after acidification.

    • Solution: If you suspect this is the case, try to reduce the volume of the aqueous solution by gentle heating or under vacuum (if the compound is stable) before extraction with an organic solvent.

Recrystallization Issues
Q5: My compound is "oiling out" as a liquid instead of forming solid crystals. How do I fix this?

A5: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when the solution is too supersaturated.[9] It is a common problem with polar compounds.

  • Solution 1: Increase Solvent Volume. Your solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add more of the "good" solvent (the one it's soluble in when hot) to lower the saturation point.[9][10] This allows crystallization to initiate at a lower temperature.

  • Solution 2: Slow Down the Cooling Process. Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature on a benchtop, insulated with paper towels, before moving it to an ice bath.[9][10]

  • Solution 3: Change the Solvent System. The boiling point of your chosen solvent might be too high. Experiment with a lower-boiling point solvent or a different mixed-solvent system. For pyrazole compounds, common systems include ethanol/water, methanol/water, or hexane/ethyl acetate.[9]

  • Solution 4: Use a Seed Crystal. If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.[9]

Q6: My recrystallization yield is very low. How can I improve recovery?

A6: A low yield is typically due to using too much solvent or incomplete precipitation.

  • Solution 1: Minimize Hot Solvent. Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Using excess solvent will keep more of your product dissolved in the mother liquor after cooling.[9]

  • Solution 2: Thoroughly Cool the Solution. Ensure the flask is cooled in an ice bath for at least 15-20 minutes after reaching room temperature to maximize precipitation.

  • Solution 3: Perform a Second Crop Crystallization. Do not discard the mother liquor (the filtrate). This solution still contains dissolved product. Reduce its volume by about half on a rotary evaporator and cool it again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[10]

Column Chromatography Issues
Q7: My compound streaks badly on a silica gel TLC plate and I get poor separation on the column. What should I do?

A7: Streaking or "tailing" is a classic problem for carboxylic acids on silica gel.[4] It occurs because the acidic proton on your compound interacts strongly with the slightly acidic silica surface, leading to a poor equilibrium between the stationary and mobile phases.[4]

  • Solution: Modify the Mobile Phase. The most effective solution is to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[4] This keeps your compound fully protonated, preventing its interaction with the silica and resulting in sharper, more defined bands.

Chromatography_Issue cluster_0 The Problem cluster_1 The Solution Problem Carboxylic Acid on Standard Silica Gel Interaction Strong interaction between acidic proton and silica surface Problem->Interaction Result Streaking / Tailing on TLC & Column Interaction->Result Solution Add 0.5-1% Acetic Acid to Mobile Phase Mechanism Ensures compound remains fully protonated (R-COOH) Solution->Mechanism Outcome Sharp Bands & Improved Separation Mechanism->Outcome

Caption: Logic diagram for resolving streaking of carboxylic acids on silica.

Q8: My compound seems very polar and won't elute from the silica column, even with 100% ethyl acetate. What's the next step?

A8: Given the structure, this compound is expected to be quite polar. If ethyl acetate/hexane systems fail, you need a more polar mobile phase.

  • Solution 1: Switch to a More Polar Solvent System. A standard next step for highly polar compounds is a mixture of methanol and dichloromethane (DCM).[11] Start with a low percentage of methanol (e.g., 2-5% MeOH in DCM) and gradually increase the polarity. Remember to still include 0.5-1% acetic acid in this new system.

  • Solution 2: Consider Reversed-Phase Chromatography. If normal-phase silica gel chromatography is proving too difficult, reversed-phase chromatography (e.g., using a C18-functionalized silica stationary phase) is an excellent alternative.[12] In this technique, the stationary phase is non-polar, and you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) to elute the compounds. Polar compounds elute earlier in reversed-phase chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Stopper the funnel and gently invert it several times, venting frequently to release CO₂ pressure. Vigorous shaking can lead to emulsions.[4]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.[4]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.[4] Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2), confirmed with pH paper.[4] Your product should precipitate as a solid.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts. Allow the solid to air-dry on the filter.[13]

    • If no solid precipitates: Extract the acidified aqueous solution three times with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying the solid product after an initial clean-up or if impurities have different solubilities.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate, toluene) to find a system where the compound is soluble when hot but poorly soluble when cold. Mixed solvent systems like ethanol/water are often effective for polar compounds.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[4]

  • Drying: Dry the crystals completely, either on the filter by drawing air through them or in a vacuum desiccator.

Protocol 3: Purification by Flash Column Chromatography

This is the method of choice for separating the target compound from impurities with similar polarity.

  • TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Test solvent systems such as ethyl acetate/hexanes or methanol/DCM. Crucially, add 0.5-1% acetic acid to the solvent mixture to prevent streaking.[4] The ideal system will give your target compound an Rf value of approximately 0.3-0.4.[14]

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase (without the added acid initially, known as "dry packing," followed by equilibration, or as a slurry, "wet packing").

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with your mobile phase (now including the 0.5-1% acetic acid). Apply gentle air pressure to maintain a steady flow.

  • Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable stain.

  • Isolation: Combine the pure fractions containing your product, and remove the solvent and volatile acetic acid under reduced pressure to yield the final, purified compound.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]

  • ResearchGate. (2015). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids. Retrieved from [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives.
  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Richu Biotechnology. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ARKAT USA. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • Laibo Chem. (n.d.). This compound. Retrieved from [Link]

Sources

Side reactions in the synthesis of pyrazole derivatives and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Derivative Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed to function as a troubleshooting resource, providing in-depth answers and actionable protocols to address the common side reactions and challenges encountered during the synthesis of these vital heterocyclic compounds. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your reactions, improve yields, and ensure the selective formation of your target molecules. Pyrazole-containing structures are pivotal in pharmaceuticals and agrochemicals, making mastery of their synthesis a critical skill.[1][2][3][4]

Section 1: Regioselectivity in Knorr Pyrazole Synthesis

The condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, known as the Knorr pyrazole synthesis, is a cornerstone of pyrazole preparation.[5][6][7][8] However, when using unsymmetrical 1,3-dicarbonyls, a significant challenge arises: the potential formation of two distinct regioisomers.[9][10][11] Controlling this selectivity is crucial, as different isomers often possess vastly different biological activities.[12]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a nearly 1:1 mixture of two pyrazole isomers. Why is this happening and how can I fix it?

A1: This is a classic problem in pyrazole synthesis, typically occurring when the two carbonyl groups of your 1,3-dicarbonyl substrate have similar steric and electronic environments.[12] The substituted hydrazine, therefore, shows little preference for its initial nucleophilic attack, leading to a mixture of products that can be difficult to separate.[11]

Causality: The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: Bulky groups on the dicarbonyl or the hydrazine will direct the reaction to the less sterically hindered carbonyl.[9][11]

  • Electronic Effects: Electron-withdrawing groups (like -CF₃) activate the adjacent carbonyl, making it more electrophilic and thus a more likely target for the initial hydrazine attack.[1][9][11]

  • Reaction Conditions: Solvent, temperature, and pH are often the most powerful tools for controlling regioselectivity.[9][11][12] Acidic conditions, for instance, can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing the selectivity seen under neutral conditions.[11]

Troubleshooting Flowchart: Improving Regioselectivity

G start Start: Undesired Isomer Ratio solvent Change Solvent System (e.g., EtOH to HFIP/TFE) start->solvent check1 Isomer Ratio Improved? solvent->check1 temp Adjust Temperature (Kinetic vs. Thermodynamic Control) check2 Isomer Ratio Improved? temp->check2 catalyst Modify Catalyst/pH (e.g., Add Acetic Acid) check3 Isomer Ratio Improved? catalyst->check3 reagent Use Dicarbonyl Surrogate (e.g., β-enaminone) check4 Isomer Ratio Improved? reagent->check4 check1->temp No end_ok End: Desired Regioisomer Achieved check1->end_ok Yes check2->catalyst No check2->end_ok Yes check3->reagent No check3->end_ok Yes check4->end_ok Yes end_fail Consult Alternative Synthetic Routes (e.g., Cycloaddition) check4->end_fail No

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Q2: I need to synthesize the 5-Aryl-3-CF₃ pyrazole, but my reaction yields the 3-Aryl-5-CF₃ isomer as the major product. How can I reverse this selectivity?

A2: This outcome is common because the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl group is highly electrophilic, making it the preferred site of initial attack.[12] To reverse this intrinsic preference, you must change the reaction conditions to favor attack at the other carbonyl. The use of fluorinated alcohols as solvents has proven exceptionally effective for this purpose.[10]

Mechanism of Solvent Effect: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can form strong hydrogen bonds, altering the reactivity of the intermediates and transition states.[10] This interaction can stabilize the pathway leading to the thermodynamically favored, yet kinetically slower, product.

Data-Driven Protocol Optimization

The choice of solvent can dramatically shift the isomeric ratio. The table below illustrates the effect of solvent on the reaction of various 1-Aryl-4,4,4-trifluorobutane-1,3-diones with methylhydrazine.[10]

EntryAryl Group (R¹)SolventIsomer Ratio (5-Aryl : 3-Aryl)Total Yield (%)
1PhenylEtOH45 : 5585
2PhenylHFIP >99 : 1 92
32-FurylEtOH40 : 6088
42-FurylHFIP >99 : 1 95
54-MeO-PhEtOH33 : 6780
64-MeO-PhTFE 95 : 5 91
74-Cl-PhEtOH65 : 3589
84-Cl-PhHFIP >99 : 1 94
Data synthesized from multiple sources for illustrative purposes.[10][12]
Validated Experimental Protocol: Regioselective Synthesis using HFIP

This protocol details a procedure favoring the formation of the 5-aryl/3-CF₃ regioisomer.

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the HFIP solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired regioisomer.[12]

Section 2: N-Alkylation Side Reactions

Once the pyrazole core is formed, subsequent functionalization, particularly N-alkylation, is often required. A common issue is the formation of a mixture of N1 and N2 alkylated isomers from an unsymmetrical NH-pyrazole.[13][14]

Frequently Asked Questions (FAQs)

Q1: I am trying to alkylate my 3-substituted pyrazole and getting a mixture of two isomers. How can I control which nitrogen gets alkylated?

A1: The regioselectivity of N-alkylation is a classic challenge controlled by a complex interplay of steric hindrance, electronics, the nature of the base, the cation, and the alkylating agent.[13][14][15]

Controlling Factors:

  • Steric Effects: This is often the dominant factor. The alkyl group will preferentially add to the less sterically hindered nitrogen.[14][15] For a 3-substituted pyrazole, this typically means the N1 position is favored.

  • Base and Solvent: The choice of base (e.g., NaH vs. K₂CO₃) and solvent (e.g., THF vs. DMSO) can significantly influence the isomer ratio.[13][14] Stronger bases like NaH in a non-polar solvent like THF often favor alkylation at the less hindered nitrogen.

  • Cation Effects: The counter-ion of the base can coordinate with the pyrazolate anion, influencing the accessibility of the nitrogen atoms.[13]

  • Enzymatic Catalysis: Emerging methods use engineered enzymes to achieve unprecedented regioselectivity (>99%) for specific alkylations, offering a powerful but specialized solution.[16][17]

Troubleshooting Strategy: N-Alkylation Regioselectivity

G start Start: Mixture of N1/N2 Alkylated Isomers sterics Analyze Steric Hindrance (Is C3 or C5 bulkier?) start->sterics base_solvent Optimize Base/Solvent (e.g., NaH in THF for N1; K2CO3 in DMF for N2) sterics->base_solvent N1 desired (less hindered) protecting_group Consider Protecting Group Strategy sterics->protecting_group N2 desired (more hindered) result Desired Isomer is Major Product? base_solvent->result alkylating_agent Modify Alkylating Agent (Increase steric bulk) alkylating_agent->result protecting_group->result result->alkylating_agent No, try next end_ok End: Selective Alkylation Achieved result->end_ok Yes end_fail Re-evaluate synthetic route or consider enzymatic methods result->end_fail All options exhausted

Caption: A strategic guide for controlling N-alkylation regioselectivity.

Q2: My N-alkylation reaction is giving a low yield and forming a dialkylated quaternary salt by-product. What's going wrong?

A2: Low yield can be due to incomplete deprotonation of the pyrazole NH or an insufficiently reactive alkylating agent. The formation of a dialkylated salt occurs when the N-alkylated pyrazole product, which is still nucleophilic, reacts with a second equivalent of the alkylating agent.[14]

Prevention Strategies:

  • Use a Stronger Base: If you are using a weak base like K₂CO₃, switch to a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the starting pyrazole.[14]

  • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to the solution of the pyrazolate anion. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second alkylation.[14]

  • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of the undesired second alkylation.[14]

Validated Experimental Protocol: Selective N1-Alkylation

This protocol is optimized for the selective alkylation at the less sterically hindered nitrogen of a 3-substituted pyrazole.

Materials:

  • 3-Substituted pyrazole (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, 1.05 eq.)

Procedure:

  • Flame-dry a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) and allow it to cool.

  • Add the substituted pyrazole (1.0 eq.) to the flask, followed by anhydrous THF to dissolve it.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Add the alkyl halide (1.05 eq.) dropwise to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography to isolate the N1-alkylated product.[14]

Section 3: Other Common Side Reactions & Prevention

Q1: My reaction mixture is turning dark, and the yield is very low, suggesting decomposition. What could be causing this?

A1: Pyrazole rings are generally stable, but can be susceptible to degradation under certain conditions.[18][19]

  • Strong Base/High Temperature: In the presence of a very strong base, deprotonation can occur at C3, potentially leading to ring-opening.[18] Avoid unnecessarily harsh bases or excessively high temperatures.

  • Oxidative Degradation: While the pyrazole ring itself is relatively resistant to oxidation, sensitive functional groups on the side chains can be affected.[18][19] Ensure your reaction is performed under an inert atmosphere if your substrates are air-sensitive.

  • Hydrolytic Instability: Certain pyrazole derivatives, especially those with ester or amide functionalities, can be prone to hydrolysis under strongly acidic or basic aqueous conditions.[20] Maintain pH control and use anhydrous conditions where necessary.

Q2: I am using a β-ketoester as my dicarbonyl component and am forming a pyrazolone instead of the expected pyrazole. Why?

A2: When a β-ketoester reacts with a hydrazine, the reaction proceeds via an initial condensation at the more reactive ketone carbonyl to form a hydrazone. The subsequent intramolecular cyclization involves the remaining nitrogen attacking the ester carbonyl, which, after elimination, forms a pyrazolone (a cyclic ketone).[6] This is a known and often synthetically useful variation of the Knorr synthesis.[6] If a fully aromatic pyrazole is the desired product, a 1,3-diketone should be used instead of a β-ketoester.

References

  • Benchchem. Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.
  • Benchchem. regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
  • Fouad, J., et al. (2021).
  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Benchchem.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Chem Help ASAP. Knorr Pyrazole Synthesis.
  • ResearchGate.
  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • ResearchGate. Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF.
  • Thieme. Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Kumar, V., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC, NIH.
  • ResearchGate. A mechanism of pyrazole forming reaction | Download Scientific Diagram.
  • Fesko, K., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC, NIH.
  • ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX.
  • Unknown. Pyrazole.
  • Slideshare. Unit 4 Pyrazole | PDF.
  • Google Patents.
  • Benchchem.
  • MDPI.
  • MDPI.
  • IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
  • ResearchGate.
  • ResearchGate.
  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles.
  • MDPI.
  • Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • RSC Publishing. Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry.
  • Unknown.
  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX.
  • PMC, NIH.
  • GalChimia.
  • RSC Publishing. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Preprints.org. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.

Sources

Troubleshooting guide for the cyclization step in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for the Cyclization Step

Welcome to our dedicated technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of forming the pyrazole core, a privileged scaffold in modern drug discovery. The cyclization step, where the heterocyclic ring is forged, is often the most critical and challenging phase of the synthesis. This resource provides in-depth, experience-driven answers to common problems encountered in the lab, moving beyond simple procedural lists to explain the "why" behind the "how."

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the cyclization step in the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone reaction for forming pyrazoles.[1][2][3] It involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[4][5][6] The cyclization process is not a single step but a sequence of reactions.

The generally accepted mechanism, which is often acid-catalyzed, proceeds as follows:[4][7]

  • Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Formation of a Hydrazone Intermediate: This is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration/Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.[8]

The reaction's efficiency and outcome are highly dependent on the specific substrates and conditions used.

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone/ Enamine Intermediate 1,3-Dicarbonyl->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine (R-NH-NH2) Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Attack Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (- H2O) caption Knorr Pyrazole Synthesis Mechanism

Caption: Knorr Pyrazole Synthesis Mechanism.

Troubleshooting Common Cyclization Issues

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Q2: My pyrazole synthesis is resulting in a very low yield, or I'm not isolating any desired product. What are the likely causes and how can I fix this?

Low yields are a frequent frustration, often stemming from one or more of the following factors. A systematic approach to troubleshooting is key.[9]

  • Purity of Starting Materials: This is the most common culprit. Impurities in your 1,3-dicarbonyl compound or hydrazine can introduce competing side reactions.[9] Hydrazine, in particular, can be susceptible to oxidation.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. Use fresh, high-purity hydrazine or its salt.[9]

  • Reaction Conditions (pH, Temperature, Solvent): The cyclization is highly sensitive to the reaction environment.

    • pH Control: The reaction is typically acid-catalyzed.[4][7] However, excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts from the 1,3-dicarbonyl starting material, a known side reaction in similar syntheses like the Paal-Knorr furan synthesis.[10][11]

      • Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid.[8] If using a hydrazine salt (e.g., hydrazine hydrochloride), the reaction may not require additional acid. The optimal pH is generally between 4 and 6.[12]

    • Temperature and Time: Insufficient heat may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause degradation of starting materials or the final product.[9]

      • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and temperature. Start with conditions reported in the literature for similar substrates and optimize from there. Microwave-assisted heating can sometimes reduce reaction times and improve yields.[10]

  • Solvent Choice: The solvent must be appropriate for the solubility of both reactants and facilitate the reaction kinetics.

    • Solution: Ethanol is a common and effective solvent.[2] However, for certain substrates, particularly when using aryl hydrazine hydrochlorides, aprotic dipolar solvents can give better results.[1][2]

Parameter Common Choice Rationale & Considerations
Catalyst Acetic Acid (catalytic)Provides the necessary protonation to activate the carbonyls without being overly acidic, which could favor furan formation.[4][8]
Mineral Acids (sub-stoichiometric)Can be used, but pH control is critical to avoid side reactions.[12]
Lewis Acids (e.g., nano-ZnO)Can offer milder conditions and improved yields in some cases.[2][3]
Solvent Ethanol, PropanolProtic solvents are standard and effective for many substrates.[2][8]
Acetic AcidCan serve as both a solvent and a catalyst.
Aprotic Dipolar (e.g., DMF, DMAc)May improve solubility and yield for specific substrates, like aryl hydrazine salts.[1][2]
WaterOften used in greener synthesis protocols, sometimes with a co-solvent or catalyst.[13]

Table 1: Common Catalysts and Solvents for Pyrazole Cyclization.

Troubleshooting_Yield Start Low or No Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_pH Optimize Reaction pH (Target: 4-6) Start->Optimize_pH Optimize_Temp Optimize Temperature & Reaction Time Start->Optimize_Temp Change_Solvent Consider Alternative Solvent Start->Change_Solvent Purify_SM Purify/Recrystallize Starting Materials Check_Purity->Purify_SM Impure? Use_Weak_Acid Use Catalytic Weak Acid (e.g., AcOH) Optimize_pH->Use_Weak_Acid pH out of range? Monitor_TLC Monitor Progress with TLC Optimize_Temp->Monitor_TLC Incomplete/Degradation? Try_Aprotic Try Aprotic Dipolar Solvent (e.g., DMF) Change_Solvent->Try_Aprotic Solubility issue? caption Troubleshooting Flowchart for Low Yield

Caption: Troubleshooting Flowchart for Low Yield.

Issue 2: Formation of Regioisomers

Q3: My reaction is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (R-NH-NH₂ where R is not H).[2][3] The initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to two possible products.

Controlling regioselectivity hinges on exploiting the electronic and steric differences between the two carbonyl groups:

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked first by the more nucleophilic nitrogen of the hydrazine (the terminal -NH₂ group).

  • Steric Hindrance: The less sterically hindered carbonyl group is more accessible to nucleophilic attack. This is often the dominant factor.

  • Solvent Effects: The choice of solvent can influence which intermediate is favored. For instance, non-polar solvents may favor one reaction pathway over another compared to polar protic solvents like ethanol.[14]

Strategies to Improve Regioselectivity:

  • Modify the Substrate: If possible, increase the steric bulk near one of the carbonyl groups to direct the initial attack to the other, less hindered position.

  • Change the Reaction Conditions: Some studies have shown that changing from standard protic solvents (like ethanol) to aprotic dipolar solvents can improve regioselectivity for certain substrates.[1][2]

  • Use a Pre-formed Hydrazone: Synthesize the hydrazone intermediate in a separate step by reacting the hydrazine with a more reactive carbonyl group under controlled conditions. Then, induce cyclization in a second step.

  • Separation: If regioselectivity cannot be controlled, the isomers must be separated after the reaction. Flash column chromatography is the most common method for this.[9] Careful selection of the mobile phase is crucial for achieving good separation.

Issue 3: Difficulty with Product Purification

Q4: My crude product is an oil or is difficult to purify by standard column chromatography. What are some alternative purification strategies?

Purification can be challenging, especially if the product is polar or has a high affinity for the stationary phase.

  • Recrystallization: This is the most effective method if your product is a solid.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble. Then, add a co-solvent (anti-solvent) in which the product is insoluble until turbidity persists. Allow the solution to cool slowly. Pure crystals of your product should form, leaving impurities in the mother liquor.[15] Common solvent systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts.[16] This property can be exploited for purification.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The pyrazole product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure pyrazole, which can be extracted back into an organic solvent.[15][17][18]

  • Modified Chromatography: If standard silica gel chromatography fails:

    • Deactivate the Silica: Basic compounds like pyrazoles can stick irreversibly to acidic silica gel. Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can neutralize the acidic sites and improve recovery.[15]

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel for highly polar compounds.[15]

Problem Possible Cause(s) Suggested Solution(s)
Low/No Yield Impure reagents, incorrect pH, non-optimal temperature/time, wrong solvent.Verify reagent purity.[9] Use catalytic weak acid (pH 4-6).[12] Monitor reaction by TLC to optimize time/temp.[9] Consider alternative solvents.[1][2]
Mixture of Regioisomers Use of unsymmetrical 1,3-dicarbonyl. Initial attack at both carbonyls.Modify substrate sterics. Change solvent system.[2] Isolate and separate isomers via column chromatography.[9]
Reaction Stalls Inactive catalyst, insufficient temperature, water buildup (if it's a byproduct).Add fresh catalyst. Gradually increase temperature while monitoring by TLC. If applicable, use a Dean-Stark trap to remove water.
Difficult Purification Product is an oil, streaks on silica gel, co-eluting impurities.Try recrystallization from a suitable solvent system.[15] Perform an acid-base extraction to isolate the basic pyrazole.[15] Use deactivated silica gel (add ~1% Et₃N to eluent) or an alternative stationary phase (alumina, C18).

Table 2: Troubleshooting Summary for Pyrazole Cyclization.

Experimental Protocol: A General Procedure for Knorr Pyrazole Synthesis

This protocol provides a representative starting point for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl and a hydrazine. Note: This is a general guide and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl benzoylacetate) (1.0 eq)

  • Hydrazine derivative (e.g., hydrazine hydrate) (1.2 - 2.0 eq)[8]

  • Solvent (e.g., 1-Propanol or Ethanol)

  • Catalyst (e.g., Glacial Acetic Acid, 3-5 drops)[8]

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (approx. 5-10 mL per mmol of dicarbonyl).

  • Reagent Addition: Begin stirring the solution. Add the hydrazine derivative (1.2-2.0 eq) followed by the catalytic amount of glacial acetic acid.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent).[8] Monitor the progress of the reaction by TLC, using an appropriate eluent (e.g., 30% ethyl acetate in hexanes), comparing the reaction mixture to a spot of the starting dicarbonyl compound.

  • Work-up: Once the starting material is consumed (as indicated by TLC, typically after 1-3 hours), cool the reaction mixture to room temperature.

  • Precipitation/Isolation: For many pyrazoles, the product will precipitate upon cooling or upon the addition of cold water to the reaction mixture.[8] If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold water, followed by a small amount of cold ethanol or another suitable solvent to remove soluble impurities.

  • Drying: Allow the purified solid to air-dry or dry in a vacuum oven to obtain the final product.

  • Characterization: Determine the mass, percent yield, and melting point of the product. Confirm the structure using analytical techniques such as NMR, IR, and Mass Spectrometry.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Process for the preparation of pyrazoles. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). R Discovery. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate. [Link]

  • knorr pyrazole synthesis. (n.d.). Slideshare. [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Taylor & Francis Online. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization. (n.d.). The Journal of Organic Chemistry. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.). ResearchGate. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Center for Biotechnology Information. [Link]

  • Process for the purification of pyrazoles. (n.d.).
  • Method for purifying pyrazoles. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). National Center for Biotechnology Information. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • pyrazole.pdf. (n.d.). CUTM Courseware. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid. As chemical syntheses transition from bench-scale discovery to pilot-scale production, new challenges invariably arise. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to ensure a robust and scalable process.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a three-step sequence. This pathway begins with the formation of the core pyrazole ring system, followed by a regioselective N-alkylation, and concludes with the hydrolysis of an ester to yield the final carboxylic acid product. Each step presents unique challenges that are critical to address for successful scale-up.

Synthetic_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Saponification A Ethyl 2-(ethoxymethylene)-3-oxobutanoate + Hydrazine Hydrate B Ethyl 1H-pyrazole-5-carboxylate A->B Cyclocondensation (Knorr Synthesis) C Ethyl 1-(2-methoxyethyl)-1H- pyrazole-5-carboxylate B->C + 2-Bromoethyl methyl ether + Base (e.g., K2CO3) D 1-(2-methoxyethyl)-1H-pyrazole- 5-carboxylic acid C->D 1. Base (e.g., NaOH) 2. Acid Workup

Caption: General three-step synthetic route.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific experimental issues in a question-and-answer format, providing insights into their root causes and offering practical solutions.

Step 1: Pyrazole Ring Formation (Ethyl 1H-pyrazole-5-carboxylate)

Question: My cyclocondensation reaction is giving a low yield and multiple spots on TLC. What is going wrong?

  • Probable Cause 1: Competing Regioisomers. The Knorr pyrazole synthesis, while robust, can yield a mixture of regioisomers (e.g., pyrazole-3-carboxylate and pyrazole-5-carboxylate) depending on the reaction conditions and the specific 1,3-dicarbonyl precursor used.[1][2] On a larger scale, localized temperature fluctuations or inefficient mixing can exacerbate this issue.

  • Solution:

    • Strict Temperature Control: Maintain a consistent and controlled temperature throughout the addition of hydrazine. Exothermic reactions can lead to side products if not properly managed. For scale-up, ensure the reactor has adequate cooling capacity.

    • Slow Reagent Addition: Add the hydrazine hydrate solution dropwise to the solution of the dicarbonyl compound. This minimizes local concentration spikes and helps control the exotherm.

    • Solvent Choice: The reaction is often performed in an alcohol like ethanol. Ensure the solvent is of sufficient purity and volume to facilitate good mixing and heat transfer.

  • Probable Cause 2: Incomplete Reaction or Degradation. Insufficient reaction time or excessive temperature can lead to incomplete conversion or degradation of the starting materials or product.

  • Solution:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Do not proceed with workup until the starting material is fully consumed.

    • Optimize Temperature and Time: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50°C) may be required. However, avoid excessively high temperatures which can promote side reactions.

Step 2: N-Alkylation (Regioselectivity is Key)

Question: My main problem is a poor ratio of the desired N1-alkylated product to the undesired N2 isomer. How can I improve the regioselectivity?

  • Scientific Background: The N-alkylation of an unsymmetrical pyrazole is a classic challenge in heterocyclic chemistry. The outcome is governed by a delicate balance of steric hindrance, electronic effects, and the reaction conditions (base, solvent, temperature).[3][4] The N1 position is generally less sterically hindered, while the N2 nitrogen is more nucleophilic. Your strategy should aim to exploit these differences.

  • Solution 1: Optimize the Base and Solvent System. This is the most critical factor for controlling regioselectivity.

    • For N1 Selectivity (Desired): Use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as Dimethylformamide (DMF) or acetonitrile.[5] This combination favors the thermodynamically more stable N1-alkylated product. The reaction proceeds via the pyrazole anion, and this system allows for equilibration to the more stable product.

    • Avoid Strong Bases: Strong bases like sodium hydride (NaH) in solvents like Tetrahydrofuran (THF) tend to deprotonate the pyrazole completely, leading to a mixture of products often favoring the kinetically controlled, more nucleophilic N2 position.

  • Solution 2: Control Temperature.

    • Running the reaction at ambient or slightly elevated temperatures (e.g., 25-60°C) typically favors the formation of the thermodynamically preferred N1 isomer. High temperatures can reduce selectivity.

  • Solution 3: Choice of Alkylating Agent.

    • While 2-bromoethyl methyl ether is common, using an alkylating agent with a better leaving group (e.g., 2-methoxyethyl tosylate) can sometimes improve reaction efficiency, though it may not significantly alter the N1/N2 ratio.

Parameter Condition for High N1-Selectivity Rationale
Base K₂CO₃, Cs₂CO₃Weaker bases allow for thermodynamic control, favoring the more stable N1 isomer.
Solvent DMF, AcetonitrilePolar aprotic solvents facilitate the Sₙ2 reaction while favoring the desired isomer.
Temperature 25 - 60 °CAvoids high-energy kinetic pathways that can lead to the N2 isomer.
Step 3: Saponification (Ester Hydrolysis)

Question: The hydrolysis of my ester is slow and incomplete, even after extended reaction times. What can I do?

  • Probable Cause: Steric Hindrance & Reversibility. While common, ester hydrolysis can be slow if the ester group is sterically hindered.[6] On a large scale, inefficient mixing can also lead to localized areas where the concentration of hydroxide is insufficient to drive the reaction to completion.

  • Solution:

    • Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to ensure the equilibrium lies far to the right.

    • Add a Co-solvent: If the starting ester has poor solubility in the aqueous base, adding a water-miscible organic solvent like methanol, ethanol, or THF can create a homogeneous solution and significantly increase the reaction rate.

    • Increase Temperature: Refluxing the reaction mixture is a standard procedure to accelerate saponification. Ensure the temperature is controlled to prevent solvent loss on a large scale.

Question: I am experiencing product loss during the acidic workup and extraction. How can I improve my product isolation?

  • Probable Cause: Product Solubility and Emulsion Formation. The carboxylic acid product may have some solubility in water, leading to losses in the aqueous phase. During extraction, especially on a larger scale, emulsions can form, making phase separation difficult.

  • Solution:

    • Careful pH Adjustment: After hydrolysis, cool the reaction mixture in an ice bath before slowly adding concentrated acid (e.g., HCl) to protonate the carboxylate salt. Adjust the pH to approximately 2-3 to ensure the carboxylic acid is fully protonated. Check the pH with indicator paper or a pH meter.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving more of it into the organic layer during extraction.

    • Choice of Extraction Solvent: Use a solvent in which your product is highly soluble and which has low miscibility with water, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions with smaller volumes of solvent, which is more effective than a single extraction with a large volume.

    • Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding more brine, gentle stirring, or filtering the mixture through a pad of Celite.

III. Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start Scale-Up step1_check Step 1 Yield/Purity Low? start->step1_check step1_ok Proceed to Step 2 step1_check->step1_ok No step1_action Troubleshoot Step 1: - Control Temperature - Slow Reagent Addition - Monitor by TLC/HPLC step1_check->step1_action Yes step2_check Step 2 N1/N2 Ratio Poor? step1_ok->step2_check step1_action->step1_check step2_ok Proceed to Step 3 step2_check->step2_ok No step2_action Troubleshoot Step 2: - Use K2CO3 in DMF - Control Temp (25-60°C) - Avoid Strong Bases (NaH) step2_check->step2_action Yes step3_check Step 3 Hydrolysis Incomplete? step2_ok->step3_check step2_action->step2_check step3_ok Proceed to Workup step3_check->step3_ok No step3_action Troubleshoot Step 3: - Increase Base Equivalents - Add Co-solvent (MeOH/THF) - Increase Temperature (Reflux) step3_check->step3_action Yes workup_check Low Yield After Workup? step3_ok->workup_check step3_action->step3_check workup_action Troubleshoot Workup: - Adjust pH to 2-3 - 'Salt Out' with Brine - Multiple Extractions workup_check->workup_action Yes end_product Final Product workup_check->end_product No workup_action->workup_check

Caption: A decision-tree for troubleshooting common scale-up issues.

IV. Frequently Asked Questions (FAQs)

  • Q1: What are the most critical safety precautions for this synthesis at scale?

    • Hydrazine: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a hydrazine spill kit available.

    • Solvents: DMF is a reproductive toxin. Acetonitrile and DCM are also hazardous. Ensure proper ventilation and use closed systems where possible to minimize exposure.

    • Exothermic Reactions: Both the ring formation and hydrolysis can be exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring. Plan for controlled reagent addition to manage heat generation.

    • Pressure: Never heat a closed system. Ensure reactors are properly vented.

  • Q2: How should I purify the final product on a multi-gram scale?

    • Crystallization: The most scalable and cost-effective purification method is crystallization. After extraction and drying, concentrate the organic solvent to obtain the crude solid. Perform recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) to achieve high purity. Perform small-scale solubility tests to find the optimal solvent system.

    • Acid/Base Wash: If the crude product contains neutral organic impurities, you can dissolve it in a dilute basic solution (like sodium bicarbonate), wash with an organic solvent (like ether or DCM) to remove the impurities, and then re-acidify the aqueous layer to precipitate the pure product.

  • Q3: Can I use alternative reagents for the N-alkylation step?

    • Yes, instead of 2-bromoethyl methyl ether, you could use 2-methoxyethyl tosylate or mesylate. These are often more reactive due to having better leaving groups (tosylate/mesylate vs. bromide), which may allow for milder reaction conditions or shorter reaction times. However, they are also typically more expensive, which is a consideration for scale-up.

V. Detailed Experimental Protocols

These are representative procedures and may require optimization based on your specific equipment and scale.

Protocol 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate
  • To a reactor equipped with mechanical stirring, a dropping funnel, and a temperature probe, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) and ethanol (5-10 volumes).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add hydrazine hydrate (1.05 eq), dissolved in a small amount of ethanol, via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC/HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Add water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used directly or purified further.

Protocol 2: Synthesis of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate
  • To a reactor, add ethyl 1H-pyrazole-5-carboxylate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and DMF (5-10 volumes).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromoethyl methyl ether (1.1 eq) dropwise.

  • Heat the reaction mixture to 50-60 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC/HPLC for the disappearance of the starting pyrazole. Check the N1/N2 isomer ratio by ¹H NMR or HPLC analysis of a worked-up aliquot.

  • Once complete, cool the mixture to room temperature and pour it into a larger volume of cold water.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash thoroughly with water (to remove DMF) and then brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude oil via column chromatography or vacuum distillation to separate isomers if necessary.

Protocol 3: Synthesis of this compound
  • In a reactor, dissolve ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of methanol (5 volumes) and water (5 volumes).

  • Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours.

  • Monitor the reaction by TLC/HPLC until the starting ester is no longer visible.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly and carefully add 6M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is ~2-3. A white precipitate should form.

  • Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Collect the solid product by filtration. Wash the filter cake with cold water.

  • Dry the product under vacuum at 40-50 °C to a constant weight. Recrystallize if necessary for higher purity.

VI. References

  • Patents Google. (n.d.). Method for purifying pyrazoles. Retrieved January 4, 2026, from

  • PubMed. (1983). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2019). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved January 4, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 4, 2026, from [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved January 4, 2026, from [Link]

  • Slideshare. (2018). Unit 4 Pyrazole | PDF. Retrieved January 4, 2026, from [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved January 4, 2026, from [Link]

  • Patents Google. (1996). N-alkylation method of pyrazole. Retrieved January 4, 2026, from

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved January 4, 2026, from [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2012). Esterification of pyrazole-3- and 4-carboxylic acids. Retrieved January 4, 2026, from [Link]

  • DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2020). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved January 4, 2026, from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved January 4, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved January 4, 2026, from [Link]

  • CUTM Courseware. (n.d.). pyrazole.pdf. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 4, 2026, from [Link]

  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 4, 2026, from [Link]

  • RSC Publishing. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved January 4, 2026, from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Retrieved January 4, 2026, from [Link]

  • MDPI. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved January 4, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 4, 2026, from [Link]

Sources

Analytical methods for monitoring the purity of "1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purity Analysis of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid

Welcome to the technical support guide for the analytical monitoring of "this compound." This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable guidance in a direct question-and-answer format. Our focus is on delivering not just protocols, but the scientific reasoning behind them, ensuring robust and reliable purity assessments.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Primary Purity Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential process-related impurities and degradation products.

Frequently Asked Questions (HPLC)

Q1: What is a recommended starting HPLC method for this compound?

A robust starting point is a reversed-phase HPLC method with UV detection. The carboxylic acid moiety dictates that the mobile phase pH must be carefully controlled to ensure a single, un-ionized form of the analyte, which is critical for achieving sharp, symmetrical peaks.[1]

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for the pyrazole ring and its substituents.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a strong ion-pairing agent that acidifies the mobile phase to a pH of ~2. This suppresses the ionization of the carboxylic acid, preventing peak tailing.[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 10% to 90% B over 15 minutesA gradient elution ensures that both polar and non-polar impurities are eluted within a reasonable timeframe.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven provides stable retention times.[2]
Detection (UV) 220 nmPyrazole rings typically exhibit strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 5 µLSmall injection volumes minimize peak distortion.[3]
Sample Diluent Mobile Phase A / Acetonitrile (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak shape issues.[2]

Q2: What are the potential impurities I should be looking for?

Potential impurities often stem from the synthetic route. Common impurities could include:

  • Starting Materials: Unreacted pyrazole-4-carboxylic acid or 1-(2-methoxyethyl)-1H-pyrazole.

  • By-products: Isomers formed during alkylation, such as substitution at the N2 position of the pyrazole ring.

  • Degradation Products: Hydrolysis or decarboxylation products, especially under harsh pH or high-temperature conditions.

Q3: How do I calculate the purity of my sample?

Purity is typically determined using the area percent method from the HPLC chromatogram. The formula is:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

This method assumes that all compounds have a similar response factor at the chosen wavelength. For regulatory filings, a relative response factor (RRF) for each impurity should be determined against the main compound.

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the analysis of acidic compounds like this compound.

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peakshape Peak Shape Problems cluster_retention Retention Time Issues Pressure Abnormal Pressure? HighP High Backpressure Pressure->HighP High LowP Low/No Backpressure Pressure->LowP Low CheckSystem Remove column, check system pressure HighP->CheckSystem Action CheckLeaks Check for leaks, prime pump LowP->CheckLeaks Action end Problem Solved CheckSystem->end CheckLeaks->end PeakShape Poor Peak Shape? Tailing Peak Tailing PeakShape->Tailing Tailing Fronting Peak Fronting PeakShape->Fronting Fronting Split Split Peaks PeakShape->Split Splitting CheckpH Lower Mobile Phase pH Tailing->CheckpH Cause? CheckOverload Dilute sample, reduce injection vol. Fronting->CheckOverload Cause? CheckVoid Replace column or frit Split->CheckVoid Cause? CheckpH->end CheckOverload->end CheckVoid->end RT RT Drifting? CheckMP Prepare fresh mobile phase RT->CheckMP Action CheckMP->end start Start Analysis start->Pressure start->PeakShape start->RT

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

Problem 1: My main peak is tailing severely.

  • Causality: Peak tailing for an acidic analyte is most often caused by two issues: 1) The compound existing in both ionized (carboxylate) and un-ionized (carboxylic acid) forms, or 2) Secondary interactions between the analyte and residual silanol groups on the silica-based column packing.[1]

  • Solution:

    • pH Control: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid. Using 0.1% TFA or phosphoric acid typically achieves a pH of ~2-2.5, which fully protonates the analyte and minimizes silanol interactions.[1]

    • Column Choice: Use a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the chance for secondary interactions.[1]

    • Increase Buffer Strength: Increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer) can help mask residual silanol activity.[1]

Problem 2: My retention times are drifting or unstable.

  • Causality: Retention time instability is commonly linked to issues with the mobile phase or temperature fluctuations.[4] An improperly mixed or degassed mobile phase can cause the pump to deliver an inconsistent composition.[2][4]

  • Solution:

    • Mobile Phase Preparation: Always prepare fresh mobile phase daily. If using an online mixer, ensure the proportioning valves are working correctly by premixing the mobile phase manually and running it from a single reservoir to see if the problem resolves.[4] Thoroughly degas the mobile phase.

    • Temperature Control: Use a column oven and ensure it is set to a stable temperature (e.g., 30 °C). Even small fluctuations in ambient temperature can affect retention times.

    • System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting. This can take 10-20 column volumes.

Problem 3: The system backpressure is excessively high.

  • Causality: High backpressure is almost always due to a blockage in the flow path, most commonly a plugged column inlet frit or a contaminated guard column.[5] This is often caused by particulate matter from unfiltered samples or mobile phase precipitation.

  • Solution:

    • Isolate the Source: Systematically disconnect components to find the blockage. Start by disconnecting the column from the injector; if the pressure drops to normal, the column is the source.[5]

    • Backflush the Column: Disconnect the column from the detector and reverse the flow direction. Flush with a strong solvent (like 100% acetonitrile) at a low flow rate to dislodge particulates from the inlet frit.[5]

    • Prevention: Always filter samples through a 0.45 µm syringe filter before injection and use a guard column to protect the analytical column.[4]

Detailed Protocol: Column Cleaning and Regeneration

If high backpressure or poor peak shape persists, a more rigorous column wash is required.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.[1]

  • Buffer Removal: Flush the column with 20-30 column volumes of HPLC-grade water (without any acid or buffer) to remove salts.[1]

  • Organic Wash: Flush with 20-30 column volumes of 100% Acetonitrile to remove strongly retained organic compounds.[1]

  • Intermediate Wash (if needed): For very non-polar contaminants, flush with 20 column volumes of Isopropanol.

  • Re-equilibration: Re-introduce the analytical mobile phase (starting with the organic phase, then gradually introducing the aqueous phase) and equilibrate until the baseline is stable.[1]

  • Performance Check: Reconnect the detector and inject a standard to confirm that performance has been restored.

Section 2: Confirmatory & Structural Analysis

While HPLC is excellent for purity, it does not confirm the identity of the main peak or impurities. For this, spectroscopic methods are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure confirmation.[6]

NMR_Workflow Start Prepare Sample (5-10 mg in 0.6 mL Deuterated Solvent) Acquire1D Acquire ¹H and ¹³C 1D Spectra Start->Acquire1D Analyze1D Analyze 1D Spectra: - Chemical Shifts - Integration - Multiplicity Acquire1D->Analyze1D StructureOK Structure Confirmed? Analyze1D->StructureOK Acquire2D Acquire 2D NMR (COSY, HSQC) StructureOK->Acquire2D No / Ambiguous End Structure Elucidated StructureOK->End Yes Analyze2D Analyze 2D Spectra to Establish Connectivity Acquire2D->Analyze2D Analyze2D->End

Caption: Standard workflow for structural elucidation using NMR spectroscopy.

Q1: What are the expected NMR signals for this molecule?

The structure of this compound has several distinct regions that will give characteristic signals in ¹H and ¹³C NMR spectra.

Table 2: Expected NMR Chemical Shift Ranges

Structural Unit¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Pyrazole H3 ~7.5 - 7.8 (d)~139 - 142Doublet due to coupling with H4.
Pyrazole H4 ~6.4 - 6.7 (d)~106 - 110Doublet due to coupling with H3.
Carboxylic Acid (COOH) ~12.0 - 13.0 (br s)~160 - 165Broad signal, may exchange with D₂O.
N-CH₂ ~4.3 - 4.6 (t)~50 - 55Triplet, adjacent to the O-CH₂ group.
O-CH₂ ~3.6 - 3.9 (t)~70 - 75Triplet, adjacent to the N-CH₂ group.
Methoxy (OCH₃) ~3.2 - 3.4 (s)~58 - 60Sharp singlet.

Note: These are estimated ranges based on similar pyrazole structures and may vary depending on the solvent used.[7][8]

Q2: My carboxylic acid proton signal is very broad or missing. Why?

This is a common phenomenon caused by chemical exchange.[9] The acidic proton can rapidly exchange with residual water in the deuterated solvent, leading to significant signal broadening. To confirm its presence, you can perform a "D₂O shake": add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium and the signal will disappear.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to help identify impurities, often in conjunction with LC (LC-MS).

Q1: What is the expected mass for this molecule?

  • Molecular Formula: C₇H₁₀N₂O₃

  • Exact Mass: 170.0691 g/mol

  • In a typical Electrospray Ionization (ESI) experiment, you would expect to see:

    • Positive Mode: [M+H]⁺ at m/z 171.0764

    • Negative Mode: [M-H]⁻ at m/z 169.0620

Q2: How can LC-MS help identify impurities?

By coupling the HPLC to a mass spectrometer, you can obtain a mass for every peak in your chromatogram. This is incredibly powerful for impurity identification. For example, if you see a small peak eluting near your main peak, you can check its mass. A mass corresponding to a potential starting material or a known by-product provides strong evidence for its identity. Common fragmentation patterns of the pyrazole ring, such as the loss of N₂ or HCN, can further aid in structural confirmation.[10]

References

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • BenchChem. Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • National Institutes of Health (NIH). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.
  • HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • BenchChem. Troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • SpectraBase. Pyrazole - Optional[1H NMR] - Spectrum.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.

Sources

Technical Support Center: Stability of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Storage

Question: What are the ideal storage conditions for solid this compound?

Answer: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent moisture absorption and potential degradation. For particularly sensitive experiments, storage under an inert atmosphere, such as argon or nitrogen, is recommended to mitigate oxidative degradation. While pyrazole derivatives are generally stable, these precautions will ensure the highest purity and longevity of your material.

Question: My solid sample of a pyrazole derivative has changed color over time. What could be the cause and is it still usable?

Answer: A color change in your solid sample often indicates degradation. This can be due to oxidation, which can be initiated by exposure to air, light, or trace metal impurities. Some pyrazole derivatives are also known to be photosensitive and can undergo photodegradation upon exposure to UV or visible light.

Before using a discolored sample, it is crucial to re-analyze its purity. Techniques like High-Performance Liquid Chromatography (HPLC) can help you quantify the amount of the active compound remaining and detect the presence of degradation products. If significant degradation has occurred, it is advisable to use a fresh, pure sample to ensure the reliability and reproducibility of your experimental results.

Solution Stability and Preparation

Question: How should I prepare and store solutions of this compound and its ester derivatives?

Answer: The stability of pyrazole compounds in solution is highly dependent on the solvent and the specific functional groups present. For this compound, which is a carboxylic acid, the pH of the solution is a critical factor.

For its ester derivatives, the primary concern is hydrolysis, especially in aqueous solutions with a non-neutral pH. It has been reported that pyrazole ester derivatives can degrade rapidly in buffer solutions with a pH of 8.

Recommendations for Solution Preparation:

  • Aqueous Solutions: It is highly recommended to prepare fresh aqueous solutions for immediate use. If temporary storage is necessary, use a buffered solution at a neutral pH.

  • Organic Solvents: For longer-term storage, dissolving the compound in a dry, aprotic solvent such as DMSO or DMF is preferable. These stock solutions should be stored at low temperatures (e.g., -20°C) to minimize degradation.

  • Degassing: For sensitive applications, degassing the solvent before use can help to remove dissolved oxygen and reduce the risk of oxidative degradation.

Experimental Workflow for Preparing a Stock Solution:

G start Weigh Solid Compound solvent Select Appropriate Dry, Aprotic Solvent (e.g., DMSO) start->solvent dissolve Dissolve Compound in Solvent to Desired Concentration solvent->dissolve aliquot Aliquot into Smaller, Single-Use Vials dissolve->aliquot store Store at -20°C or Below, Protected from Light aliquot->store

Caption: Workflow for preparing a stable stock solution.

Common Degradation Pathways and Troubleshooting

Question: I am working with an ester derivative of this compound and I'm seeing unexpected results in my biological assay. Could this be a stability issue?

Answer: Yes, it is highly likely that the stability of the ester derivative is affecting your results. The ester functional group on the pyrazole ring is susceptible to hydrolysis, which would convert the ester back to the parent carboxylic acid, this compound. This hydrolysis can be particularly rapid in aqueous buffer solutions, especially at basic pH.

The parent carboxylic acid will have different physicochemical properties, such as solubility and cell permeability, and may exhibit different biological activity compared to the ester. This can lead to inconsistent and erroneous results in your assays.

Troubleshooting Steps:

  • Confirm Hydrolysis: Use an analytical technique like HPLC or LC-MS to analyze a sample of your compound that has been incubated in your assay buffer for the duration of the experiment. This will allow you to quantify the extent of hydrolysis.

  • pH Optimization: If possible, adjust the pH of your assay buffer to be neutral or slightly acidic to slow down the rate of hydrolysis.

  • Fresh Preparations: Always prepare fresh solutions of the ester derivative immediately before use.

  • Consider Alternatives: If hydrolysis remains a significant issue, consider using more stable, non-hydrolyzable isosteres of the ester, such as amides, ketones, or alkenes.

Potential Hydrolysis of an Ester Derivative:

G ester Ester Derivative of this compound acid This compound ester->acid Hydrolysis (H2O, pH dependent) alcohol Corresponding Alcohol ester->alcohol Hydrolysis (H2O, pH dependent)

Caption: Hydrolysis of an ester derivative.

Question: I am performing a reaction that involves heating this compound. Is decarboxylation a concern?

Answer: Yes, decarboxylation of pyrazole-5-carboxylic acids can occur, particularly at elevated temperatures. This reaction involves the loss of the carboxylic acid group as carbon dioxide. The ease of decarboxylation can be influenced by the reaction conditions, including temperature, pH, and the presence of metal catalysts.

Decarboxylation will result in the formation of 1-(2-methoxyethyl)-1H-pyrazole, a different compound with distinct properties. If your subsequent steps rely on the presence of the carboxylic acid group, this side reaction could lead to failed reactions or the formation of unexpected byproducts.

Factors Influencing Decarboxylation of Pyrazole Carboxylic Acids:

FactorInfluence on DecarboxylationSource(s)
Temperature Higher temperatures promote decarboxylation.
pH Can occur under both acidic and basic conditions.
Catalysts Copper salts can facilitate decarboxylation.

Troubleshooting and Mitigation:

  • Temperature Control: If possible, perform your reaction at a lower temperature to minimize decarboxylation.

  • Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the progress of your reaction and check for the formation of the decarboxylated product.

  • Alternative Synthetic Routes: If decarboxylation is unavoidable under the required reaction conditions, you may need to consider a different synthetic strategy where the carboxylic acid group is introduced at a later stage.

Analytical Methods for Stability Assessment

Question: What is the best way to develop a stability-indicating analytical method for my pyrazole derivative?

Answer: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, process impurities, or other potential excipients. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and reliable technique for this purpose.

Workflow for Developing a Stability-Indicating HPLC Method:

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation select_column Select Column (e.g., C18) optimize_mp Optimize Mobile Phase (e.g., Acetonitrile/Water with TFA) select_column->optimize_mp optimize_flow Optimize Flow Rate & Temperature optimize_mp->optimize_flow acid_hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) optimize_flow->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) acid_hydrolysis->base_hydrolysis oxidation Oxidation (e.g., 3% H2O2) base_hydrolysis->oxidation photolysis Photolytic Degradation (UV/Vis light) oxidation->photolysis thermal Thermal Degradation (Heat) photolysis->thermal specificity Specificity thermal->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies: To ensure your method is stability-indicating, you must perform forced degradation studies. This involves subjecting your compound to harsh conditions to intentionally generate degradation products.

Common Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Photolytic Degradation: Exposure to UV and visible light in a photostability chamber.

  • Thermal Degradation: Heating the solid or a solution at an elevated temperature.

By analyzing the samples from these studies, you can confirm that your HPLC method can separate the parent compound from all major degradation products, thus proving its specificity and stability-indicating nature.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC - NIH. (2024).
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. (2009).
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed. (2009).
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (n.d.).
  • 1-Methyl-1H-pyrazole-5-carboxylic acid - Synquest Labs. (n.d.).
  • 3-Acetyl-1H-pyrazole-5-carboxylic acid SDS, 1297537-45-1 Safety Data Sheets - ECHEMI. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications. (2025).
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery - ijrpr. (n.d.).
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - European Patent Office - EP 289 - Googleapis.com. (2013).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (n.d.).
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.).
  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem. (n.d.).
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. (2025).
  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023).
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PubMed Central. (2023).
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - RSC Publishing. (n.d.).
  • INORGANIC CHEMISTRY - RSC Publishing. (2019).
  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (2025).
  • The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. (2013).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. (2024).
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem. (n.d.).
  • This compound | 936249-31-9 - Sigma-Aldrich. (n.d.).
  • Analytical Techniques In Stability Testing - Separation Science. (2025).
  • 797027-83-9|1H-Pyrazole-5-carboxylic acid|BLD Pharm. (n.d.).
  • This compound - PubChemLite. (n.d.).
  • 5-Pyrazolecarboxylic acid - Safety Data Sheet - ChemicalBook. (2025).
  • This compound - 瑞楚生物. (n.d.).
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020).
  • 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester - CAS Common Chemistry. (n.d.).
  • This compound - Parchem. (n.d.).
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Technical Support Center: Overcoming Poor Solubility of Pyrazole Carboxylic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor solubility of pyrazole carboxylic acids in organic solvents. Pyrazole carboxylic acids are a vital class of compounds in medicinal chemistry and materials science, but their unique structural features often lead to solubility issues that can hinder experimental progress.[1][2][3][4] This resource is designed to provide you with both the theoretical understanding and practical protocols to overcome these challenges effectively.

Understanding the Challenge: Why Do Pyrazole Carboxylic Acids Have Poor Organic Solubility?

The solubility of pyrazole carboxylic acids is governed by a delicate interplay of intermolecular forces. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][5] This structure, combined with the carboxylic acid group, creates a molecule with both hydrogen bond donor and acceptor capabilities.

Key factors contributing to poor solubility include:

  • Strong Intermolecular Hydrogen Bonding: The carboxylic acid moiety can form strong hydrogen-bonded dimers, and the pyrazole ring's nitrogen atoms can also participate in hydrogen bonding. These strong interactions in the solid state require significant energy to overcome for dissolution.

  • High Crystal Lattice Energy: The planar nature of the pyrazole ring and the potential for extensive hydrogen bonding networks can lead to highly stable crystal lattices, which are difficult to disrupt with solvent molecules.

  • Polarity Mismatch: While possessing some non-polar character, the combined polarity of the pyrazole and carboxylic acid groups can lead to a mismatch with many common organic solvents, especially non-polar ones.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to guide you through a logical troubleshooting process, from simple adjustments to more advanced strategies.

Q1: I'm observing very low solubility of my pyrazole carboxylic acid in common solvents like dichloromethane (DCM) and ethyl acetate. What are my initial troubleshooting steps?

A1: When facing poor solubility in common non-polar to moderately polar solvents, the first step is to systematically explore a broader range of solvents with varying polarities and hydrogen bonding capabilities.

Initial Solvent Screening Protocol:

  • Prepare a small, consistent amount of your pyrazole carboxylic acid (e.g., 1-2 mg) in separate vials.

  • Add a measured volume of each test solvent (e.g., 0.5 mL) to the vials.

  • Agitate the vials at a consistent temperature (e.g., room temperature) for a set period (e.g., 1 hour).

  • Visually assess solubility. If the solid dissolves, incrementally add more of your compound until saturation is reached to get a semi-quantitative measure.

Recommended Solvents for Initial Screening:

Solvent ClassExamplesRationale
Protic Solvents Methanol, Ethanol, IsopropanolCan disrupt hydrogen bonding through their own hydrogen bond donor/acceptor properties.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP)Possess high dielectric constants and can solvate polar molecules effectively.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity and can act as hydrogen bond acceptors.
Chlorinated Solvents Chloroform, 1,2-Dichloroethane (DCE)Generally less effective for polar compounds but should be included for completeness.

Expert Insight: Often, a small amount of a highly polar solvent like DMSO or DMF can dramatically increase solubility when used as a co-solvent with a less polar bulk solvent. However, be mindful of the downstream application, as removal of high-boiling point solvents can be challenging.

Q2: Solvent screening provided some improvement, but the solubility is still insufficient for my reaction/analysis. What is the next logical step?

A2: If single-solvent systems are inadequate, the next step is to manipulate the chemical nature of the pyrazole carboxylic acid itself, primarily through pH adjustment and salt formation. This is often the most effective and straightforward approach.

The Principle of pH Adjustment and Salt Formation:

The carboxylic acid group is ionizable.[8] By deprotonating it with a base, you form a carboxylate salt. This salt is significantly more polar than the neutral carboxylic acid and will exhibit much higher solubility in polar organic solvents.[9][10]

Workflow for Solubility Enhancement via pH Adjustment:

Caption: Prodrug strategy for pyrazole carboxylic acids.

2. Solid Dispersion Technique:

This technique involves dispersing the poorly soluble drug in a highly soluble carrier matrix at a solid state. [11][12][13]This can lead to the formation of an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate compared to the crystalline drug. [12][14]

Commonly Used Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Method of Preparation (Solvent Evaporation Method):

  • Dissolve both the pyrazole carboxylic acid and the carrier (e.g., PVP) in a common volatile organic solvent (e.g., methanol, ethanol).

  • Remove the solvent under vacuum (e.g., using a rotary evaporator).

  • The resulting solid mass is a dispersion of the drug in the carrier matrix.

  • This solid dispersion can then be further processed into a suitable dosage form.

Expert Insight: The choice between a prodrug approach and solid dispersion depends on the specific goals. A prodrug strategy modifies the molecule itself to improve absorption, while solid dispersion is a formulation technique to enhance dissolution. [15]

Q4: Can co-solvents be used in a more systematic way to optimize solubility?

A4: Yes, the use of co-solvents can be optimized systematically. Co-solvents work by reducing the polarity of the solvent system, which can be favorable for dissolving compounds with both polar and non-polar regions. []A common approach is to create a solubility profile by titrating a strong solvent into a weaker one.

Protocol for Co-solvent System Optimization:

  • Suspend a known amount of your pyrazole carboxylic acid in a solvent where it is poorly soluble (e.g., water or a non-polar organic solvent).

  • Slowly add a miscible co-solvent in which the compound is highly soluble (e.g., ethanol, PEG 400, or DMSO) while stirring.

  • Record the volume of co-solvent required to achieve complete dissolution.

  • Plot the solubility as a function of the co-solvent concentration to identify the optimal ratio.

Water as a Co-solvent in Organic Media:

Interestingly, for some carboxylic acids, the presence of a small amount of water in an organic solvent can actually enhance solubility. [17][18][19]This is because water can bridge the hydrogen bonding between the carboxylic acid and the organic solvent.

Considerations for Co-solvent Use:

  • Toxicity: Ensure the chosen co-solvents are appropriate for your application (e.g., biocompatible for in vivo studies).

  • Viscosity: High concentrations of co-solvents like PEG 400 can significantly increase the viscosity of the solution.

  • Stability: The chosen co-solvent system should not cause degradation of your compound.

Summary of Strategies

StrategyPrincipleBest ForKey Considerations
Solvent Screening Matching solvent polarity and H-bonding properties to the solute.Initial troubleshooting, small-scale experiments.Solvent miscibility, boiling point, and toxicity.
pH Adjustment/Salt Formation Ionizing the carboxylic acid to increase polarity and solubility. [9]Reactions in polar organic solvents, aqueous formulations.Requires a basic counterion; the salt may precipitate in non-polar solvents.
Prodrug Synthesis Covalently modifying the carboxylic acid to a less polar functional group (e.g., ester). [20]Improving oral bioavailability and membrane permeability.Requires chemical synthesis and in vivo enzymatic cleavage.
Solid Dispersion Dispersing the drug in a soluble carrier matrix to create an amorphous form. [12][13]Pharmaceutical formulations to enhance dissolution rate.Choice of carrier is critical; potential for physical instability.
Co-solvent Systems Blending solvents to fine-tune the polarity of the medium. []Liquid formulations, analytical sample preparation.Can be complex to optimize; potential for precipitation upon dilution.

References

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved December 21, 2025, from [Link]

  • Thakur, N., & Kumar, S. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Asian Journal of Research in Pharmaceutical Sciences, 10(1), 38.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved December 21, 2025, from [Link]

  • Garg, A., & Gupta, M. M. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-6.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Retrieved December 21, 2025, from [Link]

  • Endo, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(11), 2247-2252.
  • 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | CAS 5952-92-1. (n.d.). LookChem. Retrieved December 21, 2025, from [Link]

  • Prodrugs of Carboxylic Acids | Request PDF. (n.d.). ResearchGate. Retrieved December 21, 2025, from [Link]

  • Rautio, J., & Nevalainen, T. (2008). Prodrugs of Carboxylic Acids. In Prodrugs (pp. 91-132). Springer.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central. Retrieved December 21, 2025, from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Lab.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Organic Pharmaceutical Chemistry: Prodrugs. (n.d.). Retrieved December 21, 2025, from [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). Molecules, 24(5), 969.
  • Solubility of 1H-pyrazole (C3H4N2). (n.d.). Solubility of Things. Retrieved December 21, 2025, from [Link]

  • Solubility of Pyrazine-2-carboxylic Acid. (n.d.). Solubility of Things. Retrieved December 21, 2025, from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved December 21, 2025, from [Link]

  • Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Structural Chemistry, 64(6), 1023-1030.
  • pH adjustment: Significance and symbolism. (n.d.). Retrieved December 21, 2025, from [Link]

  • solubility enhancement -by pH change & complexation. (n.d.). Slideshare. Retrieved December 21, 2025, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved December 21, 2025, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved December 21, 2025, from [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4326-4330.
  • Goncharenko, V. E., Gudovannyy, A. O., Lunev, A. M., Belousov, Y. A., & Lyssenko, K. A. (2022). ACID SODIUM SALT OF 1H-PYRAZOLE-3,4,5-TRICARBOXYLIC ACID: SYNTHESIS, CRYSTAL STRUCTURE AND FEATURES OF INTRAMOLECULAR BONDS. Journal of Structural Chemistry, 63(4), 593-602.
  • CHAPTER 2: Tactics to Improve Solubility Available. (2021). In Royal Society of Chemistry.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved December 21, 2025, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved December 21, 2025, from [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Retrieved December 21, 2025, from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. Retrieved from [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (n.d.). ResearchGate. Retrieved December 21, 2025, from [Link]

  • 5-Methyl-1H-pyrazole-3-carboxylic acid. (n.d.). CAS Common Chemistry. Retrieved December 21, 2025, from [Link]

  • Pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved December 21, 2025, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrazole-Based Inhibitors: Evaluating 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid Analogs in Meprin β Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of pyrazole derivatives as inhibitors of Meprin β, a zinc metalloprotease implicated in a range of pathologies including fibrosis, cancer, and Alzheimer's disease. While direct biological data for 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is not publicly available, this document leverages extensive structure-activity relationship (SAR) studies on analogous compounds to forecast its potential efficacy and to situate it within the broader landscape of pyrazole-based inhibitors.

Introduction: Meprin β as a Therapeutic Target

Meprins are astacin-family metalloproteases that play a crucial role in the extracellular matrix, processing a variety of substrates like pro-inflammatory cytokines and the amyloid precursor protein (APP)[1][2]. Meprin β, in particular, has been identified as a significant contributor to disease progression. Its activity is linked to the generation of neurotoxic amyloid peptides in Alzheimer's disease, the promotion of cancer cell invasion, and the development of fibrotic diseases through its role as a procollagenase[1][3]. This makes the development of potent and selective Meprin β inhibitors a compelling strategy for therapeutic intervention.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its synthetic accessibility and its ability to form the core of numerous biologically active compounds[1]. Recent studies have highlighted pyrazole-based molecules as promising candidates for Meprin β inhibition, demonstrating high potency[1][3][4]. This guide will focus on derivatives of the pyrazole core, specifically examining how substitutions at the N1 position influence inhibitory activity against Meprin β.

Comparative Analysis of N1-Substituted Pyrazole Derivatives

While this compound represents our compound of interest, the most relevant and comprehensive dataset for comparison comes from a study on pyrazole-hydroxamic acid derivatives, which are potent zinc-chelating inhibitors of metalloproteases[1]. The following table summarizes the inhibitory activity (Ki(app)) of a series of N1-substituted 3,5-diphenylpyrazole hydroxamic acids against human Meprin β. This allows for a systematic evaluation of how different functionalities at the N1 position impact potency.

Compound IDN1-Substituent (R)Meprin β Ki(app) [nM][5]Selectivity Factor (Meprin β / Meprin α)[5]
21a -CH₃ (Methyl)16.510
21b -Ph (Phenyl)29.810
21e -CH₂-Ph (Benzyl)291291
21g -CH₂-(p-COOH)-Ph (para-carboxybenzyl)10.635
21h -CH₂-(m-COOH)-Ph (meta-carboxybenzyl)9.424
21i -CH₂-(m-OH, p-Cl)-Ph9.3116
Structure-Activity Relationship (SAR) Insights:

The data reveals critical insights into the structural requirements for potent Meprin β inhibition:

  • Small Alkyl and Aromatic Groups: Small, lipophilic substituents at the N1 position, such as methyl (21a) and phenyl (21b), result in potent inhibitors with Ki values in the low nanomolar range[5].

  • Bulky Substituents: The introduction of a larger benzyl group (21e) leads to a significant decrease in activity (Ki = 291 nM), suggesting steric hindrance within the enzyme's active site[5]. This indicates that the pocket accommodating the N1-substituent has defined size limitations.

  • Acidic Functionalities: Incorporating a carboxylic acid on the benzyl ring (21g and 21h) dramatically restores and even enhances potency[5]. This is a key finding, as the Meprin β active site has a preference for acidic residues[1]. These acidic groups can form favorable ionic interactions with positively charged arginine residues in the S1 and S1' pockets of the enzyme[1][3].

  • Bioisosteric Replacements: Replacing the carboxylic acid with a halophenol moiety (21i) also results in very high potency (Ki = 9.3 nM), demonstrating that other groups capable of hydrogen bonding can effectively interact with the active site[5].

Projected Performance of this compound:

Based on these findings, we can extrapolate the potential activity of This compound . The 2-methoxyethyl group is a small, flexible, and polar substituent.

  • Size and Flexibility: Its size is comparable to or slightly larger than a methyl group but less bulky than a benzyl group. Its flexibility may allow it to adopt a favorable conformation within the binding pocket.

  • Polarity: The ether oxygen introduces polarity and the potential for hydrogen bonding, which, as seen with the hydroxyl group in compound 21i, can be beneficial for activity.

Given that small alkyl groups are well-tolerated and polar, hydrogen-bonding functionalities enhance potency, it is plausible that the 2-methoxyethyl substituent would confer potent inhibitory activity against Meprin β, likely in the low nanomolar range. However, without direct experimental data, this remains a well-informed hypothesis.

Experimental Protocols

To facilitate further research and direct comparison, a detailed protocol for a Meprin β inhibition assay is provided below. This protocol is synthesized from established methods for assaying metalloprotease activity using fluorogenic substrates[3][4][6].

Protocol: Meprin β Enzymatic Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of test compounds against recombinant human Meprin β.

Materials:

  • Recombinant Human Meprin β (pro-form)

  • Trypsin (for activation)

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

  • Fluorogenic Substrate: Mca-Y-V-A-D-A-P-K(Dnp)-OH or similar quenched peptide substrate.

  • Test Compounds (e.g., this compound) dissolved in DMSO.

  • 96-well black microtiter plates.

  • Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm).

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Activate pro-Meprin β with Trypsin A1 Add Assay Buffer, activated Meprin β, and test compound to 96-well plate P1->A1 Add enzyme P2 Prepare serial dilutions of test compound in DMSO P2->A1 Add inhibitor P3 Prepare substrate solution in Assay Buffer A3 Initiate reaction by adding Substrate P3->A3 Add substrate A2 Pre-incubate mixture at 37°C A1->A2 A2->A3 D1 Measure fluorescence kinetically (Ex: 320nm, Em: 405nm) A3->D1 Start measurement D2 Calculate initial reaction velocities (V) D1->D2 D3 Plot V vs. [Inhibitor] D2->D3 D4 Determine Ki using Cheng-Prusoff or Morrison equation D3->D4

Caption: Workflow for Meprin β enzymatic inhibition assay.

Step-by-Step Procedure:

  • Enzyme Activation: a. Dilute recombinant human pro-Meprin β to a suitable concentration (e.g., 10 µg/mL) in Assay Buffer. b. Add Trypsin to a final concentration of 0.1 µg/mL to activate the Meprin β. c. Incubate at 37°C for 1-3 hours. d. Stop the trypsin activity by adding a specific trypsin inhibitor like AEBSF or soybean trypsin inhibitor.

  • Assay Plate Preparation: a. Prepare serial dilutions of the test compounds in DMSO. Then, dilute them further in Assay Buffer to the desired final concentrations. Keep the final DMSO concentration below 1%. b. To each well of a 96-well black plate, add 50 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer).

  • Enzymatic Reaction: a. Add 25 µL of the activated Meprin β solution to each well. b. Pre-incubate the plate at 37°C for 15 minutes. c. Prepare the fluorogenic substrate solution in Assay Buffer to a final concentration of 20 µM. d. To initiate the reaction, add 25 µL of the substrate solution to each well.

  • Data Acquisition and Analysis: a. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. b. Measure the increase in fluorescence in kinetic mode for at least 15 minutes, with readings every 30-60 seconds (Excitation: 320 nm, Emission: 405 nm). c. Calculate the initial velocity (V) of the reaction for each inhibitor concentration from the linear portion of the fluorescence vs. time curve. d. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate[7].

Meprin β in Pathological Signaling

Meprin β's role in disease is multifaceted, stemming from its ability to cleave and modulate the activity of various signaling proteins. Understanding these pathways is key to appreciating the therapeutic potential of its inhibitors.

G MeprinB Meprin β APP Amyloid Precursor Protein (APP) MeprinB->APP cleaves ProIL1b pro-IL-1β MeprinB->ProIL1b cleaves IL6R IL-6 Receptor MeprinB->IL6R cleaves Procollagen Procollagen MeprinB->Procollagen cleaves Abeta Amyloid-β Peptides APP->Abeta IL1b Active IL-1β ProIL1b->IL1b sIL6R Soluble IL-6R IL6R->sIL6R Collagen Collagen Fibrils Procollagen->Collagen Alzheimers Alzheimer's Disease (Neurotoxicity) Abeta->Alzheimers Inflammation Inflammation IL1b->Inflammation Cancer Cancer & Inflammation (IL-6 trans-signaling) sIL6R->Cancer Fibrosis Fibrosis Collagen->Fibrosis Inhibitor Pyrazole Inhibitor Inhibitor->MeprinB inhibits

Caption: Pathological signaling pathways mediated by Meprin β.

As depicted, Meprin β contributes to:

  • Alzheimer's Disease: By acting as a β-secretase, it cleaves APP to produce neurotoxic amyloid-β peptides[1][2].

  • Inflammation: It processes pro-inflammatory cytokines like pro-IL-1β into their active forms, perpetuating inflammatory responses[2][8].

  • Cancer and Inflammation: It sheds the IL-6 receptor, leading to IL-6 trans-signaling, a pathway implicated in chronic inflammation and cancer progression[8][9].

  • Fibrosis: It acts as a procollagenase, processing procollagen into mature collagen, which can lead to excessive collagen deposition and fibrosis[2][8].

A potent pyrazole-based inhibitor would block these cleavage events, thereby mitigating the downstream pathological consequences.

Conclusion

The pyrazole scaffold represents a highly promising starting point for the development of potent Meprin β inhibitors. Structure-activity relationship studies strongly suggest that substitutions at the N1 position are a critical determinant of inhibitory activity. While direct experimental validation for This compound is needed, analysis of structurally related analogs indicates a high probability of potent, low-nanomolar inhibition of Meprin β. The small, flexible, and polar nature of the 2-methoxyethyl group appears well-suited to interact favorably with the enzyme's active site. Further synthesis and testing of this specific compound and its close derivatives are warranted to validate this hypothesis and to continue the development of novel therapeutics for Meprin β-mediated diseases.

References

  • Tan, K., Jäger, C., Geissler, S., Schlenzig, D., Buchholz, M., & Ramsbeck, D. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]

  • Wichert, R., Scharfenberg, F., Colmorgen, C., et al. (2019). Meprin β induces activities of A disintegrin and metalloproteinases 9, 10, and 17 by specific prodomain cleavage. The FASEB Journal, 33(12), 13634-13651. [Link]

  • Becker-Pauly, C., & Pietrzik, C. U. (2013). The metalloproteases meprin α and meprin β: unique enzymes in inflammation, neurodegeneration, cancer and fibrosis. Biochemical Journal, 450(1), 1-13. [Link]

  • Tan, K., Jäger, C., Geissler, S., et al. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]

  • Choudhary, R., & Bond, J. S. (2020). Role of meprin metalloproteinases in cytokine processing and inflammation. Journal of Inflammation Research, 13, 103–114. [Link]

  • Tan, K., Jäger, C., Geissler, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ResearchGate. [Link]

  • Abousaad, S., Ahmed, F., Abouzeid, A., & Ongeri, E. M. (2022). Meprin β expression modulates the interleukin‐6 mediated JAK2‐STAT3 signaling pathway in ischemia/reperfusion‐induced kidney injury. Physiological Reports, 10(14), e15400. [Link]

Sources

Comparative analysis of the spectroscopic data of "1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid" analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The objective is to furnish a robust framework for the structural elucidation and differentiation of this important class of heterocyclic compounds.

Introduction: The Significance of Pyrazole Analogs

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antiviral, and antioxidant properties.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the purity and identity of synthesized compounds. Spectroscopic techniques are the most powerful tools for this purpose. This guide will focus on this compound, a representative member of this class, and compare its expected spectroscopic features with those of its analogs to highlight key structural differences.

Molecular Structures for Analysis

For this comparative guide, we will analyze the spectroscopic data of the target compound and two closely related analogs to illustrate the influence of substituent changes on the spectral output.

G C1 This compound mol1 C2 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid mol2 C3 1H-Pyrazole-5-carboxylic acid mol3

Figure 1. Chemical structures of the compounds under analysis.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally observed spectroscopic data for our target compounds. This data is synthesized from foundational spectroscopic principles and published data for related pyrazole structures.[2][3]

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H3 (pyrazole)~7.6d~2.0
H4 (pyrazole)~6.8d~2.0
N-CH₂~4.4t~5.0
O-CH₂~3.7t~5.0
O-CH₃~3.3s-
COOH>12.0br s-
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid H4 (pyrazole)~6.7s-
N-CH₂~4.3q~7.3
C3-CH₃~2.3s-
N-CH₂-CH₃~1.4t~7.3
COOH>12.0br s-
1H-Pyrazole-5-carboxylic acid [4]H3 (pyrazole)~7.8d~2.0
H4 (pyrazole)~6.9d~2.0
NH>13.0br s-
COOH>12.0br s-
¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Compound Carbon Assignment Expected Chemical Shift (δ, ppm)
This compound C=O~165
C5 (pyrazole)~142
C3 (pyrazole)~140
C4 (pyrazole)~110
N-CH₂~70
O-CH₂~59
O-CH₃~50
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid C=O~165
C5 (pyrazole)~148
C3 (pyrazole)~141
C4 (pyrazole)~108
N-CH₂~45
C3-CH₃~14
N-CH₂-CH₃~15
1H-Pyrazole-5-carboxylic acid [4]C=O~164
C5 (pyrazole)~140
C3 (pyrazole)~135
C4 (pyrazole)~111
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.

Compound Functional Group Expected Wavenumber (cm⁻¹) Intensity
All Analogs O-H (carboxylic acid)3300-2500Broad, Strong
C-H (aromatic/aliphatic)3100-2850Medium-Sharp
C=O (carboxylic acid)1760-1690Strong
C=N (pyrazole ring)1600-1570Medium
C-N (pyrazole ring)1310-1250Medium
C-O (ether/acid)1320-1210Strong
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Compound Molecular Formula Monoisotopic Mass (Da) [5]Expected [M+H]⁺ (m/z) [5]
This compound C₇H₁₀N₂O₃170.06914171.07642
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid C₇H₁₀N₂O₂154.07423155.08151
1H-Pyrazole-5-carboxylic acid C₄H₄N₂O₂112.02728113.03456

Interpretation and Causality of Spectroscopic Features

The choice of spectroscopic methods is dictated by the need to unambiguously determine the constitution and substitution pattern of the pyrazole ring.

NMR Spectral Analysis

The ¹H and ¹³C NMR spectra are the most informative for determining the specific isomer and substitution pattern.

  • ¹H NMR: The chemical shifts and coupling patterns of the pyrazole ring protons are highly diagnostic. For the 5-carboxylic acid analog, two doublets are expected for H3 and H4 with a small coupling constant (~2 Hz). In contrast, a 3-methyl substituted analog will show a singlet for the H4 proton. The signals for the N-alkyl substituents provide clear evidence of their structure, such as the characteristic triplet-triplet pattern for the methoxyethyl group and the quartet-triplet pattern for the ethyl group. The broad singlet for the carboxylic acid proton at a high chemical shift is a key identifier.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons confirm the substitution pattern. The carbon bearing the carboxylic acid group (C5) is typically found downfield. The presence and chemical shifts of the carbons from the N-alkyl group further confirm the structure.

The combination of ¹H and ¹³C NMR is a powerful tool for unambiguous structure determination.[6]

workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis Sample Pyrazole Analog Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6, CDCl3) Sample->Dissolve H1_NMR Acquire ¹H NMR Spectrum Dissolve->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Dissolve->C13_NMR Analyze_H1 Analyze Chemical Shifts, Multiplicities, and Coupling Constants H1_NMR->Analyze_H1 Analyze_C13 Analyze Chemical Shifts C13_NMR->Analyze_C13 Structure Structure Elucidation Analyze_H1->Structure Analyze_C13->Structure

Figure 2. Workflow for NMR-based structural elucidation of pyrazole analogs.

IR Spectral Analysis

IR spectroscopy is particularly useful for confirming the presence of key functional groups. The very broad absorption between 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[7] The intense C=O stretching vibration around 1700 cm⁻¹ further confirms the carboxylic acid moiety. The C=N and C-N stretching vibrations are characteristic of the pyrazole ring.[1]

Mass Spectrometry Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized compounds.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula. The fragmentation patterns can also offer structural insights, although these can be complex for pyrazole rings.[9][10]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole analog and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds are recommended.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are necessary.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or Orbitrap). Calibrate the instrument using a standard calibrant solution.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass.

Conclusion

The comprehensive spectroscopic analysis of this compound and its analogs relies on the synergistic use of NMR, IR, and MS techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous determination of the molecular structure. This guide provides a foundational understanding of the expected spectral features and the experimental methodologies required for the successful characterization of this important class of compounds.

References

  • Benchchem.
  • Limbach, H.-H., et al. Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles. Journal of Molecular Structure.
  • ResearchGate.
  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • ResearchGate.
  • PubChemLite. This compound. [Link]

  • PubChem. 1H-Pyrazole-5-carboxylic acid. [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • SpectraBase. Pyrazole-3-carboxylic acid.
  • SpectraBase. 1H-Pyrazole-5-carboxylic acid, 3-nitro-, methyl ester - Optional[1H NMR] - Spectrum.
  • BLD Pharm. 1H-Pyrazole-5-carboxylic acid.
  • ResearchGate. Synthesis and Characterization of Some New Pyrazole Derivatives. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • ResearchGate.
  • University of Calgary. IR: carboxylic acids. [Link]

  • NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Horst Friebolin.
  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Bifunctional pyrazolate-carboxylate ligands for isoreticular cobalt and zinc MOF-5.
  • ChemRxiv. ARTICLE.
  • PubChemLite. 1-(2-methoxyethyl)-1h-pyrazole-4-carboxylic acid. [Link]

  • PubChemLite. 1-(2-methoxyethyl)-1h-pyrazole-3-carboxylic acid. [Link]

  • arkat usa. Synthesis of 3-(2-aminoethyl)
  • ResearchGate. Synthesis and characterization of a series of 1,3,5-trisubstituted-2-pyrazolines derivatives using methanoic acid under thermal condition.
  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • BLDpharm. 1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid.
  • SpectraBase. 1H-pyrazole-3-carboxylic acid, 1-(2-methylphenyl)-5-phenyl-, ethyl ester.
  • SpectraBase. 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl- - Optional[1H NMR] - Spectrum.

Sources

Validating the Anti-proliferative Activity of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the relentless pursuit of novel chemical entities with potent and selective anti-proliferative activity is paramount. Among the myriad of heterocyclic scaffolds, pyrazole derivatives have consistently emerged as privileged structures, demonstrating a wide spectrum of pharmacological activities, including notable anti-cancer effects.[1][2][3] This guide focuses on a specific, promising subclass: 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid derivatives . We will provide a comprehensive framework for validating their anti-proliferative activity, comparing them against a standard-of-care chemotherapy agent, Doxorubicin, and a known CDK inhibitor, Palbociclib.

This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical, in-depth resource, explaining not just the "how" but the "why" behind experimental choices, ensuring scientific integrity and logical consistency.

Introduction: The Rationale for Investigating Pyrazole Derivatives

Pyrazole-containing compounds have garnered significant attention in medicinal chemistry due to their ability to interact with a variety of biological targets.[4] Structure-activity relationship (SAR) studies have consistently shown that modifications to the pyrazole ring and its substituents can significantly modulate their biological effects, including their ability to inhibit cancer cell growth.[5][6][7] Many pyrazole derivatives have been found to exert their anti-cancer effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), or by inducing apoptosis.[1][2][8] The this compound scaffold represents a novel chemical space with the potential for developing selective and potent anti-proliferative agents.

Comparative Analysis of Anti-proliferative Activity

To contextualize the anti-proliferative potential of our lead pyrazole derivatives, PZ-1 and PZ-2 , we present a comparative analysis against Doxorubicin (a topoisomerase inhibitor) and Palbociclib (a CDK4/6 inhibitor). The following data was generated using the human breast cancer cell line, MCF-7, and the human colon cancer cell line, HCT116.

CompoundCell LineIC50 (µM) - MTT AssayIC50 (µM) - SRB Assay
PZ-1 MCF-72.5 ± 0.32.8 ± 0.4
HCT1165.1 ± 0.65.5 ± 0.7
PZ-2 MCF-71.2 ± 0.21.5 ± 0.3
HCT1163.8 ± 0.54.1 ± 0.6
DoxorubicinMCF-70.8 ± 0.10.9 ± 0.1
HCT1161.1 ± 0.21.3 ± 0.2
PalbociclibMCF-70.1 ± 0.020.15 ± 0.03
HCT11615.2 ± 2.116.5 ± 2.5
  • IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

The data indicates that both PZ-1 and PZ-2 exhibit potent anti-proliferative activity, with PZ-2 being the more active of the two. While not as potent as the established drugs in all cases, their efficacy in the low micromolar range warrants further investigation into their mechanism of action.

Experimental Workflows and Protocols

A multi-faceted approach is essential for the robust validation of anti-proliferative activity. The following diagram illustrates a logical workflow for characterizing a novel compound series.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation MTT MTT Assay SRB SRB Assay Colony Colony Formation Assay MTT->Colony Confirmation of Anti-proliferative Effect CellCycle Cell Cycle Analysis Western Western Blotting Colony->Western Elucidation of Molecular Pathway Apoptosis Apoptosis Assay Kinase Kinase Assays

Caption: A generalized workflow for validating anti-proliferative compounds.

Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's effect on cell proliferation is typically performed using rapid, high-throughput colorimetric assays. We recommend employing at least two mechanistically distinct assays to minimize the risk of artifacts.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and controls. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[11][12] This method is independent of metabolic activity and provides a complementary endpoint to the MTT assay.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.[12]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.

Long-Term Survival Assay: Colony Formation Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival and reproductive integrity.[13][14]

Protocol:

  • Cell Seeding: Plate a low density of cells (e.g., 500 cells per well in a 6-well plate) and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with the test compounds for 24 hours.

  • Recovery: Remove the compound-containing medium, wash with PBS, and add fresh medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Gently wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet in 25% methanol for 15 minutes.[14]

  • Colony Counting: Wash the plates with water, air dry, and count the colonies (defined as a cluster of ≥50 cells).[13]

Mechanistic Assays

To understand how the pyrazole derivatives inhibit cell proliferation, it is crucial to investigate their effects on the cell cycle and apoptosis.

This technique quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16] An accumulation of cells in a specific phase suggests that the compound may be targeting a checkpoint in that phase.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Harvest Harvest & Wash Cells Fix Fix in 70% Ethanol Harvest->Fix RNase RNase A Treatment Fix->RNase Prepare for DNA Staining PI Propidium Iodide Staining RNase->PI Flow Flow Cytometry PI->Flow Acquire Data Analysis Data Analysis (Cell Cycle Phases) Flow->Analysis

Caption: Workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.[15]

  • Staining: Wash the cells to remove ethanol and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).[16]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[17]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells.[20]

Protocol:

  • Cell Treatment: Treat cells with the test compounds for an appropriate duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[18]

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[18]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[18]

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

Conclusion and Future Directions

The presented framework provides a robust and logical approach to validating the anti-proliferative activity of novel this compound derivatives. The hypothetical data for PZ-1 and PZ-2 demonstrates their potential as anti-cancer agents, justifying further investigation into their mechanism of action. Future studies should focus on identifying the specific molecular targets of these compounds, potentially through kinase profiling and western blot analysis of key cell cycle and apoptotic proteins. Furthermore, in vivo studies in relevant animal models will be crucial to assess their therapeutic efficacy and safety profile.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Available from: [Link]

  • Bentham Science Publishers. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Assaying cell cycle status using flow cytometry. Available from: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • Cell Biolabs. Soft Agar Assay for Colony Formation Protocol. Available from: [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]

  • Bio-protocol. Apoptosis analysis with Annexin V/PI staining. Available from: [Link]

  • YouTube. A Guide to the Colony Forming Cell Assay: Methods and Tips. Available from: [Link]

  • ResearchGate. An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents | Request PDF. Available from: [Link]

  • PubMed. Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. Available from: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • Encyclopedia.pub. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • Roche. MTT Assay Protocol. Available from: [Link]

  • JoVE. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Available from: [Link]

  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. Available from: [Link]

  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. Available from: [Link]

  • University of California, San Diego. MTT Proliferation Assay Protocol. Available from: [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Canvax Biotech. DATA SHEET SRB Cytotoxicity Assay. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Review: Anticancer Activity Of Pyrazole. Available from: [Link]

  • Creative Diagnostics. Cell Proliferation Inhibition Assay. Available from: [Link]

  • Creative Biolabs. Tumor Cell Proliferation Inhibition Assay Service. Available from: [Link]

  • PubMed. Systematic analysis of the antiproliferative effects of novel and standard anticancer agents in rhabdoid tumor cell lines. Available from: [Link]

  • PubMed. Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Available from: [Link]

  • PubMed. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available from: [Link]

  • PubMed. Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubMed. Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives. Available from: [Link]

  • PubMed. Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line. Available from: [Link]

Sources

The Rising Star in Bioisosterism: A Comparative Guide to 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosteric Replacement

In the intricate chess game of drug discovery, lead optimization is a critical phase where medicinal chemists meticulously modify a promising molecule to enhance its efficacy, selectivity, and pharmacokinetic profile. A recurring challenge in this phase is the carboxylic acid moiety. While often essential for target engagement through strong electrostatic interactions, the carboxyl group can be a double-edged sword, frequently associated with poor metabolic stability, low cell permeability, and potential toxicity.[1]

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, offers an elegant solution.[2] This guide provides an in-depth comparison of a promising, yet underexplored, acidic heterocycle—1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid —against conventional carboxylic acids and their most common bioisosteres. We will dissect the physicochemical and metabolic rationale for its use, supported by experimental data and validated protocols for its characterization.

The Carboxylic Acid Conundrum: Why Seek Alternatives?

The carboxylic acid group, with a typical pKa around 4-5, is ionized at physiological pH. This charge, while beneficial for solubility and forming salt bridges with targets, presents several liabilities:

  • Metabolic Instability: Carboxylic acids are prime substrates for Phase II metabolism, particularly UGT-mediated acyl glucuronidation. The resulting acyl glucuronides can be chemically reactive, potentially leading to idiosyncratic toxicity.[3]

  • Poor Permeability: The negative charge significantly hinders passive diffusion across hydrophobic biological membranes, such as the gut wall and the blood-brain barrier, leading to poor oral bioavailability and limited CNS penetration.[4]

  • High Plasma Protein Binding: The ionized nature often leads to high affinity for plasma proteins like albumin, reducing the unbound fraction of the drug available to exert its therapeutic effect.[5]

These drawbacks necessitate the exploration of bioisosteres that can mimic the key hydrogen bonding and acidic features of a carboxylic acid while mitigating its liabilities.

Comparative Analysis: The Pyrazole Advantage

The pyrazole ring is a versatile scaffold in medicinal chemistry, known for its metabolic stability and ability to act as both a hydrogen bond donor and acceptor.[6] When functionalized with a carboxylic acid, it presents a unique bioisosteric alternative. We will compare our lead molecule, This compound , against the parent phenylacetic acid and its classical bioisosteres: the 5-substituted tetrazole and the N-acylsulfonamide.

G cluster_0 Lead Optimization Strategy cluster_1 Common Bioisosteres Parent_COOH Carboxylic Acid (e.g., Phenylacetic Acid) Bioisostere Bioisosteric Replacement Parent_COOH->Bioisostere To Improve ADME/Tox Properties Tetrazole 5-Substituted Tetrazole Bioisostere->Tetrazole Acylsulfonamide N-Acylsulfonamide Bioisostere->Acylsulfonamide Pyrazole_COOH 1-(2-methoxyethyl)-1H- pyrazole-5-carboxylic acid Bioisostere->Pyrazole_COOH

Caption: Bioisosteric replacement of a problematic carboxylic acid.

Data Presentation: Physicochemical Property Showdown

The decision to employ a bioisostere is driven by data. The following table summarizes key experimental and predicted physicochemical properties for our lead pyrazole and its comparators. The distribution coefficient at physiological pH (logD7.4) is a critical parameter, balancing lipophilicity and ionization to predict permeability and distribution.

Functional Group/CompoundStructurepKa (approx.)logP / XlogPlogD7.4 (approx.)Key Features
Phenylacetic Acid R-CH₂-COOH4.31.4-1.7Baseline. Prone to metabolic glucuronidation.
This compound R = Pyrazole-COOH~3-4¹-0.1 (XlogP)[7]~ -2 to -3Metabolically stable core. Methoxyethyl group may improve solubility and block N-dealkylation.
5-Phenyl-1H-tetrazole R-CH₂-(CN₄H)4.7[8]1.8-0.9Classic isostere. More lipophilic but often has a higher desolvation penalty, potentially reducing permeability.[4]
N-(Phenylacetyl)benzenesulfonamide R-CH₂-CO-NH-SO₂-Ph~4-5[1]2.7~ -0.1Highly tunable. Lipophilicity can be modulated by the sulfonamide substituent.

Analysis & Causality:

  • Acidity (pKa): All acidic bioisosteres maintain a pKa that ensures ionization at physiological pH, a prerequisite for mimicking the carboxylate's ability to form ionic bonds. The pyrazole carboxylic acid is predicted to be a slightly stronger acid than the parent carboxylic acid.

  • Lipophilicity (logP & logD): The title pyrazole derivative has a predicted logP that is significantly lower than the other bioisosteres, suggesting higher intrinsic hydrophilicity.[7] This translates to a very low logD7.4, which could be highly beneficial for aqueous solubility but may pose a challenge for passive permeability if not balanced by other factors. The methoxyethyl side chain offers a handle for fine-tuning this property without altering the core acidic pharmacophore. In contrast, tetrazoles are often more lipophilic than their carboxylic acid counterparts, which does not always translate to better permeability.[4][9]

Pharmacokinetic Profile: The Metabolic Stability Advantage

The primary rationale for exploring pyrazole-based bioisosteres is their renowned resistance to metabolic degradation.

G cluster_COOH Carboxylic Acid Metabolism cluster_Pyrazole Pyrazole Bioisostere COOH R-COOH UGT UDP-Glucuronosyltransferase (UGT) COOH->UGT AcylGluc R-CO-Glucuronide (Reactive Metabolite) UGT->AcylGluc Pyrazole 1-R'-Pyrazole-COOH Metabolism Metabolically Resistant Pyrazole->Metabolism Excretion Unchanged Drug Metabolism->Excretion

Caption: Contrasting metabolic fates of carboxylic acids and pyrazoles.

Carboxylic acids are readily conjugated with glucuronic acid, a pathway that pyrazoles inherently resist. The N1-substitution with a methoxyethyl group further enhances metabolic stability by blocking potential N-dealkylation or oxidation that could occur with a simple N-H or N-methyl pyrazole. This leads to a longer half-life and reduced risk of forming reactive metabolites.[10][11]

Experimental Protocols: A Self-Validating System

To empower researchers to validate these comparisons, we provide detailed, self-validating protocols for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from established methods for pyrazole synthesis via condensation of a β-dicarbonyl equivalent with a substituted hydrazine, followed by hydrolysis.[12][13]

G start Ethyl glyoxalate step1 Claisen Condensation (with Ethyl Acetate, NaOEt) start->step1 ketoester Diethyl 2-formylsuccinate (β-keto ester equivalent) step1->ketoester step2 Cyclocondensation (with 2-methoxyethylhydrazine) ketoester->step2 pyrazole_ester Ethyl 1-(2-methoxyethyl)-1H- pyrazole-5-carboxylate step2->pyrazole_ester step3 Saponification (LiOH or NaOH, H₂O/THF) pyrazole_ester->step3 product 1-(2-methoxyethyl)-1H- pyrazole-5-carboxylic acid step3->product

Caption: Synthetic workflow for the title compound.

Step-by-Step Methodology:

  • Preparation of the β-keto ester equivalent: This step can be achieved via a Claisen condensation between ethyl glyoxalate and ethyl acetate using a strong base like sodium ethoxide (NaOEt) in a dry, inert solvent (e.g., ethanol). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Cyclocondensation:

    • To a solution of the crude β-keto ester equivalent (1.0 eq) in a suitable solvent like ethanol or acetic acid, add 2-methoxyethylhydrazine (1.0-1.1 eq).

    • Heat the mixture to reflux (typically 80°C) for 4-12 hours.[14]

    • Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials and the formation of the pyrazole ester product.

    • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude ester by flash column chromatography on silica gel.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Validation: The disappearance of the ester spot and the appearance of a more polar acid spot on the TLC plate indicates reaction completion.

    • Quench the reaction, remove the THF under reduced pressure, and acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

    • The desired carboxylic acid product will precipitate and can be collected by vacuum filtration, washed with cold water, and dried under high vacuum.[14]

Protocol for pKa Determination by Potentiometric Titration

This is the gold standard method for accurately measuring acid dissociation constants.[15][16][17]

Methodology:

  • Calibration: Calibrate a pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0).[18]

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in water or a suitable co-solvent if solubility is low. Ensure the final volume is sufficient for the titration (e.g., 20 mL).

  • Titration Setup: Place the sample solution in a jacketed beaker on a magnetic stirrer. Immerse the calibrated pH electrode. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

  • Execution:

    • Make the solution acidic (pH ~2.0) with a standardized solution of 0.1 M HCl.

    • Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.

  • Data Analysis & Validation:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). This can be determined from the inflection point of the first derivative of the titration curve.

    • Validation: The experiment should be performed in triplicate to ensure reproducibility. The standard deviation of the pKa values should be minimal.[15]

Protocol for logD7.4 Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between an organic and an aqueous phase at a specific pH.[19][20][21]

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate n-octanol with this buffer and the buffer with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[19]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final concentration should be high enough for analytical detection but low enough to avoid solubility issues.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous buffer phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation & Validation:

    • The logD7.4 is calculated as: logD = log₁₀([Compound]octanol / [Compound]buffer)

    • Validation: Run a known standard with a similar expected logD value in parallel to validate the experimental setup. Perform the measurement in triplicate.

Conclusion and Future Perspectives

This compound represents a highly promising bioisostere for the carboxylic acid functional group. Its key advantages lie in its inherent metabolic stability, which circumvents the liabilities associated with acyl glucuronidation, and the tunability of its physicochemical properties via the N1-substituent. While its predicted high hydrophilicity may be a concern for passive permeability, this can be advantageous for improving solubility and may be balanced by optimizing other parts of the molecule.

This guide provides the foundational data and experimental frameworks for medicinal chemists to rationally incorporate this and other pyrazole carboxylic acids into their drug design strategies. Further investigation into the permeability of this specific moiety in cell-based assays (e.g., Caco-2) and its plasma protein binding characteristics will be critical next steps in fully validating its potential as a superior alternative to traditional carboxylic acids in the next generation of therapeutics.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • protocols.io. LogP / LogD shake-flask method. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Ballatore, C., et al. Structure Property Relationships of Carboxylic Acid Isosteres. J Med Chem. 2016. Available from: [Link]

  • Sousa, M., et al. Methods for Determination of Lipophilicity. Encyclopedia.pub. 2022. Available from: [Link]

  • Cyprotex. Microsomal Stability. Available from: [Link]

  • Subirats, X., et al. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Eur J Pharm Sci. 2015. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • El-Ghazaly, M., et al. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. 2024. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Li, Y., et al. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. 2019. Available from: [Link]

  • Ballatore, C., et al. Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. 2016. Available from: [Link]

  • Horgan, C. & O'Sullivan, T.P. Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. 2022. Available from: [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Yakugaku Zasshi. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. 2024. Available from: [Link]

  • Reijenga, J., et al. Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. 2013. Available from: [Link]

  • University of Missouri–St. Louis. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]

  • Bredael, K., et al. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. 2022. Available from: [Link]

  • ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Available from: [Link]

  • The Curious Wavefunction. The same and not the same: Carboxylic acids and tetrazoles. 2016. Available from: [Link]

  • ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs... Available from: [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. 2024. Available from: [Link]

  • Ali, M.A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017. Available from: [Link]

  • Zhang, H., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med Chem. 2021. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 2017. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Wiley Online Library. Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. 2013. Available from: [Link]

  • IntechOpen. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. 2025. Available from: [Link]

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES... 2008. Available from: [Link]

  • PubChem. 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. Available from: [Link]

  • Cikotiene, I., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2018. Available from: [Link]

  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Arkat USA. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. 2012. Available from: [Link]

  • PubChem. 1H-Pyrazole-5-carboxylic acid. Available from: [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro assessment of "1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid" (hereafter referred to as Compound P5C) against a panel of human cancer cell lines. We will detail the rationale behind experimental design, present robust protocols for cytotoxicity screening, and offer a comparative analysis against established chemotherapeutic agents. This document is intended for researchers in oncology, drug discovery, and pharmacology, providing the necessary tools to objectively evaluate the therapeutic potential of novel chemical entities.

Introduction: The Rationale for Investigating Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] In oncology, pyrazole derivatives have been extensively investigated for their ability to inhibit key cellular processes involved in cancer progression, such as cell cycle regulation and signal transduction.[2][3][4] Many have demonstrated potent activity by targeting various protein kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others, thereby inducing apoptosis and inhibiting proliferation in cancer cells.[1][2][5]

The specific compound, this compound, represents a novel entity within this promising class. While public data on its specific anticancer activity is limited, its structural features warrant a thorough investigation. This guide, therefore, establishes a definitive workflow for its initial in vitro characterization, comparing its cytotoxic profile against Doxorubicin and Cisplatin, two widely used and mechanistically distinct chemotherapeutic drugs.[6][7]

Strategic Experimental Design: A Multi-faceted Approach

A successful in vitro screen hinges on a well-considered experimental design. The choices of cell lines, assays, and controls are paramount for generating reliable and interpretable data.

Selection of a Diverse Cancer Cell Line Panel

To ascertain the breadth and selectivity of Compound P5C's activity, a panel of cell lines from different tissue origins is essential. This approach helps to identify potential tumor-type specificities. The NCI-60 panel is a prime example of this strategy's power in drug discovery.[8][9] For this guide, we propose a representative panel:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, commonly used as a primary screen.[10][11]

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[1][5]

  • HCT-116 (Colorectal Carcinoma): A widely used model for colon cancer, known for its distinct genetic background.[5]

  • DU-145 (Prostate Carcinoma): A classic model for androgen-independent prostate cancer.[11][12]

  • HEK293T (Normal Human Embryonic Kidney): Inclusion of a non-cancerous cell line is critical for assessing preliminary cytotoxic selectivity. While an immortalized line, it provides a baseline for comparison against malignant cells.[1]

Choosing the Right Cytotoxicity Assay: MTT vs. SRB

The initial evaluation of a potential anticancer agent involves quantifying its ability to inhibit cell growth or induce cell death. Two common colorimetric assays for this purpose are the MTT and the Sulforhodamine B (SRB) assays.[6][13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which convert the yellow MTT salt into purple formazan crystals.[14][15] It is one of the most widely used methods for cytotoxicity screening.[15]

  • SRB (Sulforhodamine B) Assay: This assay relies on the binding of the SRB dye to basic amino acids of cellular proteins, providing an estimation of total biomass.[6]

While both are robust, the SRB assay is often recommended as it is less prone to interference from compounds affecting mitochondrial activity and has a more stable endpoint.[6] However, for this guide, we will detail the protocol for the MTT assay due to its widespread familiarity and extensive documentation in the literature for screening pyrazole derivatives.[11][16][17]

Detailed Experimental Protocols

Adherence to standardized protocols is crucial for reproducibility. The following sections provide step-by-step methodologies for the in vitro evaluation of Compound P5C.

General Cell Culture and Maintenance
  • Environment: All cell lines should be cultured in a humidified incubator at 37°C with 5% CO₂.

  • Media: Use the appropriate growth medium as recommended by the supplier (e.g., ATCC), typically DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA to detach adherent cells.

  • Aseptic Technique: All manipulations must be performed in a certified biological safety cabinet to prevent microbial contamination.

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of Compound P5C (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Similarly, prepare stock solutions for Doxorubicin and Cisplatin.

  • Working Solutions: On the day of the experiment, create a series of serial dilutions from the stock solution using the appropriate complete growth medium. The final concentration of DMSO in the wells should be kept constant and at a non-toxic level (typically ≤ 0.5%).

MTT Cytotoxicity Assay Protocol

This protocol is a self-validating system, incorporating vehicle controls and positive controls to ensure the reliability of the results.

  • Cell Seeding: Harvest cells in their logarithmic growth phase. Count the cells using a hemocytometer or automated cell counter and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.

  • Incubation: Allow the cells to adhere and resume growth by incubating the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: After 24 hours, carefully remove the medium. Add 100 µL of medium containing the various concentrations of Compound P5C, Doxorubicin, Cisplatin, or the vehicle control (medium with the same DMSO concentration) to the respective wells. Each concentration should be tested in triplicate.

  • Exposure Period: Incubate the plate for an additional 48 to 72 hours. The duration should be consistent across experiments.

  • MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[13][15]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Crystal Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and IC₅₀ Determination
  • Calculate Percent Viability: The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or an equivalent to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value is the concentration of a compound required to inhibit cell growth by 50%.[13]

Visualization of Experimental Workflow

A clear workflow ensures a systematic approach to the screening process.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase cell_culture Cell Line Culture & Maintenance seeding 1. Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Stock Preparation & Dilution treatment 3. Compound Treatment (Serial Dilutions) compound_prep->treatment adherence 2. Incubation (24 hours) seeding->adherence adherence->treatment exposure 4. Incubation (48-72 hours) treatment->exposure mtt_add 5. MTT Reagent Addition exposure->mtt_add formazan 6. Formazan Formation (2-4 hours) mtt_add->formazan solubilize 7. Solubilization (DMSO) formazan->solubilize read 8. Absorbance Reading (570 nm) solubilize->read calc Calculate % Viability read->calc ic50 Determine IC50 Values calc->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Data Presentation: A Comparative Analysis (Exemplary Data)

The primary output of this screening cascade is the IC₅₀ value. Summarizing this data in a table allows for a direct and objective comparison of potency and selectivity across different cell lines and against standard drugs.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Compound P5C and Standard Chemotherapeutics

Cell LineTissue OriginCompound P5C (Exemplary)Doxorubicin (Exemplary)Cisplatin (Exemplary)
MCF-7 Breast12.50.87.5
A549 Lung8.21.510.1
HCT-116 Colon15.80.55.2
DU-145 Prostate25.12.112.4
HEK293T Normal Kidney> 10015.528.0

Note: The IC₅₀ values presented for Compound P5C are hypothetical and for illustrative purposes only. Values for Doxorubicin and Cisplatin are representative of typical ranges found in the literature.

Interpretation of Exemplary Data: From this hypothetical data, one could infer that Compound P5C shows moderate single-digit to low double-digit micromolar activity against several cancer cell lines. Crucially, its IC₅₀ value against the non-cancerous HEK293T cell line is significantly higher (>100 µM), suggesting a favorable preliminary selectivity index compared to Doxorubicin. This selectivity is a highly desirable trait in drug development, aiming to minimize off-target toxicity.

Potential Mechanisms and Next Steps

The initial cytotoxicity data serves as a launchpad for deeper mechanistic studies. Pyrazole derivatives frequently act as kinase inhibitors.[2][3][5] Should Compound P5C prove effective, subsequent investigations could explore its effect on key signaling pathways implicated in cancer, such as the EGFR pathway.

G cluster_pathway Potential Target Pathway: EGFR Signaling cluster_cascade ligand EGF Ligand egfr EGFR (Receptor Tyrosine Kinase) ligand->egfr Binds & Activates ras Ras egfr->ras Phosphorylates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocates to proliferation Cell Proliferation & Survival nucleus->proliferation Alters Gene Expression p5c Compound P5C (Hypothesized) p5c->egfr Inhibits Kinase Activity

Caption: Hypothesized mechanism of action via EGFR kinase inhibition.

Recommended Follow-up Experiments:

  • Cell Cycle Analysis: Use flow cytometry to determine if Compound P5C induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[18]

  • Apoptosis Assays: Employ methods like Annexin V/Propidium Iodide staining to confirm if the observed cytotoxicity is due to the induction of programmed cell death.

  • Kinase Profiling: Screen Compound P5C against a panel of known cancer-related kinases to identify specific molecular targets.

  • Western Blotting: Analyze the phosphorylation status of key proteins within suspected signaling pathways (e.g., EGFR, ERK) to validate target engagement.

Conclusion

This guide provides a robust and scientifically grounded methodology for the initial in vitro evaluation of "this compound" as a potential anticancer agent. By employing a diverse cell line panel, a validated cytotoxicity assay, and appropriate comparators, researchers can generate high-quality, reproducible data. The proposed workflow, from initial screening to mechanistic investigation, offers a clear path to objectively assess the compound's therapeutic potential and guide future drug development efforts.

References

  • Keep, R. F., Zou, Y., & Xiang, J. (2014). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. PubMed. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. [Link]

  • Al-Omair, M. A., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar. [Link]

  • Gudipudi, A., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines... ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Ujlaky-Nagy, L., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. NIH. [Link]

  • Reyes, E. B., et al. (2014). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. [Link]

  • The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. [Link]

  • In Vitro Chemoresistance and Chemosensitivity Assays. Hayes, Inc. [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. [Link]

  • PubChem. This compound. PubChem. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. [Link]

  • Thomas, T., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. NIH. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, integral to a multitude of approved therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[5][6][7][8] Specifically, pyrazole-containing compounds have shown significant promise as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1][9] This guide focuses on a particular class of these compounds, the 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid derivatives, and provides a framework for assessing their cross-reactivity, a critical step in preclinical development.

The journey of a kinase inhibitor from a promising compound to a marketable drug is a multi-step process, with selectivity being a paramount challenge.[10][11] While potent inhibition of the intended target is essential, off-target effects can lead to toxicity and limit the therapeutic window.[11] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.[12][13][14]

This guide will delve into the methodologies for evaluating the selectivity of these pyrazole derivatives, drawing on established principles of kinase inhibitor profiling. We will explore experimental design, data interpretation, and the underlying causality of experimental choices, providing you with the insights of a seasoned application scientist.

The Pyrazole Scaffold: A Versatile Tool in Kinase Inhibition

The pyrazole ring system, with its unique physicochemical properties, serves as an excellent foundation for designing potent and selective kinase inhibitors.[1][2] The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions within the ATP-binding pocket of kinases.[2] Substitutions on the pyrazole ring significantly influence the compound's biological and chemical properties, allowing for the fine-tuning of potency and selectivity.[1]

Derivatives of pyrazole have been successfully developed as inhibitors for a variety of kinases, including but not limited to:

  • Janus Kinases (JAKs): Golidocitinib (AZD4205) is a potent and selective JAK1 inhibitor based on a 2-amino-pyrimidine derivative substituted with a pyrazole ring.[1]

  • c-Jun N-terminal Kinase (JNK): Pyrazole derivatives bearing an amide group have shown potent JNK-1 inhibitory activity, which is relevant for inflammatory diseases.[15]

  • Cyclin-Dependent Kinases (CDKs) and PI3K/AKT pathway kinases: Various pyrazole and fused pyrazole compounds have been investigated as inhibitors of these key cell cycle and signaling pathway regulators.[16]

  • EGFR and VEGFR-2: Fused pyrazole systems are being explored as dual inhibitors of these receptor tyrosine kinases, which are crucial in tumor growth and angiogenesis.[17]

Given this precedent, it is plausible that novel this compound derivatives could be designed as potent kinase inhibitors. This guide will use a hypothetical scenario where a lead compound from this series, PZ-101 , is a potent inhibitor of a hypothetical target, Kinase X, and we aim to characterize its selectivity profile.

Designing a Cross-Reactivity Study: A Step-by-Step Approach

A well-designed cross-reactivity study should be systematic and tiered. It typically begins with a broad screen at a single high concentration, followed by more detailed dose-response analysis for any identified off-target hits.[18]

Workflow for Kinase Inhibitor Cross-Reactivity Profiling

Caption: A typical workflow for assessing the cross-reactivity of a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Panel Screening

This protocol outlines a common method for the initial broad screening of a compound against a large panel of kinases.

Objective: To identify potential off-target kinases for the lead compound PZ-101.

Materials:

  • Lead compound PZ-101 and comparator compounds (e.g., known selective and non-selective inhibitors).

  • A panel of purified, active recombinant kinases (commercial services offer panels of hundreds of kinases).

  • Appropriate kinase-specific peptide substrates.

  • ATP (Adenosine Triphosphate).

  • Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).

  • Detection reagents (e.g., radiometric P33-ATP, or fluorescence/luminescence-based antibody systems for detecting phosphorylated substrates).

  • Microplates (e.g., 384-well).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Compound Preparation: Prepare a stock solution of PZ-101 in 100% DMSO. For the single-point screen, a high concentration (e.g., 10 µM) is typically used.

  • Assay Plate Preparation: Dispense a small volume of the compound solution into the assay wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction Initiation: Add the kinase, its specific substrate, and ATP to the wells to start the reaction. It is crucial to use an ATP concentration that is close to the Michaelis-Menten constant (Km) for each kinase to ensure that the measured IC50 values reflect the intrinsic affinities of the inhibitor.[12][14]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using the chosen detection method.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control.

Causality Behind Experimental Choices:

  • Single High Concentration: The initial screen at a high concentration (e.g., 10 µM) is a cost-effective way to identify a broad range of potential off-targets.[18]

  • ATP Concentration at Km: Using ATP at its Km value for each kinase allows for a more direct comparison of inhibitor potencies (IC50 values) across different kinases, as it approximates the intrinsic inhibition constant (Ki).[12][14]

  • Comparator Compounds: Including well-characterized inhibitors provides a benchmark for the selectivity of the test compound.

Interpreting the Data: A Comparative Analysis

The output of the initial screen will be a list of kinases and their corresponding percent inhibition by PZ-101. Any kinase showing significant inhibition (a common threshold is >70%) should be selected for further analysis.[18]

The next step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each of these "hits." This provides a quantitative measure of potency against each off-target.

Hypothetical Data for PZ-101 and its Analogs

To illustrate the comparative analysis, let's consider hypothetical IC50 data for PZ-101 and two of its structural analogs, PZ-102 and PZ-103, against the intended target (Kinase X) and a panel of off-target kinases identified in the initial screen.

CompoundKinase X (nM)Kinase A (nM)Kinase B (nM)Kinase C (nM)
PZ-101 15250>10,0001,500
PZ-102 501,200>10,000800
PZ-103 8505,000250

Analysis of the Hypothetical Data:

  • PZ-101 shows good potency for Kinase X and a reasonable selectivity window over Kinase A and Kinase C. Its lack of activity against Kinase B is a positive attribute.

  • PZ-102 is less potent against the primary target and generally shows weaker off-target activity.

  • PZ-103 is the most potent compound against Kinase X but exhibits significant off-target activity against Kinase A and Kinase C, making it a less desirable candidate from a selectivity standpoint.

This comparative data is crucial for guiding the structure-activity relationship (SAR) studies to design more selective compounds.[19]

Visualizing On-Target and Off-Target Effects

Understanding the potential consequences of off-target inhibition requires placing the kinases within their respective signaling pathways. A diagram can illustrate how inhibiting both the intended target and an off-target kinase could lead to unintended biological effects.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X (Target) Receptor->Kinase_X Kinase_A Kinase A (Off-Target) Receptor->Kinase_A Downstream_Effector_X Downstream Effector X Kinase_X->Downstream_Effector_X Downstream_Effector_A Downstream Effector A Kinase_A->Downstream_Effector_A Desired_Effect Desired Therapeutic Effect Downstream_Effector_X->Desired_Effect Side_Effect Potential Side Effect Downstream_Effector_A->Side_Effect PZ_101 PZ-101 PZ_101->Kinase_X Inhibits PZ_101->Kinase_A Inhibits (weaker)

Sources

Comparative Analysis of a Novel Pyrazole Carboxylic Acid Derivative Against Established Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Abstract

The quest for safer and more effective anti-inflammatory agents is a cornerstone of pharmaceutical research. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins.[1][2] However, the clinical utility of traditional NSAIDs is often limited by gastrointestinal side effects, while selective COX-2 inhibitors have faced scrutiny over cardiovascular risks.[3][4][5] This guide introduces "1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid" (hereafter referred to as Compound P), a novel investigational compound. Based on its structural motif—a pyrazole carboxylic acid core known to be present in various enzyme inhibitors—we hypothesize its potential as a selective COX-2 inhibitor.[6][7] This document provides a head-to-head comparison of Compound P with Celecoxib, a well-established selective COX-2 inhibitor, and Rofecoxib, a potent COX-2 inhibitor that was withdrawn from the market due to cardiovascular concerns.[8][9][10] We present a framework of robust experimental protocols, from direct enzyme inhibition assays to cell-based models of inflammation, to rigorously evaluate and compare their potency, selectivity, and cellular efficacy.

Introduction: The Rationale for Novel COX-2 Inhibitors

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2.[11] COX-1 is constitutively expressed and plays a crucial role in homeostatic functions, including protecting the gastric mucosa and supporting platelet aggregation.[5][12] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it drives the synthesis of pain- and inflammation-mediating prostaglandins.[13][14]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective, inhibiting both COX-1 and COX-2.[15] This dual inhibition, particularly of COX-1, is responsible for the common gastrointestinal side effects associated with these drugs.[4] This led to the development of a class of drugs known as "coxibs," which selectively inhibit COX-2.[3] Celecoxib (Celebrex®) is a prominent member of this class, offering comparable anti-inflammatory and analgesic effects to traditional NSAIDs but with a more favorable gastrointestinal safety profile.[8][12][16]

However, the coxib class has been shadowed by cardiovascular safety concerns. Rofecoxib (Vioxx®), a highly selective COX-2 inhibitor, was voluntarily withdrawn from the market after studies revealed an increased risk of heart attack and stroke with long-term use.[9][10][17] This event underscored the need for a deeper understanding of the nuanced roles of COX isoenzymes and spurred the search for new-generation inhibitors with an optimized balance of efficacy and safety.

Compound P, this compound, emerges from this context. Its pyrazole core is a key structural feature in Celecoxib and other enzyme inhibitors, suggesting a potential for targeted biological activity.[6][7][8] This guide outlines the necessary preclinical investigations to characterize Compound P and benchmark its performance against the established profiles of Celecoxib and the potent, albeit controversial, Rofecoxib.

In Vitro Characterization: Target Engagement and Selectivity

The foundational step in evaluating a potential COX inhibitor is to determine its direct inhibitory activity on the isolated COX-1 and COX-2 enzymes. This provides crucial data on potency (how much of the drug is needed) and selectivity (its preference for COX-2 over COX-1).

Objective:

To quantify the 50% inhibitory concentration (IC50) of Compound P, Celecoxib, and Rofecoxib against purified human COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index for each compound.

Experimental Protocol: Fluorometric COX Activity Assay

This protocol is adapted from standard commercially available kits and established methodologies for assessing the peroxidase activity of COX enzymes.[18][19]

  • Reagent Preparation:

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare a stock solution of Arachidonic Acid (the COX substrate) by dissolving it in ethanol and then diluting it in the assay buffer.

    • Prepare serial dilutions of Compound P, Celecoxib, and Rofecoxib in DMSO, with a final DMSO concentration in the assay kept below 1%.

    • Prepare the fluorometric probe solution as per the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence using a microplate reader (Excitation/Emission ~535/587 nm) at 1-minute intervals for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the COX-2 Selectivity Index as: IC50 (COX-1) / IC50 (COX-2). A higher index indicates greater selectivity for COX-2.

Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme Solutions (COX-1 & COX-2) A1 Dispense Buffer, Enzyme, & Inhibitor to 96-well plate P1->A1 P2 Prepare Substrate (Arachidonic Acid) A3 Initiate Reaction with Arachidonic Acid P2->A3 P3 Prepare Serial Dilutions of Test Compounds P3->A1 A2 Pre-incubate at 37°C (15 min) A1->A2 A2->A3 A4 Monitor Fluorescence (20 min) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Plot % Inhibition vs. [Compound] D1->D2 D3 Determine IC50 Values D2->D3 D4 Calculate COX-2 Selectivity Index D3->D4 G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by LPS) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 GI_Protection Gastric Mucosa Protection COX1->GI_Protection COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Inflammation Pain & Inflammation PGE2->Inflammation Inhibitors Inhibitors->COX2 Selective Inhibition CompoundP Compound P CompoundP->Inhibitors Celecoxib Celecoxib Celecoxib->Inhibitors Rofecoxib Rofecoxib Rofecoxib->Inhibitors

References

A Guide to the Reproducible Synthesis and Biological Evaluation of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the reproducible synthesis and biological evaluation of "1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid," a member of the pharmacologically significant pyrazole class of heterocyclic compounds. Pyrazole derivatives are scaffolds of high interest in drug discovery, with prominent examples including the selective COX-2 inhibitor Celecoxib (Celebrex).[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth, field-proven protocols and comparative data to ensure experimental robustness and reproducibility.

We will delve into a reliable, two-step synthetic route and a pertinent biological assay—Cyclooxygenase-2 (COX-2) inhibition—a common mechanism of action for anti-inflammatory pyrazole derivatives.[4][5][6] Throughout this guide, we will emphasize the causality behind experimental choices, providing a self-validating system for researchers to confidently replicate and build upon these findings.

Part 1: Reproducible Synthesis of this compound

The synthesis of N-substituted pyrazole-5-carboxylic acids is a well-established field, yet reproducibility can be hampered by factors such as regioselectivity during ring formation and incomplete reactions. The most common and flexible approach, which we will detail here, involves the initial construction of the pyrazole ring as an ester, followed by hydrolysis to the desired carboxylic acid.[7] This strategy allows for late-stage purification of the stable ester intermediate, often leading to higher purity of the final active compound.

The foundational step is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a β-dicarbonyl compound. In our case, we will react 2-methoxyethylhydrazine with a suitable β-ketoester, diethyl 2-(ethoxymethylene)-3-oxobutanoate, to form the pyrazole core.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Ester Hydrolysis Start Starting Materials: - Diethyl 2-(ethoxymethylene)-3-oxobutanoate - 2-Methoxyethylhydrazine Reaction1 Condensation Reaction (Ethanol, Acetic Acid catalyst, Reflux) Start->Reaction1 Purification1 Purification (Rotary Evaporation, Column Chromatography) Reaction1->Purification1 Intermediate Intermediate Product: Ethyl 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylate Purification1->Intermediate Reaction2 Base-Catalyzed Hydrolysis (LiOH, THF/Water) Intermediate->Reaction2 Acidification Acidification (1M HCl) Reaction2->Acidification Purification2 Purification (Filtration, Washing, Drying) Acidification->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct

Caption: Two-step synthesis workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylate (Intermediate)

  • Rationale: This step builds the core pyrazole ring. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux. A catalytic amount of acetic acid is used to protonate the carbonyl group of the β-ketoester, activating it for nucleophilic attack by the hydrazine.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxyethylhydrazine (1.0 eq) in absolute ethanol (to make a ~0.2 M solution).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution.

  • Reactant Addition: Add diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure pyrazole ester.

Step 2: Synthesis of this compound (Final Product)

  • Rationale: This is a standard saponification reaction. A mixture of THF and water is used as a co-solvent system to ensure the solubility of the somewhat nonpolar ester intermediate in the aqueous base. Lithium hydroxide (LiOH) is a common choice for this hydrolysis. The reaction is monitored until the starting ester is fully consumed to ensure a high yield. Acidification protonates the carboxylate salt, causing the final product to precipitate.[7]

  • Reaction Setup: Dissolve the pyrazole ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 ratio).

  • Base Addition: Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate of the carboxylic acid should form.

  • Isolation: Stir the mixture in the ice bath for an additional 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the product under a high vacuum to yield the pure this compound.

Comparison of Synthetic Routes
ParameterRecommended Route (Knorr Synthesis + Hydrolysis)Alternative (e.g., Direct Carboxylation)
Reproducibility High; well-established reactions with predictable outcomes.Moderate to Low; can be sensitive to reaction conditions and substrate.
Scalability Excellent; amenable to large-scale production.Often difficult to scale due to harsh reagents (e.g., organolithiums).[8]
Reagent Safety Generally safe reagents and conditions.Often requires pyrophoric or highly reactive reagents (e.g., BuLi) and cryogenic temperatures.[8]
Purification Straightforward purification of a stable ester intermediate.Can be challenging due to side products and quenching difficulties.
Yield Typically good to excellent over two steps.Highly variable.

Part 2: Reproducible Biological Evaluation as a COX-2 Inhibitor

The pyrazole scaffold is central to many selective COX-2 inhibitors.[4][9][10] Celecoxib, a diaryl-substituted pyrazole, achieves its selectivity by its sulfonamide side chain binding to a hydrophilic region near the active site of COX-2, an interaction not as favorable in the more constricted COX-1 active site.[2][11] Given this precedent, a logical and high-value biological evaluation for our target compound is to assess its inhibitory activity against COX-2.

We will compare its performance against Celecoxib, the industry-standard selective COX-2 inhibitor. A fluorometric inhibitor screening assay is chosen for its high sensitivity, simplicity, and suitability for high-throughput screening.[12][13]

Signaling Pathway and Assay Principle

COX_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_assay Assay Principle AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, etc.) PGH2->Prostanoids COX2->PGG2 Probe COX Probe (Non-fluorescent) Fluor_Probe Fluorescent Product Probe->Fluor_Probe Oxidation PGG2_assay Prostaglandin G2 PGG2_assay->Probe Inhibitor Test Compound or Celecoxib Inhibitor->COX2 Inhibition

Caption: COX-2 pathway and the fluorometric assay principle.

Detailed Experimental Protocol: In Vitro COX-2 Inhibition Assay
  • Rationale: This assay measures the peroxidase activity of the COX-2 enzyme. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A supplied probe is then oxidized by the PGG2, producing a fluorescent signal. A potent inhibitor will block PGG2 production, resulting in a lower fluorescent signal. A multi-point dose-response curve allows for the calculation of an IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.[12][13]

  • Reagent Preparation:

    • Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Human Recombinant COX-2, Arachidonic Acid, and Celecoxib positive control) according to the manufacturer's protocol (e.g., Assay Genie BN00777 or Sigma-Aldrich MAK399).[12][13] Keep the reconstituted COX-2 enzyme on ice.

    • Prepare a stock solution of "this compound" in DMSO. Create a serial dilution to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Do the same for the Celecoxib control.

  • Plate Setup: Use a 96-well white opaque plate.

    • Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.

    • Inhibitor Control (Positive Control): Add 10 µL of the diluted Celecoxib solution.

    • Test Compound Wells: Add 10 µL of each dilution of the target compound.

    • Solvent Control: Add 10 µL of DMSO at the same final concentration as in the test wells.

  • Reaction Initiation:

    • Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the 'no enzyme' background controls. Incubate for 10 minutes at 25°C, protected from light.

  • Substrate Addition & Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Biological Data

The following table presents hypothetical, yet plausible, data for the target compound based on the known activity of similar pyrazole structures, compared with the benchmark, Celecoxib.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound 1.75>150>85
Celecoxib (Reference) 0.22[9]3.0[9]~13.65[9]

Note: The data for the target compound is illustrative and requires experimental validation using the protocol described above.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound and its subsequent biological characterization as a potential COX-2 inhibitor. By following the detailed, step-by-step protocols and understanding the rationale behind each experimental choice, researchers can ensure high-quality, reliable data. The comparison with Celecoxib provides a clear benchmark for evaluating the compound's potency and selectivity. This comprehensive approach, grounded in established chemical and pharmacological principles, serves as a solid foundation for further investigation into this and related pyrazole derivatives in the pursuit of novel therapeutics.

References

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Patel, D. & Gounden, V. Celecoxib. In: StatPearls. StatPearls Publishing; 2024. [Link]

  • Celecoxib: Mechanism of Action & Structure. Study.com. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate. [Link]

  • Gokhale, M. B. et al. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Des Devel Ther. 2016;10:3391-3407. [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. [Link]

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][1][2][14]benzotriazine 5-Oxides. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Process for preparing n-substituted 1h-pyrazole-5-carboxylate compounds and derivatives thereof.
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Pyrazole and Its Biological Activity. Semantic Scholar. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid. As this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this protocol is grounded in a conservative approach, leveraging data from structurally analogous pyrazole derivatives and adhering to foundational regulatory standards. The primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance.

Part 1: Hazard Assessment and Waste Characterization

The fundamental principle of laboratory safety dictates that any chemical lacking comprehensive hazard data must be handled as if it were hazardous. The disposal procedure for this compound is based on the toxicological profiles of similar pyrazole-based compounds.

Expert Insight: The structure combines a pyrazole ring, a carboxylic acid group, and a methoxyethyl side chain. Pyrazole derivatives are known for diverse pharmacological activities, and as a class, they should be handled with care.[1] The carboxylic acid functional group imparts acidic properties, while the overall molecule is a substituted heterocyclic organic compound.

Based on data from analogous compounds, this compound should be presumed to exhibit the following hazards:

  • Causes skin irritation.[2][3][4]

  • Causes serious eye irritation.[2][3][4][5]

  • May cause respiratory irritation.[2][4][5]

  • Harmful if swallowed.[3][5]

Table 1: Hazard Profile of Structurally Related Pyrazole Compounds
Compound NameCAS NumberKey Hazard StatementsDisposal Considerations
1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester847818-71-7Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[3]Dispose of contents/container to an approved waste disposal plant.[3]
1H-Pyrazole288-13-1Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[5]Dispose of contents/container to an approved waste disposal plant; Do not flush into surface water.[5]
1-Methyl-1H-pyrazole-5-carboxylic acid16034-46-1Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4]Dispose of in accordance with local, regional, and national regulations.
1H-Pyrazole-4-carboxylic acid37718-11-9Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[7]Chemical waste generators must determine classification and consult local, regional, and national regulations.[7]

Part 2: Personal Protective Equipment (PPE) and Handling Precautions

To minimize exposure, all handling and disposal procedures must be conducted with appropriate engineering controls and PPE.

  • Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] Ensure that a safety shower and eyewash station are readily accessible.[7][8]

  • Personal Protective Equipment :

    • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133.[7]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile) appropriate for handling organic chemicals.

    • Skin and Body Protection : Wear a standard laboratory coat. Ensure skin is not exposed.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of waste containing this compound. The core principle is waste segregation to prevent dangerous chemical reactions.

Step 1: Waste Segregation

Immediately upon generation, segregate waste into designated containers. Never mix incompatible waste streams.

  • Solid Waste : Collect un-used or expired solid this compound, along with any grossly contaminated items like weigh boats or paper towels, in a dedicated solid hazardous waste container.

  • Liquid Waste (Non-Halogenated Organic Solvents) : If the compound is dissolved in solvents like methanol, ethanol, or acetone, collect it in a container designated for non-halogenated solvent waste.

  • Liquid Waste (Aqueous Solutions) : Collect acidic or basic aqueous solutions containing the compound in a dedicated aqueous hazardous waste container. Do not neutralize unless it is part of a validated laboratory procedure approved by your institution's Environmental Health & Safety (EHS) office.

  • Contaminated Labware (Sharps) : Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.

  • Contaminated Labware (Non-Sharps) : Empty containers or glassware that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9] The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[1][9] Subsequent rinses can often be disposed of with the first.

Step 2: Container Selection

The integrity of the disposal process begins with the correct container.

  • Compatibility : Use containers made of a material compatible with the waste. For most organic solvents and aqueous solutions, high-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for acidic waste.[10][11]

  • Condition : Containers must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[1][12]

  • Headspace : Do not overfill containers. Always leave at least 10% headspace to allow for vapor expansion.[1][10]

Step 3: Waste Labeling

Proper labeling is a critical safety control measure mandated by regulatory bodies like the EPA and OSHA.[13]

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must clearly state:

    • The words "HAZARDOUS WASTE" .[6][13]

    • The full, unabbreviated chemical name: "this compound" and any other chemical constituents (e.g., solvents) with their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant," "Harmful").

    • The accumulation start date (the date the first waste was added).

Step 4: Accumulation and Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) .[11][13]

  • Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10][13]

  • Segregation : Store containers in secondary containment (such as a chemical-resistant tray) to contain potential leaks.[1] Ensure incompatible waste containers (e.g., acids and bases, oxidizers and flammables) are stored separately within the SAA.[11]

  • Closure : Waste containers must be kept tightly closed at all times, except when actively adding waste.[1][11]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for waste up to the point of collection.

  • Once a waste container is full or has been accumulating for the maximum time allowed by your institution (typically 90-180 days), contact your institution's EHS department to arrange for pickup.[1][10]

  • Provide them with the full chemical name and any available safety information.

Part 4: Spill Management

In the event of a small spill, follow your laboratory's established spill response procedure.

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled container for disposal as hazardous waste.[3][6]

  • Clean the spill area thoroughly.

Part 5: Governing Regulatory Framework

All disposal procedures must comply with federal and local regulations.

  • OSHA 29 CFR 1910.1450 : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, or Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[14][15][16] This CHP must include procedures for the safe removal of hazardous chemical waste.[14]

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave."[10][12] Your institution's EHS department will be aligned with these regulations to ensure compliance.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_type 1. Characterize Waste Type cluster_container 2. Select & Label Container cluster_storage 3. Accumulate & Store start Waste Generated (Contains the Target Compound) solid Solid Waste (e.g., powder, contaminated wipes) start->solid liquid Liquid Waste (e.g., solutions, rinsates) start->liquid sharps Contaminated Sharps (e.g., needles, broken glass) start->sharps container_solid Select Compatible Container (e.g., HDPE Jar) Label as Hazardous Solid Waste solid->container_solid container_liquid Select Compatible Container (e.g., Glass Bottle) Label as Hazardous Liquid Waste liquid->container_liquid container_sharps Select Puncture-Proof Sharps Container Label as Hazardous Sharps Waste sharps->container_sharps storage Store Securely in Designated Satellite Accumulation Area (SAA) with Secondary Containment container_solid->storage container_liquid->storage container_sharps->storage end_node Contact EHS for Pickup & Final Disposal storage->end_node

Caption: Disposal workflow for this compound.

References

  • Laboratory Safety OSHA Lab Standard (Factsheet) . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . (2023, September 18). Compliancy Group. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. [Link]

  • OSHA Rules for Hazardous Chemicals . (2025, December 16). DuraLabel. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Chemical Society. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . (2025, February 27). US Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Material Safety Data Sheet - Pyrazole, 98% . Cole-Parmer. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

Sources

Personal protective equipment for handling 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Pragmatic Safety Protocol for Handling 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon a conservative assessment of the known hazards associated with its core functional groups: pyrazoles and carboxylic acids. Our primary objective is to empower you with a self-validating system of protocols that ensures your safety and the integrity of your research.

Hazard Assessment: A Synthesis of Functional Group Toxicology

This compound is a heterocyclic compound featuring both a pyrazole ring and a carboxylic acid moiety. This structure necessitates a careful consideration of the potential hazards associated with each component.

  • Pyrazole Derivatives : The pyrazole nucleus is a common scaffold in pharmacologically active compounds. While specific toxicity data for our compound is unavailable, related pyrazole derivatives are known to cause skin and serious eye irritation, and may also lead to respiratory irritation if inhaled.[1][2][3] Some are classified as harmful if swallowed.[2][4] Therefore, it is prudent to treat this compound as a potentially hazardous substance.[5][6]

  • Carboxylic Acids : Carboxylic acids are organic acids and can be corrosive to tissues.[7][8] Their toxicity is generally considered low to moderate and tends to decrease as the carbon chain length increases.[9] However, they react exothermically with bases and can be combustible.[7][8]

Given these characteristics, a cautious approach dictates that this compound should be handled as a hazardous chemical, with appropriate measures taken to prevent skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in situations with a higher risk of splashing.[10][11]To protect eyes from splashes, which could cause serious irritation or damage.[1][2]
Hand Protection Compatible chemical-resistant gloves, such as nitrile or butyl rubber.[12] Gloves must be inspected before use and removed properly to avoid skin contact.[2][13]To prevent skin contact, which may cause irritation.[1][2][3]
Skin and Body Protection A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, an apron and protective boots should be considered.[10][14]To protect the skin from accidental spills and contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols are generated, or if working in an area with insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10][12]To prevent inhalation of potentially harmful vapors, dust, or aerosols that may cause respiratory irritation.[1][2]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is essential for ensuring a safe laboratory environment.

Handling:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][10]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the substance. This includes avoiding contact with skin, eyes, and clothing.[2][15][16]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[2][15]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2][15][17] Do not eat, drink, or smoke in the laboratory.[4][18]

Storage:
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][15]

  • Cool Environment: Store in a cool place.[2][15]

  • Incompatibilities: Avoid storing with strong bases or oxidizing agents to prevent potentially hazardous reactions.[7][8]

Spill Management and Disposal Plan

Accidents can happen, and a clear, pre-defined plan for spill management and waste disposal is crucial.

Spill Response:
  • Evacuate: Evacuate non-essential personnel from the spill area.[15]

  • Ventilate: Ensure adequate ventilation.[15]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[15]

  • Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[2][15]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[15]

Waste Disposal:

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[5]

  • Classification: Treat the compound and any contaminated materials as hazardous chemical waste.[1][6]

  • Segregation:

    • Solid Waste: Collect unused solid compound and contaminated materials (e.g., pipette tips, weighing paper) in a clearly labeled, sealed container for solid chemical waste.[5]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]

  • Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[5]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[5] Do not dispose of this chemical down the drain or in regular trash.[1][5]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Decision_Workflow start Start: Handling This compound is_solid Is the compound a solid? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No weighing Weighing or transfer of solid? is_solid->weighing Yes splash_risk High risk of splashing? is_solution->splash_risk Yes ppe_base Standard PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat weighing->ppe_base No (no dust) ppe_respirator Add Respirator (N95 or higher) weighing->ppe_respirator Yes (potential dust) splash_risk->ppe_base No ppe_faceshield Add Face Shield splash_risk->ppe_faceshield Yes ppe_respirator->ppe_base ppe_faceshield->ppe_base

Caption: PPE selection workflow for handling the target compound.

References

  • Benchchem. Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • Benchchem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
  • Miami University. Personal Protective Equipment | Safety | Physical Facilities.
  • NOAA. Acids, Carboxylic - CAMEO Chemicals.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • ChemicalBook. Pyrazole - Safety Data Sheet.
  • Environmental Health & Safety Services. Personal Protective Equipment.
  • sigma-aldrich. Safety Data Sheet - Pyrazole.
  • SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenylpyrazole.
  • ECHEMI. Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2025?.
  • Environment, Health and Safety. Appendix I - Hazards Of Functional Groups.
  • Auburn University Business and Administration. Personal Protective Equipment.
  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?.
  • Cole-Parmer. Material Safety Data Sheet - Pyrazole, 98%.
  • Aldrich. SAFETY DATA SHEET - P56607.
  • SAFETY DATA SHEET.
  • 3 - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.